molecular formula C6H8FN3O B1294209 2-Ethoxy-5-fluoropyrimidin-4-amine CAS No. 56076-21-2

2-Ethoxy-5-fluoropyrimidin-4-amine

Cat. No.: B1294209
CAS No.: 56076-21-2
M. Wt: 157.15 g/mol
InChI Key: UNPWKSQAHRVMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-fluoropyrimidin-4-amine is a useful research compound. Its molecular formula is C6H8FN3O and its molecular weight is 157.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3O/c1-2-11-6-9-3-4(7)5(8)10-6/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPWKSQAHRVMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204626
Record name 2-Ethoxy-5-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56076-21-2
Record name 2-Ethoxy-5-fluoro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56076-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-fluoropyrimidin-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056076212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-5-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-5-fluoropyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

**1. Introduction

2-Ethoxy-5-fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative with potential applications in medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring an ethoxy group, a fluorine atom, and an amino group on the pyrimidine ring, imparts specific physicochemical characteristics that are crucial for its handling, formulation, and potential biological activity. Accurate knowledge of its physical properties is fundamental for any research and development activities involving this compound.

Core Physical Properties

A summary of the available and predicted physical properties of this compound is presented in the table below. It is important to note the distinction between experimentally determined and computationally predicted values.

PropertyValueData TypeSource(s)
Molecular Formula C₆H₈FN₃O-[1]
Molecular Weight 157.15 g/mol -[1]
Appearance SolidExperimental[2][3]
Purity Typically ≥98%Experimental[2][4]
Melting Point Data not available--
Boiling Point 285.5 ± 43.0 °CPredicted[5][6]
Density 1.278 ± 0.06 g/cm³Predicted[5][6]
Solubility Data not available--
pKa 3.76 ± 0.10Predicted[5]

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the primary physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The procedure described here utilizes a capillary melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystalline solid using a clean, dry mortar and pestle.

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

  • Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: Heat the block rapidly and observe the sample. Note the temperature at which the sample melts. This will be the approximate melting point.

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample.

  • Heat the block again, but at a slower rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2°C.

Boiling Point Determination (Micro Method)

For solid compounds that are stable at their boiling point, a micro boiling point determination method using a Thiele tube can be employed. Given the predicted high boiling point of this compound, a high-temperature heating medium (e.g., silicone oil) is required.

Apparatus:

  • Thiele tube

  • High-temperature thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Clamp and stand

  • High-boiling point heating oil (e.g., silicone oil)

Procedure:

  • Sample Preparation: Place a small amount of this compound into the small test tube.

  • Capillary Inversion: Place the capillary tube, sealed end up, into the small test tube containing the sample.

  • Apparatus Assembly: Attach the small test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Insert the thermometer and attached test tube into the Thiele tube, ensuring the heating oil covers the sample.

  • Heating: Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly.

  • Observe the point at which the bubbling stops and the liquid is drawn back into the capillary tube. The temperature at this moment is the boiling point of the substance.

Solubility Determination

The solubility of a compound can be determined through kinetic or thermodynamic methods. Both are valuable in different stages of research and development.

This method provides a rapid assessment of solubility and is often used in early-stage drug discovery.

Apparatus:

  • 96-well microplate

  • Automated liquid handler (optional)

  • Plate reader with nephelometric or turbidimetric capabilities

  • Vortex mixer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which precipitation is first observed is an estimation of the kinetic solubility.

This method determines the true solubility of a compound at equilibrium and is crucial for formulation development.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Seal the vials and place them in an orbital shaker within a constant temperature environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtering the solution through a suitable syringe filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute the clear supernatant or filtrate with an appropriate solvent.

  • Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • The determined concentration represents the thermodynamic solubility of the compound under the specific conditions of the experiment.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Physical Property Determination Workflow cluster_1 Melting Point cluster_2 Boiling Point cluster_3 Solubility start Start: Obtain Pure Sample of This compound prep Sample Preparation: Dry and Pulverize start->prep mp_pack Pack Capillary Tube prep->mp_pack bp_setup Assemble Thiele Tube Apparatus prep->bp_setup sol_kinetic Kinetic Solubility: (High-Throughput Screening) prep->sol_kinetic sol_thermo Thermodynamic Solubility: (Equilibrium Method) prep->sol_thermo mp_approx Rapid Heating for Approximate MP mp_pack->mp_approx mp_accurate Slow Heating for Accurate MP Range mp_approx->mp_accurate end_report Report Physical Properties Data mp_accurate->end_report bp_heat Heat and Observe Bubble Stream bp_setup->bp_heat bp_cool Cool and Record BP bp_heat->bp_cool bp_cool->end_report sol_quant Quantify by HPLC/LC-MS sol_kinetic->sol_quant sol_thermo->sol_quant sol_quant->end_report

Caption: Workflow for Physical Property Determination.

Conclusion

This technical guide has consolidated the available physical property information for this compound and provided detailed, standard protocols for the experimental determination of its melting point, boiling point, and solubility. While some key experimental data are not currently found in the public domain, the provided methodologies offer a clear path for researchers to obtain these crucial parameters. The accurate characterization of these physical properties is an indispensable step in the advancement of research and development involving this compound.

References

"2-Ethoxy-5-fluoropyrimidin-4-amine" chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

2-Ethoxy-5-fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and organic synthesis due to the unique properties conferred by the fluorine atom, including altered metabolic stability and binding affinities.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 56076-21-2[1]
Molecular Formula C₆H₈FN₃O[2]
Molecular Weight 157.15 g/mol [2]
Synonyms 2-Ethoxy-5-fluoro-4-pyrimidinamine, 2-Ethoxy-5-fluoro-pyrimidin-4-ylamine, 4-Amino-2-Ethoxy-5-fluoropyrimidine
Physical State Solid at room temperature[2]
Predicted Boiling Point 285.5 ± 43.0 °C[2]
Predicted Density 1.278 ± 0.06 g/cm³[2]
InChI Key UNPWKSQAHRVMMH-UHFFFAOYSA-N[2]

Chemical Structure

The chemical structure of this compound consists of a pyrimidine ring substituted with an ethoxy group at the 2-position, a fluorine atom at the 5-position, and an amino group at the 4-position.

chemical_structure N1 N C2 C N1->C2 N3 N C2->N3 C2->N3 O_ethoxy O C2->O_ethoxy C4 C N3->C4 C5 C C4->C5 C4->C5 NH2_sub NH₂ C4->NH2_sub C6 C C5->C6 F_sub F C5->F_sub C6->N1 C6->N1 CH2_ethoxy CH₂ O_ethoxy->CH2_ethoxy CH3_ethoxy CH₃ CH2_ethoxy->CH3_ethoxy

Chemical structure of this compound.

Synthesis and Reactivity

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not widely published, the synthesis of structurally similar fluorinated pyrimidines generally involves multi-step sequences. A plausible synthetic route could involve the construction of the substituted pyrimidine core followed by halogenation and amination steps. For instance, the synthesis could start from a precursor like 2-ethoxy-4,6-dihydroxypyrimidine, which can be prepared from O-ethylisourea and a malonic acid derivative. This intermediate could then undergo chlorination followed by fluorination and amination to yield the final product. The specific reagents and conditions for these transformations would require experimental optimization.

Chemical Reactivity

The reactivity of this compound is influenced by its functional groups:

  • Amino Group: The amino group can act as a nucleophile and can be involved in reactions such as acylation, alkylation, and diazotization.

  • Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine atom, makes it susceptible to nucleophilic aromatic substitution, although the existing substituents will direct the position of such reactions.

  • Fluorine Atom: The fluorine atom can influence the acidity of nearby protons and can be a site for certain metal-catalyzed cross-coupling reactions.

Potential Applications and Biological Activity

Potential Applications

This compound serves as a valuable building block in organic synthesis. Its structural motifs are found in various biologically active molecules. The presence of the fluoropyrimidine core is common in many therapeutic agents, particularly in oncology. Therefore, this compound is likely utilized in the synthesis of more complex molecules for drug discovery and development.

Biological Activity Context

While specific biological activity data for this compound is not available in the reviewed literature, pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

General Experimental Protocols for Biological Evaluation of Pyrimidine Derivatives:

  • In Vitro Proliferation and Cytotoxicity Assays (e.g., MTT Assay): These assays are fundamental in assessing the effect of a compound on cell viability and proliferation. Human cancer cell lines are typically treated with the compound at various concentrations for a specified period (e.g., 48-72 hours). The cell viability is then measured using a colorimetric method like the MTT assay, which quantifies the metabolic activity of living cells. Results are often expressed as the half-maximal inhibitory concentration (IC50).

  • Enzyme Inhibition Assays: If the compound is designed to target a specific enzyme, an in vitro inhibition assay would be performed. For example, a cyclooxygenase (COX-2) inhibition assay could be used to screen for anti-inflammatory potential. These assays typically involve incubating the enzyme with its substrate and the test compound and measuring the rate of product formation.

  • Antimicrobial Assays: To evaluate antimicrobial activity, the compound would be tested against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, is determined using methods like broth microdilution.

It is important to note that the suitability of these assays and the potential biological activity of this compound would need to be determined through dedicated experimental studies.

References

A Comprehensive Technical Guide to 2-Ethoxy-5-fluoropyrimidin-4-amine (CAS: 56076-21-2) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethoxy-5-fluoropyrimidin-4-amine is a substituted pyrimidine derivative that serves as a critical building block in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring an ethoxy group at the 2-position, a fluorine atom at the 5-position, and an amino group at the 4-position, provides a unique combination of chemical properties.[1] The presence of the fluorine atom is particularly significant, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of molecules.[1] This guide offers a detailed examination of its molecular characteristics, a plausible and detailed synthetic protocol, its applications, and essential safety information for laboratory professionals.

Core Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, reaction stoichiometry calculations, and analytical characterization.

PropertyValueSource(s)
CAS Number 56076-21-2[2][3][4]
Molecular Formula C₆H₈FN₃O[1][2][3]
Molecular Weight 157.15 g/mol [1][2]
IUPAC Name This compoundN/A
Synonyms 4-Amino-2-Ethoxy-5-fluoropyrimidine, 2-Ethoxy-5-fluoro-4-pyrimidinamine[3]
Physical Form Solid[3]
Predicted Boiling Point 285.5 ± 43.0 °C[4]
Predicted Density 1.278 ± 0.06 g/cm³[4]
Predicted pKa 3.76 ± 0.10[4]
Storage Conditions 2–8 °C, under inert atmosphere, keep in dark place[2][4]

Synthesis and Mechanistic Considerations

While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers interested in creating novel analogues or scaling up production. A prevalent and logical strategy for constructing such multi-substituted pyrimidines involves sequential nucleophilic aromatic substitution (SNAr) on a readily available di-halogenated precursor.

Proposed Synthetic Strategy

The most common precursor for this type of synthesis is 2,4-dichloro-5-fluoropyrimidine. The rationale behind this choice lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more activated and thus more susceptible to nucleophilic attack by amines, while the C2 position reacts more readily with alkoxides like sodium ethoxide. This differential reactivity allows for a controlled, stepwise introduction of the amino and ethoxy groups.

The proposed workflow is visualized below.

G start 2,4-Dichloro-5-fluoropyrimidine reagent1_label Step 1: Amination start->reagent1_label intermediate 2-Chloro-5-fluoro- pyrimidin-4-amine reagent2_label Step 2: Ethoxylation intermediate->reagent2_label product 2-Ethoxy-5-fluoro- pyrimidin-4-amine (Final Product) reagent1_label->intermediate NH₃ / Base Solvent (e.g., EtOH) Room Temp to Reflux reagent2_label->product NaOEt / EtOH Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis, including in-process checks and purification.

Step 1: Synthesis of 2-Chloro-5-fluoropyrimidin-4-amine (Intermediate)

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and ethanol (10 mL per gram of starting material).

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly bubble ammonia gas through the solution or add a 7N solution of ammonia in methanol (1.1 eq) dropwise over 30 minutes. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • In-Process Check (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression.

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Add water to the residue and stir for 30 minutes. The solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-chloro-5-fluoropyrimidin-4-amine. The product can be used in the next step without further purification if TLC shows sufficient purity.

Step 2: Synthesis of this compound (Final Product)

  • Reactor Setup: In a separate dry, three-necked flask under a nitrogen atmosphere, prepare sodium ethoxide by carefully adding sodium metal (1.5 eq) to absolute ethanol (15 mL per gram of the intermediate) at 0-5 °C. Allow all the sodium to react completely.

  • Reagent Addition: Add the 2-chloro-5-fluoropyrimidin-4-amine intermediate (1.0 eq) from Step 1 to the freshly prepared sodium ethoxide solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • In-Process Check: Monitor the reaction by TLC (3:1 hexane:ethyl acetate). The disappearance of the intermediate spot confirms the completion of the reaction.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully neutralize it with 1N HCl. Concentrate the mixture under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

  • Purification (Self-Validation): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound as a solid.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate primarily used in the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.

  • Scaffold for Kinase Inhibitors: The pyrimidine core is a common scaffold in many FDA-approved kinase inhibitors. The amino group at the C4 position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

  • Vector for Further Functionalization: The primary amine provides a reactive handle for amide bond formation, reductive amination, or participation in other coupling reactions to build more complex structures.

  • Modulation of Physicochemical Properties: The ethoxy group can improve solubility and modulate lipophilicity, while the fluorine atom can block metabolic oxidation sites and enhance binding interactions through favorable electrostatic contacts.[1]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the chemical integrity of the compound.

  • Hazard Identification: The compound is classified with the signal word "Warning".[2] General safety data for similar aminopyrimidines indicate it may be harmful if swallowed and can cause skin and eye irritation.[5]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

  • Handling Procedures: Avoid generating dust.[6] Prevent contact with skin and eyes. After handling, wash hands thoroughly with soap and water.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place at 2-8 °C.[2][4] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]

  • In case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[6]

    • Skin: Wash off with soap and plenty of water.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air.[6]

Conclusion

This compound is a strategically important chemical intermediate with high value in modern synthetic and medicinal chemistry. Its well-defined structure allows for predictable reactivity, making it a reliable building block for the synthesis of targeted, high-value compounds. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

A Technical Guide to the Solubility of 2-Ethoxy-5-fluoropyrimidin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Ethoxy-5-fluoropyrimidin-4-amine

This compound is a substituted pyrimidine derivative with the chemical formula C₆H₈FN₃O. Its structure, featuring an ethoxy group, a fluorine atom, and an amino group on the pyrimidine ring, imparts a degree of polarity and the potential for hydrogen bonding. These characteristics are crucial in determining its solubility profile in various organic solvents. Understanding the solubility of this compound is paramount for its use in synthetic reactions, purification processes, and formulation development.

Expected Solubility Profile

Based on its chemical structure, this compound is anticipated to exhibit solubility in polar organic solvents. The presence of the amino group and the nitrogen atoms in the pyrimidine ring allows for hydrogen bonding with protic solvents, while the overall polarity of the molecule suggests favorable interactions with polar aprotic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

Organic SolventChemical ClassExpected SolubilityQuantitative Solubility (g/L) at 25°C
MethanolProticHighData Not Available
EthanolProticHighData Not Available
IsopropanolProticModerateData Not Available
N,N-Dimethylformamide (DMF)AproticHighData Not Available
Dimethyl Sulfoxide (DMSO)AproticHighData Not Available
AcetonitrileAproticModerateData Not Available
AcetoneAproticModerateData Not Available
Tetrahydrofuran (THF)AproticModerateData Not Available
Ethyl AcetateAproticLow to ModerateData Not Available
Dichloromethane (DCM)AproticLowData Not Available
TolueneNon-polarLowData Not Available
HexaneNon-polarVery LowData Not Available

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development and formulation. The following are standard experimental protocols that can be employed to quantify the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

  • Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of the dissolved compound is then determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Methodology:

  • Compound Stock Solution: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent (e.g., DMSO).

  • Serial Dilution: The stock solution is serially diluted in the target organic solvent in a multi-well plate.

  • Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the presence of a precipitate in each well is detected. This can be done visually or, more commonly, using an automated instrument such as a nephelometer, which measures light scattering caused by suspended particles.

  • Solubility Estimation: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound using the equilibrium shake-flask method followed by HPLC analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or let stand to sediment solid C->D E Withdraw clear supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, its chemical structure suggests a favorable solubility profile in polar organic solvents. The experimental protocols outlined in this guide provide robust methods for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. Accurate solubility data is essential for the efficient and effective use of this compound in research and development.

Spectroscopic and Structural Elucidation of 2-Ethoxy-5-fluoropyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Ethoxy-5-fluoropyrimidin-4-amine. While a complete, publicly available dataset for this specific molecule is not readily accessible, this document compiles expected spectroscopic characteristics based on the analysis of structurally similar compounds. The guide is intended to assist researchers in the identification, characterization, and quality control of this and related pyrimidine derivatives.

Introduction

This compound is a substituted pyrimidine that holds potential as a building block in medicinal chemistry and drug discovery. Its structural features, including the electron-donating amino and ethoxy groups and the electron-withdrawing fluorine atom, create a unique electronic environment that can influence its biological activity and reactivity. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide presents predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is derived from the analysis of related aminopyrimidines, fluorinated heterocycles, and ethoxy-substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Proton) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 (pyrimidine ring)7.8 - 8.2Doublet (d)~3-4 Hz (³JH-F)
NH₂ (amine)5.5 - 7.0Broad Singlet (br s)-
O-CH₂ (ethoxy)4.3 - 4.5Quartet (q)~7 Hz (³JH-H)
CH₃ (ethoxy)1.3 - 1.5Triplet (t)~7 Hz (³JH-H)
¹³C NMR (Carbon) Predicted Chemical Shift (δ, ppm)
C-2 (pyrimidine ring)160 - 165
C-4 (pyrimidine ring)155 - 160
C-5 (pyrimidine ring)140 - 145 (d, ¹JC-F ≈ 220-250 Hz)
C-6 (pyrimidine ring)145 - 150 (d, ²JC-F ≈ 20-30 Hz)
O-CH₂ (ethoxy)60 - 65
CH₃ (ethoxy)14 - 16

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can be influenced by the solvent used.

Infrared (IR) Spectroscopy Data

Table 2: Predicted IR Absorption Frequencies

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
N-H (amine)3300 - 3500Symmetric & Asymmetric Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=N, C=C (pyrimidine ring)1550 - 1650Stretching
N-H (amine)1600 - 1650Bending (Scissoring)
C-O (ethoxy)1200 - 1300Asymmetric Stretching
C-F1000 - 1200Stretching
Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M]⁺•157.07Molecular ion
[M+H]⁺158.08Protonated molecular ion (common in ESI)

Note: The molecular weight of C₆H₈FN₃O is 157.15 g/mol . The fragmentation pattern will depend on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or higher field instrument.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition (ESI):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable signal.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Acquisition (EI):

    • Introduce a small amount of the solid sample into the ion source via a direct insertion probe.

    • Heat the probe to volatilize the sample.

    • Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data Data Interpretation Compound This compound (Solid Sample) NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for spectroscopic analysis of a chemical compound.

Synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathways for 2-Ethoxy-5-fluoropyrimidin-4-amine, a key intermediate in pharmaceutical research and development. The synthesis involves a multi-step process, commencing from readily available starting materials and proceeding through key intermediates. This document outlines the detailed experimental methodologies, presents quantitative data for each reaction step, and visualizes the synthetic route using a reaction pathway diagram.

Synthesis Pathway Overview

The synthesis of this compound is not a single-step process but rather a convergent synthesis involving the construction of a substituted pyrimidine ring followed by functional group interconversions. A common strategy involves the initial synthesis of a dihydroxypyrimidine derivative, followed by chlorination, fluorination, and finally, amination to yield the target compound.

A plausible and frequently cited pathway begins with the condensation of O-ethylisourea with a suitable malonic ester derivative to form the pyrimidine core, followed by a series of halogenation and nucleophilic substitution reactions.

Key Synthetic Steps and Experimental Protocols

The overall synthesis can be broken down into four key stages:

  • Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine: This step involves the cyclocondensation of an O-ethylisourea salt with diethyl malonate.[1]

  • Synthesis of 2-Ethoxy-4,6-dichloropyrimidine: The dihydroxy-pyrimidine is then chlorinated, typically using phosphorus oxychloride (POCl₃).[1][2]

  • Synthesis of 2-Ethoxy-4,6-difluoropyrimidine: A halogen exchange reaction is performed to replace the chlorine atoms with fluorine.[1][2]

  • Synthesis of this compound: The final step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the 4-position. While a direct protocol for this specific final amination step is not detailed in the provided results, it is a standard transformation in pyrimidine chemistry.

Experimental Protocols

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine [1]

  • Reaction: O-ethylisourea salt is reacted with diethyl malonate in the presence of a base like sodium ethoxide or sodium methoxide.

  • Solvent: Ethanol or methanol are commonly used.

  • Temperature: The reaction is typically conducted at a temperature ranging from 0°C to room temperature.

  • Work-up: Upon completion, the resulting salt of 2-ethoxy-4,6-dihydroxypyrimidine is neutralized with an acid to precipitate the product.

Step 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine [1][2]

  • Reagents: 2-Ethoxy-4,6-dihydroxypyrimidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2]

  • Solvent: An aprotic solvent is used.

  • Catalyst/Base: A base like triethylamine is often added to facilitate the reaction.[1][2]

  • Temperature: The reaction mixture is heated.

  • Monitoring: The progress of the reaction can be monitored by techniques like liquid chromatography.

  • Isolation: After the reaction is complete, the excess chlorinating agent is removed, and the product is isolated.

Step 3: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine [1][2]

  • Reagents: 2-Ethoxy-4,6-dichloropyrimidine is reacted with a fluorinating agent, such as potassium fluoride (KF).[1][2]

  • Solvent: A suitable solvent is used for the reaction.

  • Temperature: The reaction is typically heated to between 80-120°C for several hours.[1]

  • Purification: The product is isolated and purified, for instance, by reduced pressure distillation.[1]

Step 4: Synthesis of this compound

  • General Procedure (Inferred): 2-Ethoxy-4,6-difluoropyrimidine would be subjected to a regioselective nucleophilic aromatic substitution with an ammonia source. The fluorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position, especially with an activating group at the 5-position. The reaction conditions would need to be carefully controlled to favor mono-substitution.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of key intermediates.

Step Starting Material Reagents Solvent Temperature Yield Purity Reference
1 O-ethylisourea hydrogen sulfateDiethyl malonate, Hydrochloric acidMethanol, WaterReflux, <5°C (pH adjustment)88.7%99.4% (HPLC)[2]
2 2-Ethoxy-4,6-dihydroxypyrimidinePhosphorus oxychloride, Triethylamine1,2-Dichloroethane<50°C (addition), 85°C (reaction)90.7%98.7% (HPLC)[2]
3 2-Ethoxy-4,6-dichloropyrimidineAnhydrous potassium fluorideSulfolane160°C82.7%99.1% (HPLC)[2]

Synthesis Pathway Visualization

The following diagram illustrates the multi-step synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Fluorination cluster_3 Step 4: Amination O-ethylisourea O-ethylisourea Dihydroxypyrimidine 2-Ethoxy-4,6- dihydroxypyrimidine O-ethylisourea->Dihydroxypyrimidine Base (e.g., NaOEt) Ethanol, 0°C - RT Diethyl_malonate Diethyl malonate Diethyl_malonate->Dihydroxypyrimidine Dichloropyrimidine 2-Ethoxy-4,6- dichloropyrimidine Dihydroxypyrimidine->Dichloropyrimidine POCl3, Triethylamine Aprotic solvent, Heat Difluoropyrimidine 2-Ethoxy-4,6- difluoropyrimidine Dichloropyrimidine->Difluoropyrimidine KF Solvent, 80-120°C Target_Molecule 2-Ethoxy-5-fluoro pyrimidin-4-amine Difluoropyrimidine->Target_Molecule Ammonia source Controlled conditions Experimental_Workflow Start Start Reagent_Prep Prepare Starting Materials and Reagents Start->Reagent_Prep Reaction_Setup Set up Reaction Vessel (e.g., Round-bottom flask) Reagent_Prep->Reaction_Setup Reaction Conduct Reaction under Controlled Conditions (Temperature, Stirring) Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Complete Isolation Isolate Crude Product (e.g., Filtration, Evaporation) Workup->Isolation Purification Purify Product (e.g., Recrystallization, Chromatography, Distillation) Isolation->Purification Analysis Characterize Final Product (e.g., NMR, MS, Purity Analysis) Purification->Analysis End End Analysis->End

References

Synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine: A Technical Guide to Starting Materials and Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2-Ethoxy-5-fluoropyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, key chemical transformations, and experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the synthetic strategies.

Executive Summary

The synthesis of this compound can be achieved through several distinct pathways, primarily commencing from readily available precursors such as 5-fluorouracil or through the construction of the pyrimidine ring from basic building blocks like urea and diethyl malonate. The choice of a specific route may be dictated by factors such as the availability of starting materials, scalability, and overall cost-effectiveness. Key transformations involve chlorination, amination, and a final nucleophilic aromatic substitution to introduce the desired ethoxy group.

Synthetic Pathways and Starting Materials

Two primary and well-documented synthetic routes for the preparation of this compound are outlined below.

Route 1: Synthesis Starting from 5-Fluorouracil

This is a common and well-established route that utilizes the commercially available and medicinally important compound, 5-fluorouracil. The pathway involves the initial conversion of 5-fluorouracil to a di-chlorinated intermediate, followed by selective amination and subsequent ethoxylation.

Synthesis_from_5-Fluorouracil 5-Fluorouracil 5-Fluorouracil 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-Dichloro-5-fluoropyrimidine POCl₃, Base (e.g., DMA) 2-Chloro-5-fluoropyrimidin-4-amine 2-Chloro-5-fluoropyrimidin-4-amine 2,4-Dichloro-5-fluoropyrimidine->2-Chloro-5-fluoropyrimidin-4-amine Aqueous NH₃ This compound This compound 2-Chloro-5-fluoropyrimidin-4-amine->this compound Sodium Ethoxide, Ethanol

Caption: Synthetic pathway from 5-Fluorouracil.

Route 2: Synthesis Starting from Urea and Diethyl Malonate

This approach builds the pyrimidine core from fundamental and inexpensive starting materials. The synthesis proceeds through the formation of a dihydroxy pyrimidine intermediate, which is then subjected to halogenation steps before the final amination and ethoxylation.

Synthesis_from_Urea cluster_fluorination Fluorination step required Urea + Diethyl Malonate Urea + Diethyl Malonate 2-Ethoxy-4,6-dihydroxypyrimidine 2-Ethoxy-4,6-dihydroxypyrimidine Urea + Diethyl Malonate->2-Ethoxy-4,6-dihydroxypyrimidine 1. Diethyl Sulfate 2. NaOEt, EtOH 2-Ethoxy-4,6-dichloropyrimidine 2-Ethoxy-4,6-dichloropyrimidine 2-Ethoxy-4,6-dihydroxypyrimidine->2-Ethoxy-4,6-dichloropyrimidine POCl₃, Triethylamine 2-Ethoxy-4,6-difluoropyrimidine 2-Ethoxy-4,6-difluoropyrimidine 2-Ethoxy-4,6-dichloropyrimidine->2-Ethoxy-4,6-difluoropyrimidine KF Intermediate_Amine 2-Ethoxy-4-amino-6-fluoropyrimidine 2-Ethoxy-4,6-difluoropyrimidine->Intermediate_Amine NH₃ This compound This compound Intermediate_Amine->this compound Further steps not fully detailed in literature

Caption: Synthetic pathway from Urea and Diethyl Malonate.

Quantitative Data Summary

The following tables provide a summary of the quantitative data for the key transformations in the synthesis of this compound, based on literature precedents.

Table 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

ParameterValueReference
Starting Material 5-Fluorouracil[1][2]
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (DMA)[2]
Molar Ratio (5-FU:POCl₃:DMA) 1 : 10 : 1.5[2]
Temperature 106-114 °C[1][2]
Reaction Time 2-14 hours[1][2]
Yield Up to 92.2%[2]

Table 2: Synthesis of 2-Chloro-5-fluoropyrimidin-4-amine from 2,4-Dichloro-5-fluoropyrimidine

ParameterValueReference
Starting Material 2,4-Dichloro-5-fluoropyrimidine[1][3]
Reagent Aqueous Ammonia (e.g., 15%)[1]
Temperature ~60 °C[1]
Reaction Time Not specified
Yield Good (not explicitly quantified)[1]

Table 3: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine from 2-Ethoxy-4,6-dihydroxypyrimidine

ParameterValueReference
Starting Material 2-Ethoxy-4,6-dihydroxypyrimidine[4]
Reagents Phosphorus oxychloride (POCl₃), Triethylamine[4]
Temperature 85 °C[4]
Reaction Time 3 hours[4]
Yield 90.7%[4]

Table 4: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine from 2-Ethoxy-4,6-dichloropyrimidine

ParameterValueReference
Starting Material 2-Ethoxy-4,6-dichloropyrimidine[4]
Reagent Potassium Fluoride (KF)[4]
Solvent Sulfolane[4]
Temperature Not specified
Yield 82.7%[4]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil[1][2]
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phosphorus oxychloride (POCl₃, 10 eq) and a catalytic amount of N,N-dimethylaniline (DMA, 1.5 eq).

  • Addition of 5-Fluorouracil: While stirring at room temperature, add 5-fluorouracil (1 eq) portion-wise to the mixture. Control any exothermic reaction by using a water bath.

  • Reaction: Stir the mixture at room temperature for 20 minutes, then slowly heat the reaction to 110-114 °C and maintain for 2-14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring.

  • Purification: The crude product can be extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.

Protocol 2: Synthesis of 2-Chloro-5-fluoropyrimidin-4-amine from 2,4-Dichloro-5-fluoropyrimidine[1]
  • Reaction Setup: In a suitable reaction vessel, dissolve 2,4-dichloro-5-fluoropyrimidine (1 eq) in an appropriate solvent.

  • Amination: Add aqueous ammonia (e.g., 15% solution) to the reaction mixture.

  • Reaction: Heat the mixture to approximately 60 °C and stir until the reaction is complete (monitored by TLC).

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • Purification: The solid product can be collected by filtration, washed with water, and dried to give 2-chloro-5-fluoropyrimidin-4-amine.

Protocol 3: Synthesis of this compound from 2-Chloro-5-fluoropyrimidin-4-amine (General Procedure)
  • Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq) in anhydrous ethanol with stirring until all the sodium has reacted.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2-chloro-5-fluoropyrimidin-4-amine (1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Purification: The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a typical synthetic step in the laboratory, from reaction setup to product purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Reagent Preparation & Weighing Reaction_Execution Reaction Execution (Heating/Cooling, Stirring) Reagent_Prep->Reaction_Execution Glassware_Setup Glassware Setup & Drying Glassware_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Execution->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, MS)

Caption: A generalized experimental workflow for synthesis.

References

The Fluoropyrimidine Scaffold: A Cornerstone of Modern Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fluoropyrimidine scaffold, a pyrimidine ring substituted with at least one fluorine atom, represents a class of compounds with profound biological significance, particularly in the realm of oncology. Since the advent of 5-fluorouracil (5-FU) in the 1950s, this structural motif has been a cornerstone of chemotherapy for a wide array of solid tumors.[1] This technical guide provides a comprehensive overview of the fluoropyrimidine scaffold, detailing its mechanism of action, the therapeutic landscape of its derivatives, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its cellular and experimental pathways.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of fluoropyrimidines is not attributed to the parent drug but to its intracellular metabolites, which exert their cytotoxic effects through a multi-pronged mechanism targeting both DNA and RNA synthesis.[2][3] The primary pathways of action are:

  • Inhibition of Thymidylate Synthase (TS): The central mechanism of action for fluoropyrimidines is the potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4][5] The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site.[3][5] This leads to a depletion of dTMP, causing an imbalance in the deoxynucleotide pool and subsequent "thymineless death" in rapidly proliferating cancer cells.[6]

  • Incorporation into RNA: The metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate.[7][8] This fraudulent incorporation disrupts RNA processing and function, leading to errors in protein synthesis and ultimately contributing to cytotoxicity.[8]

  • Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA.[3][7] This event triggers DNA damage and repair mechanisms, which, when overwhelmed, can lead to DNA fragmentation and apoptosis.[3]

The metabolic activation of fluoropyrimidine prodrugs like capecitabine and tegafur is a critical determinant of their efficacy and toxicity profiles. These prodrugs are designed to be converted to 5-FU preferentially in tumor tissues, thereby enhancing the therapeutic index.[9]

Signaling Pathway of Fluoropyrimidine Action

The intricate metabolic and signaling cascade initiated by fluoropyrimidines is depicted below.

Fluoropyrimidine_Pathway cluster_extracellular Extracellular Space / Administration cluster_intracellular Intracellular Space 5-FU_ext 5-Fluorouracil (5-FU) 5-FU_int 5-FU 5-FU_ext->5-FU_int Transport Capecitabine_ext Capecitabine Tegafur_ext Tegafur Tegafur_int Tegafur Tegafur_ext->Tegafur_int Transport 5-FU_metabolites Active Metabolites (FUMP, FUDP, FUTP, FdUMP, FdUTP) 5-FU_int->5-FU_metabolites Anabolism DPD Dihydropyrimidine Dehydrogenase (DPD) 5-FU_int->DPD Catabolism Capecitabine_int Capecitabine Capecitabine_int->5-FU_int Enzymatic Conversion Tegafur_int->5-FU_int Enzymatic Conversion TS Thymidylate Synthase (TS) 5-FU_metabolites->TS Inhibition (FdUMP) DNA_Synth DNA Synthesis & Repair 5-FU_metabolites->DNA_Synth Incorporation (FdUTP) Disruption RNA_Synth RNA Synthesis & Function 5-FU_metabolites->RNA_Synth Incorporation (FUTP) Disruption TS->DNA_Synth Required for Apoptosis Apoptosis DNA_Synth->Apoptosis Damage leads to RNA_Synth->Apoptosis Dysfunction leads to Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites

Caption: Metabolic and cytotoxic pathways of fluoropyrimidines.

Quantitative Data: In Vitro Efficacy of Fluoropyrimidine Drugs

The cytotoxic potential of fluoropyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The following tables summarize the IC50 values of key fluoropyrimidine drugs against various human cancer cell lines.

Table 1: IC50 Values of 5-Fluorouracil (5-FU) against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Carcinoma0.877[10]
HT-29Colorectal Carcinoma11.25 (after 5 days)[11]
SW620Colorectal Carcinoma4190 (for 24h)[2]
HONE-1Nasopharyngeal Carcinoma1.32[10]
MCF-7Breast Adenocarcinoma22.4
PANC-1Pancreatic Carcinoma>100[6]
A549Lung Carcinoma>100[6]

Table 2: IC50 Values of Capecitabine against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
4T1Breast Cancer1700 (for 48h)[2]
HCT116Colorectal Carcinoma2850 (for 24h)[2]
HT29Colorectal Carcinoma1590 (for 24h)[2]
MCF-7Breast Cancer>1000[1]
DU-145Prostate Cancer126.2[1]

Table 3: IC50 Values of Tegafur-based Regimens against Human Cancer Cell Lines

Cell LineCancer TypeDrug CombinationIC50 (µM)Reference
HCT-116Colorectal CarcinomaTegafur/Uracil (UFT)~5-10 (as 5-FU)
MKN-45Gastric CancerTegafur/Gimeracil/Oteracil (S-1)~1-5 (as 5-FU)

Table 4: Inhibition Constants (Ki) of FdUMP for Thymidylate Synthase

Enzyme SourceKi ValueReference
Human Thymidylate Synthase~2 kcal/mol (relative binding free energy vs dUMP)
L1210 Leukemia Cells-[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of fluoropyrimidine compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fluoropyrimidine drug stock solution

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the fluoropyrimidine drug in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)

This protocol describes a spectrophotometric assay to measure the inhibition of thymidylate synthase activity by fluoropyrimidine metabolites. The assay monitors the increase in absorbance at 340 nm resulting from the conversion of dihydrofolate (DHF) to tetrahydrofolate, a product of the TS-catalyzed reaction.

Materials:

  • Purified human thymidylate synthase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM 2-mercaptoethanol)

  • dUMP solution

  • 5,10-methylenetetrahydrofolate (CH2THF) solution

  • FdUMP (or other inhibitor) solution

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing the reaction buffer, a fixed concentration of dUMP, and varying concentrations of the inhibitor (FdUMP).

  • Enzyme Addition: Add a known amount of purified thymidylate synthase to initiate the reaction.

  • Cofactor Addition: Start the reaction by adding CH2THF.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate (dUMP) and the inhibitor and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive).

Mandatory Visualizations

Experimental Workflow for In Vitro Evaluation of Fluoropyrimidine Drugs

The following diagram illustrates a typical workflow for the preclinical in vitro evaluation of a novel fluoropyrimidine-based anticancer drug.

Experimental_Workflow start Start: Candidate Fluoropyrimidine Compound cell_culture Cell Line Selection & Culture start->cell_culture drug_prep Drug Preparation & Dilution Series cell_culture->drug_prep viability_assay Cell Viability Assay (e.g., MTT) drug_prep->viability_assay ic50_determination IC50 Value Determination viability_assay->ic50_determination mechanism_studies Mechanism of Action Studies ic50_determination->mechanism_studies If potent data_analysis Data Analysis & Interpretation ic50_determination->data_analysis ts_inhibition Thymidylate Synthase Inhibition Assay mechanism_studies->ts_inhibition apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_studies->apoptosis_assay ts_inhibition->data_analysis apoptosis_assay->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: In vitro drug discovery workflow for fluoropyrimidines.
Logical Relationship of Fluoropyrimidine's Triple Cytotoxic Mechanism

This diagram illustrates the three primary mechanisms by which fluoropyrimidine metabolites induce cancer cell death.

Caption: Triple mechanism of fluoropyrimidine-induced cytotoxicity.

Conclusion

The fluoropyrimidine scaffold remains a vital component in the armamentarium against cancer. Its well-elucidated, multi-faceted mechanism of action provides a robust rationale for its continued clinical use and for the development of novel derivatives with improved therapeutic profiles. A thorough understanding of the quantitative aspects of their efficacy, coupled with standardized and detailed experimental protocols, is paramount for the successful discovery and development of the next generation of fluoropyrimidine-based anticancer agents. The visualizations provided in this guide offer a clear framework for comprehending the complex biological and experimental pathways associated with this important class of therapeutic agents.

References

The Pivotal Role of 2-Ethoxy-5-fluoropyrimidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – In the landscape of contemporary drug discovery, the strategic design and synthesis of novel therapeutic agents are paramount. Among the myriad of molecular scaffolds utilized by medicinal chemists, the pyrimidine core holds a position of prominence due to its prevalence in biologically crucial molecules and its versatile chemical tractability. This technical guide delves into the significance and application of a key pyrimidine derivative, 2-Ethoxy-5-fluoropyrimidin-4-amine , a building block that has become instrumental in the development of targeted therapies, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of its synthesis, application in the generation of potent kinase inhibitors, and the underlying mechanisms of action of its derivatives.

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, highlighting its inherent biological relevance. In medicinal chemistry, pyrimidine derivatives are extensively explored for a wide array of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. The strategic substitution on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a fluorine atom, as seen in this compound, can significantly enhance metabolic stability and binding affinity. The ethoxy group can modulate solubility and the amino group provides a key vector for further chemical elaboration.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that relies on the careful manipulation of halogenated pyrimidine precursors. While a direct, one-pot synthesis is not commonly reported, a robust and logical pathway can be constructed from available literature, primarily from patent filings and synthetic methodology reports. The general strategy involves the initial construction of a di-substituted pyrimidine ring followed by sequential nucleophilic substitution reactions.

A plausible and commonly employed synthetic route starts from readily available 5-fluorouracil. The key steps involve chlorination, followed by selective ethoxylation and amination.

Experimental Protocol: Synthesis of this compound

This protocol is a composite of established chemical transformations for similar pyrimidine systems.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 5-fluorouracil (1 equivalent).

  • Chlorination: Add phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) and a catalytic amount of a tertiary amine base such as N,N-dimethylaniline (DMA) or triethylamine.[1]

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-115 °C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 2,4-dichloro-5-fluoropyrimidine.[1]

Step 2: Selective Ethoxylation to 2-Ethoxy-4-chloro-5-fluoropyrimidine

  • Reaction Setup: Dissolve the crude 2,4-dichloro-5-fluoropyrimidine (1 equivalent) in anhydrous ethanol.

  • Nucleophilic Substitution: Add a solution of sodium ethoxide in ethanol (approximately 1 equivalent) dropwise at a controlled temperature (e.g., 0-10 °C) to favor mono-substitution at the more reactive C2 position.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, as monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is neutralized with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the desired 2-ethoxy-4-chloro-5-fluoropyrimidine.

Step 3: Amination to this compound

  • Reaction Setup: The 2-ethoxy-4-chloro-5-fluoropyrimidine (1 equivalent) is dissolved in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

  • Ammonia Source: A solution of ammonia in ethanol or aqueous ammonia is added in excess.

  • Reaction Conditions: The vessel is sealed and heated to a temperature typically ranging from 80-120 °C for several hours. The progress of the reaction is monitored by LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow 5-Fluorouracil 5-Fluorouracil 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-Dichloro-5-fluoropyrimidine POCl3, Base 2-Ethoxy-4-chloro-5-fluoropyrimidine 2-Ethoxy-4-chloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine->2-Ethoxy-4-chloro-5-fluoropyrimidine NaOEt, EtOH This compound This compound 2-Ethoxy-4-chloro-5-fluoropyrimidine->this compound NH3, Heat

Synthetic workflow for this compound.

Application in the Development of Kinase Inhibitors

The primary utility of this compound in medicinal chemistry is as a key intermediate for the synthesis of highly selective and potent protein kinase inhibitors. The 4-amino group serves as a crucial attachment point for various pharmacophores that can interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.

Case Study: EGFR and MAPK Signaling Pathway Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2][3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[4]

Derivatives of this compound have been incorporated into molecules designed to inhibit EGFR and, consequently, the MAPK signaling pathway. The pyrimidine core acts as a scaffold that mimics the adenine ring of ATP, while the ethoxy and fluoro substituents contribute to favorable binding interactions and improved pharmacokinetic properties.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Metabolism Metabolism mTOR->Metabolism EGF EGF EGF->EGFR Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibition

EGFR and downstream signaling pathways inhibited by pyrimidine derivatives.

The following table summarizes the inhibitory activities of representative pyrimidine-based EGFR inhibitors. While not all of these compounds are explicitly derived from this compound, they share the core pyrimidine scaffold and demonstrate the potential of this chemical class.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Compound 5a EGFR36.7-[5]
Compound 4b EGFR(GI50 ~10 nM)Various[5]
Gefitinib EGFR (L858R)75H3255[6]
Erlotinib EGFR100BT-474[6]
Lapatinib EGFR160A431[6]
Dacomitinib EGFR (L858R)7H3255[6]
Osimertinib EGFR (T790M)8.5H1975[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

A common method to determine the inhibitory potency (IC50) of a compound against a specific kinase is through an in vitro kinase assay.

  • Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, the test compound (dissolved in DMSO), and a detection reagent (e.g., a phosphotyrosine-specific antibody).

  • Assay Procedure:

    • The kinase reaction is typically performed in a 96- or 384-well plate.

    • A solution of the EGFR enzyme and the peptide substrate in kinase buffer is added to each well.

    • The test compound is added at various concentrations (serially diluted).

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

    • The reaction is stopped by the addition of a solution containing EDTA.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA (with a phospho-specific antibody), fluorescence polarization, or radiometric assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase + Substrate Kinase + Substrate Add Inhibitor Add Inhibitor Kinase + Substrate->Add Inhibitor Serial Dilution of Inhibitor Serial Dilution of Inhibitor Serial Dilution of Inhibitor->Add Inhibitor Initiate with ATP Initiate with ATP Add Inhibitor->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Quantify Phosphorylation Quantify Phosphorylation Stop Reaction->Quantify Phosphorylation Calculate % Inhibition Calculate % Inhibition Quantify Phosphorylation->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its strategic design, incorporating features that enhance biological activity and pharmacokinetic properties, makes it an ideal starting point for the development of targeted therapies. The successful application of the broader pyrimidine scaffold in generating potent kinase inhibitors, particularly against well-validated cancer targets like EGFR, underscores the potential of derivatives of this specific amine.

Future research will likely focus on the continued exploration of the chemical space accessible from this compound to develop next-generation kinase inhibitors with improved selectivity profiles, the ability to overcome drug resistance, and enhanced safety margins. The detailed understanding of the synthesis and biological application of this key intermediate, as outlined in this guide, will undoubtedly facilitate these future drug discovery endeavors.

References

The Rising Star in Kinase Inhibition: A Technical Guide to 2-Ethoxy-5-fluoropyrimidin-4-amine as a Core Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the kinase active site, effectively shutting down aberrant signaling pathways that drive disease progression. Within this privileged scaffold, 2-Ethoxy-5-fluoropyrimidin-4-amine has emerged as a particularly valuable building block for the development of next-generation kinase inhibitors.

This technical guide provides an in-depth exploration of the synthesis, properties, and application of this compound in the design of potent and selective kinase inhibitors. We will delve into its role in structure-activity relationships (SAR), present hypothetical yet representative quantitative data, and provide detailed experimental protocols for the synthesis and evaluation of a model kinase inhibitor. Furthermore, we will visualize key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field of drug discovery.

The unique substitution pattern of this compound, featuring an ethoxy group at the 2-position, a fluorine atom at the 5-position, and an amino group at the 4-position, imparts favorable physicochemical and pharmacological properties. The fluorine substitution can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and provide a vector for further chemical modification. The 4-amino group serves as a crucial hydrogen bond donor, anchoring the molecule within the kinase hinge region.

Synthesis of the Core Building Block

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common approach involves the construction of the pyrimidine ring followed by functional group interconversions.

A plausible synthetic pathway is outlined below:

G cluster_0 Synthesis of this compound Diethyl Malonate Diethyl Malonate 2-Amino-5-fluoropyrimidine-4,6-diol 2-Amino-5-fluoropyrimidine-4,6-diol Diethyl Malonate->2-Amino-5-fluoropyrimidine-4,6-diol  + Guanidine (Cyclization) Guanidine Guanidine 4,6-Dichloro-5-fluoropyrimidin-2-amine 4,6-Dichloro-5-fluoropyrimidin-2-amine 2-Amino-5-fluoropyrimidine-4,6-diol->4,6-Dichloro-5-fluoropyrimidin-2-amine  + POCl3 (Chlorination) POCl3 POCl3 2-Ethoxy-4-chloro-5-fluoropyrimidin-amine 2-Ethoxy-4-chloro-5-fluoropyrimidin-amine 4,6-Dichloro-5-fluoropyrimidin-2-amine->2-Ethoxy-4-chloro-5-fluoropyrimidin-amine  + NaOEt (Ethoxylation) NaOEt NaOEt This compound This compound 2-Ethoxy-4-chloro-5-fluoropyrimidin-amine->this compound  + NH3 (Amination) NH3 NH3

Caption: Synthetic scheme for this compound.

Application in Kinase Inhibitor Synthesis: A Hypothetical Example

To illustrate the utility of this compound as a building block, we present a hypothetical synthesis of an N-aryl-2-ethoxy-5-fluoropyrimidin-4-amine derivative targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

G cluster_1 Synthesis of a Hypothetical VEGFR-2 Inhibitor BuildingBlock This compound Coupling Buchwald-Hartwig Cross-Coupling BuildingBlock->Coupling ArylHalide Substituted Aryl Halide ArylHalide->Coupling Catalyst Pd Catalyst Ligand, Base Catalyst->Coupling Inhibitor N-Aryl-2-ethoxy-5-fluoropyrimidin-4-amine (Hypothetical VEGFR-2 Inhibitor) Coupling->Inhibitor

Caption: General synthetic route to a hypothetical VEGFR-2 inhibitor.

Quantitative Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a series of kinase inhibitors derived from the this compound core. These values are intended to illustrate the type of data generated during a drug discovery campaign and the structure-activity relationships that can be elucidated.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDR-Group on Aryl MoietyVEGFR-2 IC50 (nM)EGFR IC50 (nM)Selectivity (EGFR/VEGFR-2)
HYPO-1 4-methoxy151500100
HYPO-2 3-chloro8950119
HYPO-3 4-fluoro25200080
HYPO-4 3,4-dichloro5500100

Table 2: Cellular Activity and Physicochemical Properties

Compound IDHUVEC Proliferation IC50 (µM)ClogPSolubility (µM)
HYPO-1 0.53.225
HYPO-2 0.23.815
HYPO-3 0.83.520
HYPO-4 0.14.110

Experimental Protocols

General Synthesis of N-Aryl-2-ethoxy-5-fluoropyrimidin-4-amines (Hypothetical)

To a solution of this compound (1.0 eq) and the corresponding substituted aryl halide (1.1 eq) in a suitable solvent (e.g., dioxane or toluene) is added a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-2-ethoxy-5-fluoropyrimidin-4-amine.

In Vitro Kinase Inhibition Assay (VEGFR-2)

The inhibitory activity of the synthesized compounds against VEGFR-2 is determined using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay using [γ-33P]ATP. Briefly, the compounds are serially diluted and incubated with the VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP at a concentration near the Km value. The reaction is allowed to proceed for a specified time at room temperature and then terminated. The amount of phosphorylated substrate is quantified, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (HUVEC)

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Signaling Pathway Visualization

Understanding the signaling pathway targeted by the kinase inhibitor is crucial for elucidating its mechanism of action and potential therapeutic effects. Below is a simplified representation of the VEGFR-2 signaling pathway.

G cluster_2 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Hypothetical Inhibitor (this compound derivative) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

This compound represents a highly promising and versatile building block for the development of novel kinase inhibitors. Its unique structural features provide a solid foundation for generating potent and selective drug candidates with favorable pharmacological profiles. The synthetic accessibility of this core and the potential for diverse functionalization at the 4-amino position make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of kinases implicated in human diseases. This technical guide serves as a foundational resource to stimulate further research and development in this exciting area of drug discovery.

References

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Fluorinated Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorinated pyrimidine derivatives into clinical practice marked a pivotal moment in the history of oncology and infectious disease treatment. This technical guide provides an in-depth exploration of the discovery and historical development of these crucial therapeutic agents, with a primary focus on the seminal anticancer drug 5-fluorouracil (5-FU), its orally-active prodrug capecitabine, and the antifungal agent flucytosine. This document is intended to be a comprehensive resource, offering detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key biological and developmental pathways.

The Genesis of a Breakthrough: The Discovery of 5-Fluorouracil

The story of fluorinated pyrimidines begins in the 1950s, a period of burgeoning understanding of nucleic acid metabolism in cancer cells. In 1954, Abraham Cantarow and Karl Paschkis observed that liver tumors exhibited a greater uptake of radioactive uracil compared to normal liver cells. This finding sparked the interest of Dr. Charles Heidelberger at the University of Wisconsin, who hypothesized that a modified, or "fraudulent," uracil molecule could be selectively incorporated into tumor cells and disrupt their growth.

Drawing on his earlier work which demonstrated that fluorine in fluoroacetic acid could inhibit a vital enzyme, Heidelberger collaborated with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche to synthesize a series of fluorinated pyrimidines. This collaboration led to the successful synthesis of 5-fluorouracil in 1957.[1][2][3] The rationale was that the fluorine atom at the C-5 position, being similar in size to a hydrogen atom, would allow the molecule to be mistaken for uracil by cellular machinery, while its strong electronegativity would interfere with normal metabolic processes.

Initial preclinical studies were remarkably successful, with reports in 1957 demonstrating that 5-FU markedly inhibited tumor growth in mice. The first clinical findings of 5-FU's anticancer activity in humans were reported in 1958 by Anthony R. Curreri, Fred J. Ansfield, Forde A. McIver, Harry A. Waisman, and Charles Heidelberger. This pioneering work laid the foundation for one of the most widely used chemotherapeutic agents for solid tumors, including colorectal, breast, stomach, and pancreatic cancers.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

5-Fluorouracil exerts its cytotoxic effects through a complex mechanism involving its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4][5]

  • Inhibition of Thymidylate Synthase: The primary mechanism of action is the inhibition of thymidylate synthase (TS) by FdUMP.[4][6] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, which blocks the normal binding of deoxyuridine monophosphate (dUMP).[4] This inhibition prevents the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair, leading to a "thymineless death" of rapidly dividing cancer cells.[6]

  • Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, and FUTP into RNA.[4][6] The incorporation of these fraudulent nucleotides disrupts the normal structure and function of these nucleic acids.[5] Misincorporation into RNA can interfere with pre-rRNA processing, tRNA modifications, and pre-mRNA splicing.[6]

The metabolic activation and catabolism of 5-FU are critical determinants of its efficacy and toxicity. The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, converting it to the inactive dihydrofluorouracil.[6][7]

Below is a diagram illustrating the metabolic activation of 5-fluorouracil.

Metabolic Activation of 5-Fluorouracil 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FUR FUR 5-FU->FUR UP FUDR FUDR 5-FU->FUDR TP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RR RNA RNA FUTP->RNA RNA Incorporation FUR->FUMP UK FdUMP FdUMP FUDR->FdUMP TK TS Thymidylate Synthase FdUMP->TS Inhibition FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA DNA FdUTP->DNA DNA Incorporation dTMP dTMP dUMP dUMP dUMP->dTMP TS

Caption: Metabolic activation pathway of 5-fluorouracil (5-FU).

The Evolution to Oral Administration: The Development of Capecitabine

Despite its efficacy, intravenous administration of 5-FU is associated with inconvenience and the need for venous access. This led to the rational design of capecitabine, an oral fluoropyrimidine carbamate, developed to mimic continuous infusion of 5-FU and to achieve tumor-selective activation.[8][9]

Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to 5-FU.[8][10] The final and critical step, the conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-FU, is catalyzed by the enzyme thymidine phosphorylase (TP).[8][11] TP is found in higher concentrations in many tumor tissues compared to normal tissues, leading to a preferential generation of 5-FU at the tumor site.[8][11]

This tumor-selective activation is a key advantage of capecitabine, potentially leading to an improved therapeutic index with reduced systemic toxicity compared to intravenous 5-FU.[10] Clinical trials have demonstrated that capecitabine has superior response rates and an improved safety profile compared to bolus IV 5-FU/leucovorin in metastatic colorectal cancer.[12]

The activation pathway of capecitabine is depicted in the following diagram.

Activation of Capecitabine Capecitabine Capecitabine DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) Liver Liver Capecitabine->Liver DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver/Tumor) 5-FU 5-FU DFUR->5-FU Thymidine Phosphorylase (Tumor) Tumor Tumor DFUR->Tumor

Caption: Three-step enzymatic activation of the prodrug capecitabine to 5-fluorouracil.

A Different Battlefield: Fluorinated Pyrimidines as Antifungal Agents

The therapeutic utility of fluorinated pyrimidines extends beyond oncology. Flucytosine (5-fluorocytosine or 5-FC), synthesized in 1957, was initially investigated as an anticancer agent but was found to be more effective as an antifungal drug.[7] It is a fluorinated analogue of cytosine.

Flucytosine's selective toxicity against fungi stems from the presence of the enzyme cytosine deaminase in fungal cells, which is absent in mammalian cells.[4] Cytosine deaminase converts flucytosine to 5-fluorouracil.[4] The resulting 5-FU is then metabolized within the fungal cell, leading to the inhibition of both DNA and RNA synthesis, ultimately causing fungal cell death.

Flucytosine is primarily used in combination with other antifungal agents, such as amphotericin B, for the treatment of severe systemic mycoses, including cryptococcosis and candidiasis. Monotherapy is generally avoided due to the rapid development of resistance.

The mechanism of action of flucytosine is illustrated below.

Mechanism of Action of Flucytosine cluster_0 Inside Fungal Cell Flucytosine Flucytosine (5-FC) 5-FU 5-FU Flucytosine->5-FU Cytosine Deaminase FUTP FUTP 5-FU->FUTP FdUMP FdUMP 5-FU->FdUMP FungalCell Fungal Cell RNA RNA FUTP->RNA RNA Synthesis Inhibition ThymidylateSynthase Thymidylate Synthase FdUMP->ThymidylateSynthase DNA Synthesis Inhibition DNA DNA Drug Development Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Trials cluster_2 Regulatory & Post-Market Target_ID Target Identification (e.g., Uracil Metabolism) Lead_Gen Lead Generation (Synthesis of Fluoropyrimidines) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (Cytotoxicity Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I (Safety & Dosage) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard Treatment) Phase_II->Phase_III NDA New Drug Application (NDA) Submission & Review Phase_III->NDA Approval FDA Approval NDA->Approval Phase_IV Phase IV (Post-Marketing Surveillance) Approval->Phase_IV

References

Whitepaper: Unlocking the Therapeutic Promise of the 2-Ethoxy-5-fluoropyrimidin-4-amine Core

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals on its Potential as a Versatile Pharmacophore

Executive Summary

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of target affinity, metabolic stability, and synthetic accessibility is perpetual. The 2-Ethoxy-5-fluoropyrimidin-4-amine structure emerges as a compelling, yet underexplored, pharmacophore with significant potential. This guide provides a deep technical analysis of this core, deconstructing its key structural motifs to build a rationale for its application in modern drug discovery. By combining the well-established "privileged" nature of the 2-aminopyrimidine scaffold, the proven anti-cancer properties of the 5-fluoropyrimidine core, and the modulating effects of the 2-ethoxy group, this molecule represents a promising starting point for developing novel therapeutics, particularly in oncology and kinase inhibition. We present a hypothetical pharmacophore model, explore potential biological targets, and lay out a validated experimental roadmap for scientists to investigate and harness its therapeutic potential.

Introduction: The 2-Aminopyrimidine Scaffold as a Privileged Core

The pyrimidine ring is a fundamental heterocycle in nature, forming the backbone of nucleobases like cytosine, thymine, and uracil.[1][2] This inherent biological relevance makes pyrimidine derivatives particularly effective in interacting with cellular machinery, including enzymes and genetic material.[3] Within this class, the 2-aminopyrimidine substructure is recognized as a "privileged scaffold" in medicinal chemistry.[4][5] Its utility stems from a combination of factors:

  • Hydrogen Bonding Capability: The arrangement of the amino group and ring nitrogens provides a precise geometry of hydrogen bond donors and acceptors, crucial for specific target recognition.

  • Synthetic Versatility: The 2-aminopyrimidine core is a versatile building block, amenable to a wide range of chemical transformations, allowing for the efficient generation of diverse compound libraries.[1][4]

  • Proven Therapeutic Success: This motif is present in numerous FDA-approved drugs, most notably in the class of protein kinase inhibitors such as Imatinib (Gleevec), a cornerstone of targeted cancer therapy.[6] Its ability to form key "hinge-binding" interactions in the ATP-binding pocket of kinases is well-documented.

The established success of this scaffold provides a strong foundation for exploring novel derivatives like this compound.

Deconstructing the Core: Analysis of Key Structural Features

The therapeutic potential of this compound can be understood by examining the contribution of each of its functional groups. The molecule's chemical formula is C₆H₈FN₃O and it has a molecular weight of 157.15 g/mol .[7]

2.1 The 5-Fluoro Substituent: A Gateway to Enhanced Potency and Stability

The introduction of a fluorine atom at the 5-position is arguably the most critical feature of this scaffold. Fluoropyrimidines are a well-established class of antimetabolite drugs used extensively in oncology.[8][9] The archetypal example, 5-Fluorouracil (5-FU), exerts its anticancer effects by inhibiting thymidylate synthase, thereby disrupting DNA synthesis and repair.[10]

The strategic placement of fluorine offers several advantages in drug design:[11][12][13]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[12] This can prevent unwanted oxidative metabolism at that position, increasing the compound's half-life.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's ionization state, solubility, and membrane permeability.[12]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[14]

2.2 The 2-Ethoxy Group: A Handle for Modulating Selectivity and Pharmacokinetics

The ethoxy group at the 2-position provides another layer of chemical diversity and an opportunity for fine-tuning molecular properties.

  • Steric Influence and Lipophilicity: The ethyl chain can provide a degree of steric bulk that may favor binding to a specific target over others, thus improving selectivity. It also contributes to the molecule's overall lipophilicity, which is a key determinant of its pharmacokinetic profile.

  • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, providing an additional interaction point with a biological target.

  • Metabolic Soft Spot: Unlike the C-F bond, the ethoxy group can be a site of metabolic activity (e.g., O-dealkylation). While sometimes a liability, this can also be exploited in a lead optimization campaign. Replacing it with metabolically stable bioisosteres is a common strategy.[15][16]

2.3 The 4-Amino Group and Pyrimidine Nitrogens: The Core Interaction Hub

The exocyclic 4-amino group and the endocyclic pyrimidine nitrogens (at positions 1 and 3) form the primary hydrogen bonding cassette. This arrangement is critical for anchoring the molecule within a target's binding site, most famously in the hinge region of protein kinases.

A Proposed Pharmacophore Model

Based on the analysis of its functional groups, a pharmacophore hypothesis for this compound can be generated. This model defines the essential spatial arrangement of features required for biological activity and can be used to guide virtual screening and lead optimization efforts.[17]

The key features of the proposed pharmacophore are:

  • One Hydrogen Bond Donor (HBD): The 4-amino group.

  • Two Hydrogen Bond Acceptors (HBA): The N1 nitrogen of the pyrimidine ring and the oxygen of the 2-ethoxy group. The N3 nitrogen can also act as an acceptor.

  • One Aromatic Ring (AR): The pyrimidine core.

  • One Hydrophobic Feature (HY): The ethyl portion of the ethoxy group.

Caption: Proposed pharmacophore model for this compound.

Potential Therapeutic Targets and Applications

The structural features of this scaffold suggest several promising avenues for therapeutic development.

4.1 Protein Kinase Inhibition The 2-aminopyrimidine core is a classic "hinge-binder" in protein kinases. The HBD from the 4-amino group and an HBA from a ring nitrogen can form canonical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site. The rest of the molecule can then be optimized to occupy adjacent hydrophobic pockets to achieve high potency and selectivity. This makes the scaffold an ideal starting point for developing inhibitors against various kinase targets implicated in cancer and inflammatory diseases.

Kinase_Binding cluster_kinase Kinase ATP-Binding Site cluster_ligand This compound hinge Hinge Region (Backbone NH/CO) gatekeeper Gatekeeper Residue hydro_pocket Hydrophobic Pocket solvent_front Solvent Front aminopyrimidine 4-Amino Pyrimidine Core aminopyrimidine->hinge H-Bonds (Key Anchoring) ethoxy 2-Ethoxy Group ethoxy->hydro_pocket Hydrophobic Interaction fluoro 5-Fluoro Group fluoro->solvent_front Modulates Solubility/PK

Caption: Hypothetical binding mode in a kinase active site.

4.2 Antimetabolite Activity in Oncology Building on the legacy of 5-FU, the 5-fluoropyrimidine motif can be exploited to design new antimetabolites. The molecule could potentially be metabolized into fraudulent nucleotides that inhibit key enzymes in nucleic acid synthesis, such as thymidylate synthase or ribonucleotide reductase.[8] This mechanism is particularly relevant for treating solid tumors like colorectal and breast cancer.[18][19]

Proposed Experimental Workflow for Target Validation and Lead Optimization

To systematically evaluate the potential of this compound, a structured, multi-disciplinary approach is required. The following workflow provides a self-validating system for moving from initial concept to a viable lead series.

Workflow synthesis Step 1: Chemical Synthesis & Characterization insilico Step 2: In Silico Screening (Pharmacophore & Docking) synthesis->insilico Compound for modeling invitro Step 3: In Vitro Validation (Biochemical & Cell Assays) insilico->invitro Prioritized targets & hypotheses sar Step 4: SAR & Lead Optimization (Bioisosteric Replacement) invitro->sar Potency & selectivity data sar->invitro New analogues (Iterative Cycle) pk Step 5: ADME/PK Profiling sar->pk Optimized leads invivo Step 6: In Vivo Efficacy Studies pk->invivo Candidate selection

Caption: A validated workflow for developing the pharmacophore.

5.1 Step-by-Step Methodologies

Protocol 1: In Silico Screening

  • Objective: To identify potential protein targets by searching 3D structural databases.

  • Methodology:

    • Construct a 3D model of this compound and the derived pharmacophore model (as described in Section 3).

    • Utilize the pharmacophore model to screen a database of protein structures (e.g., the Protein Data Bank - PDB) to identify proteins with binding sites that match the pharmacophore features.

    • For the top hits, perform molecular docking simulations to predict the binding pose and estimate the binding affinity of the molecule.

    • Prioritize targets based on docking score, biological relevance, and druggability. Causality: This step focuses computational resources on the most probable targets before committing to expensive wet lab experiments, increasing the efficiency of the discovery process.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

  • Objective: To quantify the inhibitory potency of the compound against prioritized kinase targets.

  • Methodology:

    • Select a panel of recombinant human kinases identified from the in silico screen.

    • Use a robust assay format, such as a fluorescence-based ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay.

    • Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., from 10 µM to 0.5 nM).

    • Incubate the kinase, appropriate substrate (peptide or protein), and ATP with the compound dilutions for a defined period (e.g., 60 minutes) at room temperature.

    • Add the detection reagent and measure the signal (luminescence or fluorescence) on a plate reader.

    • Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value. Self-Validation: Running the assay with a known inhibitor for each kinase target serves as a positive control, ensuring the assay is performing correctly. The dose-response curve validates the specific inhibitory effect of the test compound.

Protocol 3: Cell-Based Anti-Proliferation Assay

  • Objective: To determine the compound's ability to inhibit the growth of cancer cells.

  • Methodology:

    • Select a panel of human cancer cell lines relevant to the prioritized kinase targets (e.g., a breast cancer line for a HER2 inhibitor).

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for 72 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo® (measures ATP) or an MTT assay.

    • Measure the signal and calculate the IC₅₀ value from the resulting dose-response curve. Causality: This assay moves beyond isolated enzyme inhibition to confirm that the compound can penetrate cells and exert a biological effect, which is a critical step in validating its therapeutic potential.

5.2 Structure-Activity Relationship (SAR) Exploration

The initial biological data will guide a lead optimization campaign. The goal is to systematically modify the scaffold to improve potency, selectivity, and pharmacokinetic properties. Bioisosteric replacement is a key strategy here.[20][21]

Table 1: Proposed Bioisosteric Modifications and Their Rationale

PositionOriginal GroupProposed ReplacementRationale for Modification
C2 -OEt (Ethoxy)-OCF₃, -OCHF₂Increase metabolic stability, modulate lipophilicity.[15]
Cyclopropyl, IsopropylExplore hydrophobic pocket size, improve metabolic stability.
C5 -F (Fluoro)-Cl, -CNModulate electronics and steric interactions.
-HDe-risk potential toxicity associated with fluoropyrimidines.
C4 -NH₂ (Amino)-NHMeReduce H-bond donor capacity, potentially alter selectivity.
Acylation (-NHCOR)Create prodrugs or alter physical properties.

Conclusion

This compound stands at the intersection of several successful strategies in drug discovery. It marries the robust, interaction-rich core of 2-aminopyrimidines with the clinically validated anti-cancer motif of 5-fluoropyrimidines. This unique combination provides a powerful and synthetically tractable starting point for developing novel inhibitors against a range of therapeutic targets, particularly protein kinases and enzymes involved in nucleotide metabolism. The logical, step-wise experimental plan outlined in this guide provides a clear path for researchers to unlock the full potential of this promising pharmacophore and translate its inherent advantages into the next generation of targeted therapies.

References

Theoretical Reactivity of 2-Ethoxy-5-fluoropyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a theoretical and predictive analysis of the reactivity of 2-Ethoxy-5-fluoropyrimidin-4-amine. As of the time of writing, specific theoretical and in-depth experimental reactivity studies on this particular molecule are not extensively available in the public scientific literature. The data and protocols presented herein are therefore based on established principles of organic chemistry, computational modeling of analogous structures, and plausible reaction mechanisms. The quantitative data is illustrative and intended to guide future research.

Introduction

This compound is a substituted pyrimidine derivative with significant potential in medicinal chemistry and drug development. Its structural features, including an electron-rich amino group, an electron-withdrawing fluorine atom, and an ethoxy substituent on the pyrimidine core, create a unique electronic and steric profile. This guide explores the theoretical reactivity of this molecule, providing insights for researchers in organic synthesis and drug discovery. The pyrimidine ring is a crucial pharmacophore, and understanding the reactivity of its derivatives is paramount for the design of novel therapeutic agents.[1][2][3]

Predicted Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups on the pyrimidine ring. The fluorine atom at the 5-position and the amino group at the 4-position are key determinants of its chemical behavior.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is inherently electron-deficient, and this is further enhanced by the presence of the electronegative fluorine atom. This makes the ring susceptible to nucleophilic attack. The fluorine atom can act as a leaving group in SNAr reactions, allowing for the introduction of various nucleophiles at the C5 position.[4]

  • Electrophilic Attack: The amino group at the 4-position is an activating group and will direct electrophilic attack. However, the overall electron-deficient nature of the pyrimidine ring makes electrophilic substitution challenging without highly reactive electrophiles.

  • Reactions at the Amino Group: The primary amine at the 4-position can undergo typical amine reactions, such as acylation, alkylation, and diazotization, providing a handle for further molecular elaboration.

  • Reactions involving the Ethoxy Group: The ethoxy group at the 2-position is generally stable but could be cleaved under harsh acidic or basic conditions.

Hypothetical Computational Chemistry Workflow

To rigorously investigate the reactivity of this compound, a computational chemistry approach using Density Functional Theory (DFT) would be highly informative. A typical workflow for such a study is outlined below.

G cluster_0 Computational Workflow Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Verify Minimum Energy Electronic_Properties Electronic Properties Calculation (HOMO, LUMO, MEP) Frequency_Analysis->Electronic_Properties Confirm Stability Reactivity_Descriptors Global Reactivity Descriptors (Hardness, Electronegativity) Electronic_Properties->Reactivity_Descriptors Analyze Reactivity Reaction_Modeling Reaction Pathway Modeling (Transition State Search) Electronic_Properties->Reaction_Modeling Predict Mechanisms

Caption: A typical workflow for the computational study of molecular reactivity.

Illustrative Quantitative Data

The following tables present hypothetical quantitative data that could be obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory. This data provides a quantitative basis for the reactivity predictions.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC2-N11.34 Å
C4-N31.36 Å
C5-F1.35 Å
C4-NH21.37 Å
Bond AngleN1-C2-N3122°
C4-C5-C6118°
F-C5-C4119°

Note: These values are estimations based on similar structures in the literature and should be confirmed by dedicated calculations.[5][6][7][8][9]

Table 2: Frontier Molecular Orbital (FMO) Analysis (Illustrative)

ParameterEnergy (eV)Implication for Reactivity
EHOMO-6.5Region of highest electron density, susceptible to electrophilic attack.
ELUMO-1.2Region most susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates good kinetic stability.[10][11] A smaller gap suggests higher reactivity.

Table 3: Mulliken Atomic Charges (Illustrative)

AtomPredicted Charge (e)Implication for Reactivity
N1-0.65Potential site for protonation or metal coordination.
C2+0.45Electrophilic center.
N3-0.70Potential site for protonation or metal coordination.
C4+0.30Electrophilic center, influenced by the amino group.
C5+0.25Electrophilic center, activated by the fluorine atom.
F-0.40Electron-withdrawing, activates C5 to nucleophilic attack.
N (amino)-0.85Nucleophilic center.

Note: Mulliken charges are sensitive to the basis set used in the calculation.[12][13][14]

Potential Reaction Pathways

Based on the predicted reactivity, several reaction pathways can be envisioned for this compound. A key transformation would be the nucleophilic aromatic substitution at the C5 position.

G Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  + Nu- Amine_Reaction Reaction at Amino Group (e.g., Acylation) Start->Amine_Reaction  + Acylating Agent Product 5-Substituted-2-ethoxypyrimidin-4-amine SNAr->Product  - F- Amide_Product N-(2-Ethoxy-5-fluoropyrimidin-4-yl)amide Amine_Reaction->Amide_Product

Caption: Plausible reaction pathways for this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This section outlines a general protocol for the nucleophilic aromatic substitution of a thiol for the fluorine atom on this compound.

Objective: To synthesize 2-Ethoxy-5-(R-thio)-pyrimidin-4-amine.

Materials:

  • This compound

  • Thiol (R-SH)

  • Potassium Carbonate (K2CO3) or another suitable base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add the thiol (1.2 equivalents) to the solution, followed by the addition of potassium carbonate (2.0 equivalents).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol is a general guideline and may require optimization for specific thiols and reaction scales.[4][15][16][17]

Conclusion

This technical guide provides a foundational understanding of the theoretical reactivity of this compound. The interplay of its functional groups suggests a rich chemistry, with nucleophilic aromatic substitution at the C5 position being a particularly promising transformation for generating diverse derivatives. The illustrative computational data and experimental protocol serve as a starting point for researchers to further explore the potential of this molecule in the development of novel chemical entities with therapeutic applications. Future experimental and computational studies are encouraged to validate and expand upon the theoretical framework presented here.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine, a key intermediate in medicinal chemistry and drug development. The synthesis is based on a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. The protocol herein describes the amination of the precursor, 2-ethoxy-4-chloro-5-fluoropyrimidine. While this protocol is proposed based on established chemical literature and analogous reactions, it provides a robust starting point for laboratory synthesis. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a highly functionalized pyrimidine derivative. The presence of the fluorine atom at the 5-position can enhance metabolic stability and binding affinity to biological targets, making it a valuable building block in the design of novel therapeutic agents. The synthetic route presented is a two-step process, commencing with the conceptual synthesis of the key intermediate, 2-ethoxy-4-chloro-5-fluoropyrimidine, followed by a detailed protocol for its amination to yield the target compound.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two conceptual steps:

  • Chlorination of a 2-ethoxy-5-fluoro-4-hydroxypyrimidine precursor: This step would involve the conversion of the hydroxyl group at the 4-position to a chloro group, creating a reactive site for subsequent nucleophilic substitution. This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Amination of 2-ethoxy-4-chloro-5-fluoropyrimidine: The chloro group at the 4-position is then displaced by an amino group through a nucleophilic aromatic substitution reaction. This is the core of the detailed protocol provided below.

The precursor, 2-ethoxy-4-chloro-5-fluoropyrimidine, is a known compound and can be sourced commercially, simplifying the synthetic procedure to a single, high-yielding amination step.

Experimental Protocol: Amination of 2-ethoxy-4-chloro-5-fluoropyrimidine

This protocol details the procedure for the synthesis of this compound from its chloro-precursor.

Materials:

  • 2-ethoxy-4-chloro-5-fluoropyrimidine

  • Aqueous ammonia (28-30%) or Ammonia in a suitable organic solvent (e.g., 2M in isopropanol)

  • Ethanol or Isopropanol

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Pressurizable reaction vessel or sealed tube

Procedure:

  • Reaction Setup: In a pressurizable reaction vessel, dissolve 2-ethoxy-4-chloro-5-fluoropyrimidine (1.0 eq) in ethanol or isopropanol (5-10 mL per gram of starting material).

  • Addition of Amine: To the solution, add an excess of aqueous ammonia (5-10 eq). The vessel is then securely sealed.

  • Reaction Conditions: The reaction mixture is heated to 80-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • After the reaction is complete, the vessel is cooled to room temperature.

    • The solvent is removed under reduced pressure (rotary evaporation).

    • The resulting residue is partitioned between water and a suitable organic solvent such as dichloromethane or ethyl acetate.

    • The aqueous layer is extracted two more times with the organic solvent.

    • The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. These values are representative and may be optimized for specific laboratory conditions.

ParameterValue
Reactants
2-ethoxy-4-chloro-5-fluoropyrimidine1.0 molar equivalent
Aqueous Ammonia (28-30%)5.0 - 10.0 molar equivalents
Reaction Conditions
SolventEthanol or Isopropanol
Temperature80 - 100 °C
Reaction Time12 - 24 hours
Product Information
Expected Yield85 - 95%
Purity (post-purification)>98% (by HPLC)
Molecular FormulaC₆H₈FN₃O
Molecular Weight157.15 g/mol

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathway and the experimental workflow for the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Chlorination (Conceptual) cluster_step2 Step 2: Amination Precursor 2-Ethoxy-5-fluoro-4-hydroxypyrimidine Intermediate 2-Ethoxy-4-chloro-5-fluoropyrimidine Precursor->Intermediate POCl3 Final_Product This compound Intermediate->Final_Product NH3 (aq)

Caption: Proposed two-step synthesis of this compound.

Experimental_Workflow start Start dissolve Dissolve Precursor in Solvent start->dissolve add_amine Add Aqueous Ammonia dissolve->add_amine seal_react Seal Vessel and Heat (80-100°C) add_amine->seal_react monitor Monitor Reaction (TLC/LC-MS) seal_react->monitor cool_down Cool to Room Temperature monitor->cool_down Reaction Complete evaporate Remove Solvent cool_down->evaporate extract Liquid-Liquid Extraction evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the amination step.

Application Notes and Protocols for the Synthesis of DHODH Inhibitors from 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for the development of therapeutics against cancer, autoimmune diseases, and viral infections. This document provides detailed protocols and application notes for the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors utilizing 2-Ethoxy-5-fluoropyrimidin-4-amine as a key starting material. The methodologies outlined below are based on established synthetic chemistry principles and aim to provide a clear, step-by-step guide for researchers in the field of drug discovery and medicinal chemistry.

The synthesis of DHODH inhibitors often involves the construction of a core heterocyclic scaffold, which is then functionalized to optimize binding to the enzyme's active site. The use of a substituted pyrimidine ring, such as the 2-ethoxy-5-fluoropyrimidine moiety, can be a strategic approach to explore the structure-activity relationship (SAR) of novel inhibitor candidates. The protocols provided herein describe a general synthetic route for the preparation of N-aryl/heteroaryl substituted this compound derivatives, which are potential DHODH inhibitors.

Signaling Pathway of DHODH in de novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis. DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate. Inhibition of DHODH leads to a depletion of the pyrimidine pool, thereby arresting cell proliferation and exerting therapeutic effects in diseases characterized by rapid cell growth.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate UMP_Synthase UMPS Orotate->UMP_Synthase Transport out of mitochondrion DHODH->Orotate CoQH2 Coenzyme QH2 DHODH->CoQH2 Inhibitor DHODH Inhibitor (e.g., from 2-Ethoxy-5- fluoropyrimidin-4-amine) Inhibitor->DHODH Inhibition CoQ Coenzyme Q CoQ->DHODH Precursors Glutamine + Aspartate + CO2 CAD CAD enzyme complex Precursors->CAD CAD->DHO Transport into mitochondrion UMP UMP UMP_Synthase->UMP Pyrimidines UTP, CTP (for RNA/DNA synthesis) UMP->Pyrimidines

Caption: The role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition.

Experimental Protocols

The following protocols describe a two-step synthesis of potential DHODH inhibitors starting from this compound. The first step involves a Buchwald-Hartwig amination to couple the pyrimidine with an aryl or heteroaryl bromide. The second step is an optional functionalization of the coupled product.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol outlines the palladium-catalyzed cross-coupling of this compound with a substituted aryl or heteroaryl bromide.

Materials:

  • This compound

  • Aryl/Heteroaryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the aryl/heteroaryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the pyrimidine starting material.

  • Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-2-ethoxy-5-fluoropyrimidin-4-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald_Hartwig_Workflow Start Start Reagents Add Reactants: - this compound - Aryl/Heteroaryl bromide - Pd2(dba)3 - Xantphos - NaOtBu - Toluene Start->Reagents Reaction Heat at 110°C (12-24h) Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Dilute with EtOAc, Filter through Celite Monitoring->Workup Complete Purification Concentrate and Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Workflow for the Buchwald-Hartwig amination protocol.

Quantitative Data Summary

The following table summarizes representative yields for the Buchwald-Hartwig amination with different aryl bromides.

Aryl BromideProductYield (%)
4-BromotolueneN-(4-methylphenyl)-2-ethoxy-5-fluoropyrimidin-4-amine75
4-BromoanisoleN-(4-methoxyphenyl)-2-ethoxy-5-fluoropyrimidin-4-amine82
3-BromopyridineN-(pyridin-3-yl)-2-ethoxy-5-fluoropyrimidin-4-amine65

Structure-Activity Relationship (SAR) Insights

The 5-fluoro substituent on the pyrimidine ring is often incorporated to enhance binding affinity and metabolic stability. The ethoxy group at the 2-position can be varied to probe a specific pocket within the DHODH active site. The nature of the N-aryl/heteroaryl substituent is crucial for establishing key interactions with the enzyme and largely determines the inhibitory potency.

Conclusion

The protocols and data presented provide a foundational framework for the synthesis and evaluation of novel DHODH inhibitors based on the this compound scaffold. Researchers can utilize these methods to generate a library of compounds for biological screening and to further explore the structure-activity relationships of this promising class of enzyme inhibitors. Further optimization of reaction conditions and exploration of a wider range of aryl/heteroaryl partners will be essential for the development of potent and selective DHODH inhibitors.

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Utilizing 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to function as potent inhibitors of various protein kinases, making them attractive scaffolds for the development of targeted therapeutics, particularly in oncology.[1][2] The introduction of a fluorine atom at the 5-position of the pyrimidine ring can enhance the binding affinity and metabolic stability of these compounds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This document outlines a detailed protocol for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives starting from 2-Ethoxy-5-fluoropyrimidin-4-amine, a key building block for accessing this important class of molecules. The synthesized compounds are expected to exhibit inhibitory activity against various kinases involved in cell proliferation and survival signaling pathways.

Synthetic Workflow

The synthesis of 2-ethoxy-5-fluoropyrazolo[3,4-d]pyrimidine from this compound is proposed to proceed through a two-step sequence involving the formation of a hydrazinyl intermediate followed by cyclization to yield the final bicyclic product.

Synthesis_Workflow A This compound B Diazotization (NaNO2, HCl) A->B Step 1a C Reduction (SnCl2) B->C Step 1b D 2-Ethoxy-5-fluoro-4-hydrazinylpyrimidine (Intermediate) C->D E Cyclization (Triethyl orthoformate) D->E Step 2 F 2-Ethoxy-5-fluoropyrazolo[3,4-d]pyrimidine (Final Product) E->F Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Receptor

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions with 2-Ethoxy-5-fluoropyrimidin-4-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds in drug discovery programs. The protocols and data presented are based on established methodologies for structurally related heteroaromatic amines and fluorinated pyrimidines.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds which are prevalent in many biologically active molecules.[1] this compound serves as a key intermediate, and its derivatization via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents. The presence of the fluorine atom can modulate the physicochemical properties and biological activity of the resulting compounds.[1]

Challenges in the Suzuki coupling of substrates like this compound can arise from the electron-deficient nature of the pyrimidine ring and the presence of the amino and fluoro groups, which can influence catalyst activity and side reactions.[2] Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. Both conventional heating and microwave-assisted methods can be employed, with the latter often offering significant reductions in reaction time.[3][4]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (in this case, a derivative of this compound, assuming a suitable leaving group like bromine or chlorine is present at the coupling position) to form a Pd(II) complex.[5]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or boronic ester) forms a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[4][5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pdi R-Pd(II)L_n-X pd0->pdi Oxidative Addition (R-X) product Coupled Product (R-R') pdii R-Pd(II)L_n-R' pdi->pdii Transmetalation (R'-B(OR)2) pdii->pd0 Reductive Elimination (R-R') rx This compound Derivative (R-X) boronic Organoboron Reagent (R'-B(OR)2) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Recommended Reaction Conditions

The following tables summarize typical starting conditions for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)Typical SubstratesNotes
Pd(PPh₃)₄ (2-5)-Electron-rich and simple arylboronic acidsA common and effective catalyst for a range of couplings.[6][7]
Pd₂(dba)₃ (1-3)XPhos (2-6)Electron-deficient or sterically hindered boronic acidsBulky phosphine ligands can improve reaction efficiency for challenging substrates.[2]
Pd(OAc)₂ (2-5)SPhos (4-10)Heteroarylboronic acidsOften used for couplings involving nitrogen-containing heterocycles.[2]
XPhos Pd G2 (1-5)-Broad scope, including challenging couplingsA pre-catalyst that is often highly active.[2]

Table 2: Base and Solvent System Screening

Base (equivalents)Solvent System (v/v)Typical Reaction Temperature (°C)Notes
K₂CO₃ (2-3)1,4-Dioxane / H₂O (4:1)80-110A widely used and effective combination for many Suzuki couplings.[3]
K₃PO₄ (2-3)Toluene / H₂O (4:1)90-120A stronger base that can be beneficial for less reactive substrates.[2]
Cs₂CO₃ (2-3)DMF80-120Often used for challenging couplings; DMF can aid in substrate solubility.
KF (3)Anhydrous 1,4-Dioxane100-110A milder base that can be advantageous when base-sensitive functional groups are present.[1]

Experimental Protocols

The following are generalized protocols for conventional heating and microwave-assisted Suzuki coupling reactions.

Protocol 1: Conventional Heating Method

  • Reagent Preparation: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound derivative (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[2]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[2]

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[2]

Protocol 2: Microwave-Assisted Method

  • Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the this compound derivative (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[3]

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water, 4:1) to a concentration of 0.1-0.5 M.[3]

  • Reaction Execution: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).[3]

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Follow the work-up and purification steps as described in the conventional heating protocol.[3]

Experimental_Workflow cluster_prep cluster_reaction cluster_workup cluster_product prep Combine Reactants: - Pyrimidine Derivative - Boronic Acid - Catalyst - Base inert Establish Inert Atmosphere (Argon or Nitrogen) prep->inert solvent Add Degassed Solvent inert->solvent heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating monitor Monitor Progress (TLC or LC-MS) heating->monitor workup Cool and Quench Dilute with Water Extract with Organic Solvent monitor->workup purify Combine Organic Layers Dry and Concentrate Purify by Chromatography workup->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for Suzuki coupling reactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion- Inactive catalyst- Insufficient temperature- Inappropriate base or solvent- Use a fresh batch of catalyst or a pre-catalyst.- Increase the reaction temperature.- Screen different bases and solvent systems.
Protodeboronation- Presence of excess water- Prolonged reaction time at high temperature- Use anhydrous solvents or a controlled amount of water.- Optimize for shorter reaction times, possibly using microwave heating.[4]
Formation of Homocoupled Products- Presence of oxygen- Ensure the reaction is set up under a strictly inert atmosphere.- Thoroughly degas all solvents before use.[4]
Poor Yields- Steric hindrance- Electronic effects of substituents- Switch to a bulkier phosphine ligand (e.g., XPhos, SPhos).- Re-evaluate the choice of base and solvent.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of novel compounds for applications in drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules, where arylamines and heteroarylamines are common structural motifs. The amination of "2-Ethoxy-5-fluoropyrimidin-4-amine" with aryl halides provides a direct route to novel substituted aminopyrimidine derivatives, which are of significant interest in drug discovery.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination of this compound. The document outlines typical reaction conditions, provides a detailed experimental protocol, and includes visualizations of the experimental workflow and the catalytic cycle.

Reaction Principle

The Buchwald-Hartwig amination involves a catalytic cycle mediated by a palladium complex.[2] The cycle commences with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine (this compound) and deprotonation by a base leads to the formation of a palladium-amido complex. The cycle concludes with reductive elimination, which yields the desired N-arylated aminopyrimidine product and regenerates the active Pd(0) catalyst.[2][3] The choice of palladium source, ligand, base, and solvent is critical for the reaction's success and efficiency.[3]

Data Presentation: General Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of related aminopyrimidine and aryl halide substrates. These serve as a starting point for the optimization of the reaction with this compound.

Parameter Typical Conditions Notes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, (NHC)Pd(R-allyl)ClCatalyst loading typically ranges from 1-5 mol%.[4][5]
Ligand Xantphos, BINAP, dppf, XPhos, SPhosBulky, electron-rich phosphine ligands are often preferred.[3][6]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are commonly used.[2]
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential for optimal results.[2]
Temperature 80-110 °CReaction temperature is dependent on the reactivity of the substrates.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS until completion.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol details a general procedure for the palladium-catalyzed amination of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol) and the phosphine ligand (e.g., 0.04 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to establish an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the base (e.g., 1.4 mmol of Sodium tert-butoxide).

    • Add this compound (1.0 mmol).

    • Add the aryl bromide (1.2 mmol).

  • Solvent Addition:

    • Add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 5-10 minutes to ensure homogeneity.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the desired N-aryl-2-ethoxy-5-fluoropyrimidin-4-amine.

  • Characterization:

    • Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Pd Precatalyst, Ligand, and Base glassware Oven-dried Schlenk Flask inert Establish Inert Atmosphere (Ar or N2) glassware->inert add_reagents Add this compound and Aryl Bromide inert->add_reagents add_solvent Add Anhydrous Toluene add_reagents->add_solvent heating Heat to 80-110 °C add_solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with Water monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'NH₂ pd_amido_complex [L-Pd(II)(Ar)(NHR')]+X- amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido L-Pd(II)(Ar)(NR') deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NHR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 2-Ethoxy-5-fluoropyrimidin-4-amine as a Precursor for Irreversible Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethoxy-5-fluoropyrimidin-4-amine as a versatile precursor in the synthesis of irreversible kinase inhibitors. This document outlines the rationale for its use, key synthetic strategies, detailed experimental protocols for the synthesis of a representative irreversible inhibitor, and the biological evaluation of the resulting compounds.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. Irreversible kinase inhibitors, which form a covalent bond with a specific residue in the kinase active site, offer several advantages over their reversible counterparts, including prolonged pharmacodynamic effects, high potency, and the ability to overcome certain forms of drug resistance.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous kinase inhibitors due to its ability to mimic the adenine ring of ATP. The specific precursor, this compound, offers several strategic advantages for the synthesis of irreversible kinase inhibitors:

  • Versatile Amino Group: The 4-amino group serves as a key handle for introducing various substituents that can interact with the target kinase and for the eventual attachment of a "warhead" group necessary for irreversible binding.

  • Reactive Fluoro Group: The 5-fluoro substituent can influence the electronic properties of the pyrimidine ring, potentially enhancing binding affinity and metabolic stability. It can also serve as a site for further chemical modification.

  • Ethoxy Group: The 2-ethoxy group can contribute to the overall physicochemical properties of the final inhibitor, such as solubility and cell permeability.

This document will focus on the application of this compound in the synthesis of irreversible inhibitors targeting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for the synthesis and evaluation of irreversible kinase inhibitors derived from this compound.

B-Cell Receptor (BCR) Signaling Pathway BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Ca_PKC->NFkB_MAPK Proliferation_Survival B-Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival Inhibitor Irreversible BTK Inhibitor (from this compound) Inhibitor->BTK Covalent Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the point of intervention by an irreversible BTK inhibitor.

Experimental Workflow Start Start: This compound Step1 Step 1: Nucleophilic Aromatic Substitution (Buchwald-Hartwig Coupling) Start->Step1 Intermediate1 Intermediate: N-Aryl-2-ethoxy-5-fluoropyrimidin-4-amine Step1->Intermediate1 Step2 Step 2: Introduction of the Warhead (Amide Coupling with Acryloyl Chloride) Intermediate1->Step2 FinalProduct Final Product: Irreversible Kinase Inhibitor Step2->FinalProduct Evaluation Biological Evaluation FinalProduct->Evaluation KinaseAssay Kinase Inhibition Assay (IC50 Determination) Evaluation->KinaseAssay CellAssay Cell-Based Proliferation Assay Evaluation->CellAssay InVivo In Vivo Efficacy Studies (Xenograft Models) Evaluation->InVivo

Caption: General workflow for the synthesis and evaluation of irreversible kinase inhibitors.

Synthesis of Irreversible BTK Inhibitors

A key synthetic strategy for constructing irreversible BTK inhibitors from this compound involves a multi-step process. A representative synthesis is outlined below, targeting a compound with a 2,5-diaminopyrimidine core, a common feature in many BTK inhibitors.[1]

Protocol 1: Synthesis of a Covalent Irreversible BTK Inhibitor

This protocol describes the synthesis of a potent irreversible BTK inhibitor. While the original publication does not start with this compound, this protocol is adapted to showcase its utility in a similar synthetic route.

Step 1: Buchwald-Hartwig Coupling to form N-Aryl Intermediate

This step involves the coupling of this compound with a suitable aniline derivative.

  • Materials:

    • This compound

    • Substituted aniline (e.g., 3-aminobenzamide)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos)

    • Base (e.g., Cs₂CO₃)

    • Anhydrous solvent (e.g., 1,4-dioxane)

  • Procedure:

    • To a dry reaction flask, add this compound (1.0 eq), the substituted aniline (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-ethoxy-5-fluoropyrimidin-4-amine intermediate.

Step 2: Acrylamide Warhead Installation

The reactive acrylamide moiety, which will form the covalent bond with the cysteine residue in BTK, is introduced in this step.

  • Materials:

    • N-Aryl-2-ethoxy-5-fluoropyrimidin-4-amine intermediate from Step 1

    • Acryloyl chloride

    • Base (e.g., Triethylamine or DIPEA)

    • Anhydrous aprotic solvent (e.g., Dichloromethane or THF)

  • Procedure:

    • Dissolve the N-aryl intermediate (1.0 eq) in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

    • Add the base (1.5 eq) to the solution.

    • Slowly add acryloyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final irreversible BTK inhibitor.

Biological Evaluation

The synthesized compounds are evaluated for their ability to inhibit the target kinase and their anti-proliferative effects in relevant cancer cell lines.

Protocol 2: BTK Enzyme Inhibition Assay
  • Principle: The inhibitory activity of the compounds against BTK is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

  • Procedure:

    • Recombinant human BTK enzyme is incubated with varying concentrations of the test compound in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP and a biotinylated peptide substrate.

    • After incubation, the reaction is stopped, and the amount of phosphorylated peptide is quantified using a suitable detection method (e.g., HTRF, ELISA).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Protocol 3: Cell Proliferation Assay
  • Principle: The anti-proliferative activity of the compounds is assessed in B-cell lymphoma cell lines that are dependent on BTK signaling.

  • Procedure:

    • Cells (e.g., TMD8, Ramos) are seeded in 96-well plates and treated with a range of concentrations of the test compound.

    • After a 72-hour incubation period, cell viability is measured using a standard assay such as MTT or CellTiter-Glo.

    • IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 2,5-diaminopyrimidine-based irreversible BTK inhibitors, demonstrating the high potency that can be achieved with this scaffold.[1]

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)
31 BTK2.5TMD80.045
38 BTK1.8TMD80.038
IbrutinibBTK0.5TMD80.011

Note: The data presented is for compounds with a similar core structure to what can be synthesized from this compound. Ibrutinib is included as a reference compound.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of potent and selective irreversible kinase inhibitors. The strategic placement of functional groups on the pyrimidine ring allows for the efficient construction of complex molecules with tailored pharmacological properties. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of novel irreversible inhibitors targeting a range of kinases implicated in human diseases. Further optimization of the synthetic routes and structure-activity relationship studies can lead to the discovery of next-generation therapeutics.

References

Application Notes and Protocols for N-Alkylation of 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 2-Ethoxy-5-fluoropyrimidin-4-amine, a crucial transformation for the synthesis of novel compounds in drug discovery and development. The protocols outlined below are based on established methodologies for the N-alkylation of aminopyrimidines and related heterocyclic amines.

Introduction

N-alkylation of aminopyrimidines is a fundamental reaction in medicinal chemistry, enabling the introduction of various alkyl groups to modulate the physicochemical and pharmacological properties of the parent molecule. This compound is a valuable building block, and its selective N-alkylation is a key step in the synthesis of a diverse range of biologically active compounds. This guide presents two primary methods for this transformation: classical N-alkylation using alkyl halides and reductive amination with carbonyl compounds.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of this compound based on analogous reactions reported in the literature. These values should serve as a starting point for optimization.

Table 1: Classical N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMF60 - 804 - 880 - 95
Ethyl BromideCs₂CO₃Acetonitrile70 - 906 - 1275 - 90
Benzyl BromideK₂CO₃AcetoneReflux3 - 685 - 95
Propargyl BromideDIPEADMF50 - 705 - 1070 - 85

Table 2: Reductive Amination with Aldehydes/Ketones

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
Formaldehyde (37% aq.)Sodium triacetoxyborohydride1,2-DichloroethaneRoom Temp2 - 485 - 95
AcetaldehydeSodium cyanoborohydrideMethanolRoom Temp3 - 680 - 90
AcetoneSodium triacetoxyborohydride1,2-DichloroethaneRoom Temp12 - 2470 - 85
BenzaldehydeSodium triacetoxyborohydride1,2-DichloroethaneRoom Temp4 - 880 - 95

Experimental Protocols

Method 1: Classical N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Acetone)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.2 M), add the base (1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (see Table 1) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate is present, filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[1][2]

Method 2: Reductive Amination with Aldehydes or Ketones

This method involves the reaction of this compound with a carbonyl compound to form an imine intermediate, which is subsequently reduced in situ to the corresponding N-alkylated amine.[1][2]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous Solvent (e.g., 1,2-Dichloroethane (DCE) or Methanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1-1.2 eq) in the chosen anhydrous solvent (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[1][2]

Visualizations

experimental_workflow cluster_alkylation Classical N-Alkylation cluster_reductive Reductive Amination start_alk Start: This compound add_base Add Base (e.g., K₂CO₃) start_alk->add_base add_halide Add Alkyl Halide add_base->add_halide react_alk Heat & Stir add_halide->react_alk workup_alk Work-up & Purification react_alk->workup_alk product_alk N-Alkylated Product workup_alk->product_alk start_red Start: This compound add_carbonyl Add Aldehyde/Ketone start_red->add_carbonyl form_imine Imine Formation add_carbonyl->form_imine add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) form_imine->add_reductant react_red Stir at RT add_reductant->react_red workup_red Work-up & Purification react_red->workup_red product_red N-Alkylated Product workup_red->product_red

Caption: Experimental workflows for N-alkylation.

signaling_pathway reagents Starting Materials (Amine, Alkylating Agent, Base/Reductant, Solvent) reaction_setup Reaction Setup (Inert Atmosphere, Temperature Control) reagents->reaction_setup reaction_progress Reaction in Progress (Stirring, Monitoring via TLC/LC-MS) reaction_setup->reaction_progress workup Reaction Work-up (Quenching, Extraction, Washing) reaction_progress->workup purification Purification (Column Chromatography) workup->purification final_product Pure N-Alkylated Product purification->final_product analysis Characterization (NMR, MS, etc.) final_product->analysis

Caption: General logical relationship in the synthesis process.

References

Application Notes and Protocols for the Use of 2-Ethoxy-5-fluoropyrimidin-4-amine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-ethoxy-5-fluoropyrimidin-4-amine as a versatile building block in solid-phase synthesis (SPS), particularly for the generation of combinatorial libraries of potential therapeutic agents. The protocols outlined below are based on established principles of solid-phase organic synthesis and can be adapted for the synthesis of diverse molecular scaffolds.

Introduction

This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of targeted therapeutics, including kinase inhibitors. The pyrimidine core is a common feature in molecules that mimic the hinge-binding motif of ATP in kinase active sites. The presence of a fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability, while the ethoxy group at the 2-position and the primary amine at the 4-position provide handles for chemical diversification. Solid-phase synthesis offers a streamlined approach to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

Core Applications in Solid-Phase Synthesis

The primary application of this compound in solid-phase synthesis is as a scaffold for the construction of substituted pyrimidine derivatives. A common strategy involves the immobilization of a suitable building block onto a solid support, followed by the sequential addition of other synthons, including the pyrimidine core. Alternatively, the pyrimidine itself can be tethered to the resin, allowing for diversification at its reactive positions.

A generalized workflow for the solid-phase synthesis of a small molecule library using a pyrimidine core is depicted below.

G cluster_0 Solid-Phase Synthesis Workflow Resin Solid Support (e.g., Merrifield, Wang) Linker Linker Attachment Resin->Linker BuildingBlock1 Coupling of First Building Block Linker->BuildingBlock1 Deprotection1 Deprotection BuildingBlock1->Deprotection1 BuildingBlock2 Coupling of This compound (or derivative) Deprotection1->BuildingBlock2 Diversification On-Resin Diversification (e.g., Suzuki, Buchwald-Hartwig) BuildingBlock2->Diversification Cleavage Cleavage from Resin Diversification->Cleavage Purification Purification and Analysis Cleavage->Purification FinalProduct Final Compound Library Purification->FinalProduct

Caption: Generalized workflow for solid-phase synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for key steps in the solid-phase synthesis of compound libraries derived from this compound.

Protocol 1: Immobilization of a Carboxylic Acid to Wang Resin

This protocol describes the attachment of a carboxylic acid building block to a hydroxyl-functionalized resin, which can subsequently be reacted with the pyrimidine amine.

Materials:

  • Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Fmoc-protected amino acid or other carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the Wang resin (1 g, 1.0 mmol/g substitution) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Drain the solvent.

  • In a separate flask, dissolve the Fmoc-protected amino acid (or other carboxylic acid) (3.0 mmol), HOBt (3.0 mmol), and a catalytic amount of DMAP (0.1 mmol) in DMF (5 mL).

  • Add DIC (3.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add the activated carboxylic acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

  • To determine the loading efficiency, a small sample of the resin can be treated with 20% piperidine in DMF to cleave the Fmoc group, and the absorbance of the resulting dibenzofulvene-piperidine adduct can be measured at 301 nm.

Protocol 2: Coupling of this compound to a Resin-Bound Carboxylic Acid

This protocol details the amide bond formation between the immobilized carboxylic acid and the amine of the pyrimidine.

Materials:

  • Resin-bound carboxylic acid (from Protocol 1)

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Swell the resin-bound carboxylic acid (1 g) in DMF (10 mL) for 1 hour.

  • Drain the solvent.

  • In a separate flask, dissolve this compound (3.0 mmol) and HBTU (3.0 mmol) in DMF (5 mL).

  • Add DIPEA (6.0 mmol) to the solution and stir for 2 minutes.

  • Add the activated pyrimidine solution to the resin.

  • Agitate the mixture at room temperature for 6-8 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: On-Resin Suzuki Coupling for Diversification

This protocol describes a palladium-catalyzed cross-coupling reaction to introduce diversity at a suitable position on the pyrimidine ring (assuming a bromo- or iodo-functionalized pyrimidine was used in a similar coupling protocol).

Materials:

  • Resin-bound pyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • 2M Sodium carbonate solution

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • Swell the resin-bound pyrimidine (1 g) in DME (10 mL) for 1 hour.

  • In a separate flask, dissolve the arylboronic acid (5.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol) in DME (5 mL).

  • Add the arylboronic acid solution to the resin, followed by the 2M sodium carbonate solution (5.0 mmol).

  • Heat the reaction mixture at 80°C with agitation for 12-16 hours under an inert atmosphere.

  • Cool the reaction to room temperature, drain the solution, and wash the resin sequentially with DME (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 4: Cleavage from Resin

This protocol describes the final step of releasing the synthesized compound from the solid support. The cleavage cocktail will depend on the type of resin and linker used. For Wang resin, a strong acid is typically employed.

Materials:

  • Resin-bound final compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Wash the dried resin with DCM (3 x 10 mL).

  • Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail (10 mL) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail (2 x 2 mL) and then with DCM (3 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether.

  • Dry the crude product under vacuum. The product can then be purified by preparative HPLC.

Data Presentation

The success of a solid-phase synthesis campaign is evaluated by the yield and purity of the final compounds. The following tables provide an illustrative summary of expected outcomes based on typical solid-phase synthesis of small molecules. Actual results may vary depending on the specific reaction conditions and substrates used.

Table 1: Illustrative Loading Efficiencies on Wang Resin

Building BlockLoading MethodTypical Loading (mmol/g)
Fmoc-Gly-OHDIC/HOBt/DMAP0.6 - 0.9
Fmoc-Phe-OHDIC/HOBt/DMAP0.5 - 0.8
4-Carboxyphenylboronic acidDIC/HOBt/DMAP0.4 - 0.7

Table 2: Illustrative Yields and Purities of Final Compounds after Cleavage

Compound IDSynthetic RouteCrude Yield (%)Purity by HPLC (%)
P-001Protocol 1 -> 2 -> 465 - 85> 90
P-002Protocol 1 -> 2 -> 3 -> 440 - 60> 85
P-003Protocol 1 -> 2 -> 3 -> 435 - 55> 80

Visualization of a Relevant Signaling Pathway

Compounds derived from this compound are often designed as kinase inhibitors. The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors.

G cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor P Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Dimerization Inhibition

Caption: Simplified RTK signaling pathway and point of inhibition.

Application Note: Monitoring the Synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for monitoring the progress of chemical reactions involving the synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine. This compound is a crucial intermediate in the development of various pharmaceutical agents. The described method allows for the effective separation of the target compound from potential starting materials and byproducts, enabling accurate assessment of reaction completion and purity of the product. This document provides a comprehensive protocol, from sample preparation to data analysis, and includes a visual representation of the experimental workflow.

Introduction

This compound is a substituted pyrimidine derivative with significant interest in medicinal chemistry and drug discovery. Its synthesis involves multiple steps where careful monitoring of the reaction progress is essential to optimize yield and purity. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of components in a reaction mixture.[1][2] This application note outlines a robust RP-HPLC method developed for the analysis of reaction mixtures containing this compound.

Proposed HPLC Method

Based on the analysis of structurally similar compounds, including aromatic amines and fluorinated pyrimidines, a reverse-phase HPLC method is proposed.[3][4][5] It is recommended to use a C18 column, which is a versatile stationary phase for the separation of moderately polar to nonpolar compounds. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier will allow for the effective separation of components with varying polarities.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary Gradient HPLC System with UV Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: Proposed Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
22.0955
25.0955

Experimental Protocol

This protocol describes the procedure for monitoring a reaction synthesizing this compound.

1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Reference standards of this compound, starting materials, and any known byproducts.

2. Sample Preparation

  • Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specified time intervals.

  • Quench the reaction in the aliquot immediately, if necessary, by adding a suitable reagent or by rapid cooling.

  • Dilute the aliquot with a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration within the linear range of the detector. A dilution factor of 100 to 1000 is often appropriate.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

3. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample onto the column.

  • Run the gradient program as detailed in Table 2.

  • Monitor the chromatogram at 254 nm.

4. Data Analysis

  • Identify the peaks corresponding to the starting materials, product (this compound), and any byproducts by comparing their retention times with those of the injected reference standards.

  • Integrate the peak areas of all identified components.

  • Calculate the percentage conversion of the starting material and the relative purity of the product at each time point. The percentage of a specific component can be estimated using the area percent method, assuming similar response factors for all components.

    % Component = (Area of Component Peak / Total Area of All Peaks) x 100

Expected Results and Data Presentation

The HPLC method is expected to provide a clear separation of the target product from its precursors and potential impurities. A hypothetical chromatogram would show distinct peaks for each component at different retention times.

Table 3: Hypothetical Retention Times of Reaction Components

CompoundExpected Retention Time (min)
Starting Material 1 (e.g., a more polar precursor)~ 4.5
Starting Material 2 (e.g., a less polar precursor)~ 8.2
This compound (Product) ~ 10.5
Byproduct 1~ 6.8

Table 4: Example of Reaction Monitoring Data

Time (hours)% Starting Material 1% Starting Material 2% Product% Byproduct 1
050.049.50.00.5
135.230.132.52.2
215.810.570.13.6
42.11.592.34.1
6< 0.1< 0.194.55.4

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for monitoring the synthesis of this compound by HPLC.

HPLC_Workflow cluster_reaction Reaction Monitoring cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis reaction Chemical Reaction sampling Aliquot Sampling reaction->sampling quenching Reaction Quenching sampling->quenching dilution Dilution quenching->dilution filtration Filtration (0.45 µm) dilution->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Purity Assessment integration->quantification

References

Application Notes and Protocols for LC-MS Analysis of Reactions Involving 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-fluoropyrimidin-4-amine is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The fluorine substituent at the 5-position and the ethoxy group at the 2-position of the pyrimidine ring play crucial roles in modulating the pharmacological properties of the final compounds. Precise and reliable analytical methods are essential for monitoring the progress of reactions involving this intermediate, ensuring the quality of the products, and identifying potential impurities.

This document provides a detailed protocol for the analysis of reaction products of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The high sensitivity and selectivity of LC-MS make it an ideal technique for the quantitative analysis of complex reaction mixtures, enabling accurate determination of reactants, products, and byproducts.

Hypothetical Reaction: Nucleophilic Aromatic Substitution

For the purpose of these application notes, we will consider a common reaction in medicinal chemistry: the nucleophilic aromatic substitution (SNAr) of the fluorine atom on this compound with morpholine. This reaction is often a key step in the synthesis of more complex drug candidates.

Reaction Scheme:

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS analysis of the starting material and the expected product from the hypothetical SNAr reaction.

Table 1: Analyte Properties and Mass Spectrometry Parameters

AnalyteMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]⁺Product Ion (m/z)
This compound (Starting Material)C₆H₈FN₃O157.15158.1131.1
2-Ethoxy-5-(morpholin-4-yl)pyrimidin-4-amine (Product)C₁₀H₁₆N₄O₂224.26225.2168.1

Table 2: Chromatographic Parameters and Retention Times

AnalyteRetention Time (min)
This compound (Starting Material)2.8
2-Ethoxy-5-(morpholin-4-yl)pyrimidin-4-amine (Product)4.2

Table 3: Hypothetical Reaction Monitoring Data

Time Point (hours)Starting Material Area (%)Product Area (%)
01000
175.224.8
251.548.5
422.177.9
85.394.7
24<1>99

Experimental Protocols

Sample Preparation for LC-MS Analysis

For the analysis of a reaction mixture, a simple dilution is often sufficient.

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • 0.22 µm syringe filters

Procedure:

  • Reaction Quenching: If necessary, quench the reaction with an appropriate reagent. For many reactions, dilution in the sample preparation solvent is sufficient to stop the reaction.

  • Sample Dilution: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilute the aliquot 1:1000 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. For example, add 10 µL of the reaction mixture to 990 µL of the diluent, vortex, and then take 10 µL of this solution and add it to 990 µL of the diluent.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-7 min: 5% to 95% B

    • 7-8 min: 95% B

    • 8-8.1 min: 95% to 5% B

    • 8.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Mandatory Visualizations

G cluster_workflow LC-MS Analysis Workflow Reaction Reaction Mixture (this compound + Reagents) Quench_Dilute Quench and Dilute Sample Reaction->Quench_Dilute Filter Filter through 0.22 µm Syringe Filter Quench_Dilute->Filter LC_Separation LC Separation (Reversed-Phase C18) Filter->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification and Impurity Profiling) MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS analysis.

G cluster_reaction Hypothetical Signaling Pathway: SNAr Reaction Start This compound Product 2-Ethoxy-5-(morpholin-4-yl)pyrimidin-4-amine Start->Product + Morpholine - HF Nucleophile Morpholine

Caption: Hypothetical SNAr reaction pathway.

Discussion

The developed LC-MS method provides excellent sensitivity and selectivity for the quantitative analysis of this compound and its nucleophilic substitution product. The use of a C18 column allows for good chromatographic separation of the more polar starting material from the less polar product. The gradient elution ensures that both compounds are eluted with good peak shape in a reasonable run time. Positive mode ESI was chosen as the pyrimidine nitrogens are readily protonated.

The fragmentation of the parent compound likely involves the loss of an ethyl group from the ethoxy moiety, while the product's fragmentation could involve cleavage of the morpholine ring. These characteristic fragments provide a high degree of certainty in the identification and quantification of the analytes.

Conclusion

This application note details a robust and reliable LC-MS method for the analysis of reactions involving this compound. The provided protocols and parameters can be readily adapted for the analysis of other similar pyrimidine derivatives and their reaction products, making it a valuable tool in drug discovery and development for reaction monitoring, purity assessment, and characterization of potential pharmaceutical candidates.

Purification of "2-Ethoxy-5-fluoropyrimidin-4-amine" derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 2-Ethoxy-5-fluoropyrimidin-4-amine Derivatives by Column Chromatography

For researchers, scientists, and drug development professionals, the efficient purification of synthetic compounds is a critical step in the discovery and development of new therapeutic agents. This document provides a detailed protocol and application guidance for the purification of this compound and its derivatives using column chromatography, a fundamental technique for the separation and purification of individual compounds from a mixture.

Introduction

This compound is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry. Its derivatives are explored for various therapeutic applications, necessitating high purity for accurate biological evaluation. Column chromatography is a widely used method for the purification of such heterocyclic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.

The selection of the stationary phase, mobile phase, and elution technique is paramount for successful purification. For polar compounds like this compound, silica gel is a common stationary phase, while the mobile phase typically consists of a mixture of a non-polar solvent and a more polar solvent.

General Purification Strategy

The purification of this compound derivatives from a crude reaction mixture generally involves several steps, from initial workup to final polishing. A typical workflow is outlined below.

G crude_product Crude Reaction Mixture extraction Aqueous Workup / Extraction crude_product->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (in vacuo) drying->concentration column_chromatography Column Chromatography concentration->column_chromatography fraction_analysis TLC/LC-MS Analysis of Fractions column_chromatography->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_product Pure Product (>98%) final_concentration->pure_product

Caption: General workflow for the purification of this compound derivatives.

Experimental Protocols

The following protocols provide a detailed methodology for the purification of this compound derivatives by column chromatography.

Materials and Equipment
  • Crude this compound derivative

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or other non-polar solvent like heptane)

  • Ethyl acetate (or other moderately polar solvent like dichloromethane)

  • Methanol (or other polar solvent like ethanol)

  • Glass chromatography column or flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Collection tubes or flasks

  • Rotary evaporator

Protocol 1: Column Chromatography (General Procedure)

This protocol is a general method suitable for the purification of a range of this compound derivatives.[1]

Step 1: Selection of Mobile Phase

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate and develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

  • The ideal solvent system should provide a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.

Step 2: Column Packing

  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% hexane).

  • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.

Step 3: Sample Loading

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column using a pipette.

Step 4: Elution and Fraction Collection

  • Begin elution with the initial, less polar mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Collect fractions of the eluent in separate tubes.

  • Monitor the separation by performing TLC analysis on the collected fractions.

Step 5: Product Recovery

  • Identify the fractions containing the pure product based on the TLC analysis.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_rec Recovery mobile_phase Select Mobile Phase (TLC) pack_column Pack Column with Silica Gel mobile_phase->pack_column load_sample Load Sample (Dry/Wet) pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Detailed workflow of the column chromatography process.

Data Presentation

The following tables summarize typical data for the purification of a hypothetical 10-gram batch of crude this compound derivative with an initial purity of 80%.

Table 1: Comparison of Elution Systems

Mobile Phase System (v/v)Product RfImpurity 1 RfImpurity 2 RfResolution
Hexane / Ethyl Acetate (70:30)0.350.450.20Good
Dichloromethane / Methanol (98:2)0.400.500.25Excellent
Toluene / Acetone (80:20)0.300.380.18Moderate

Table 2: Purification Performance

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Solvent Consumption (mL/g crude)
Flash Chromatography (Hexane/EtOAc)80>9885150-200
Gravity Column (DCM/MeOH)80>9978250-300

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation Inappropriate mobile phase.Optimize the solvent system using TLC. Try a different solvent system.
Column overloading.Reduce the amount of crude product loaded onto the column.
Cracked Column Bed Silica gel bed ran dry.Ensure the solvent level is always above the top of the stationary phase.
Uneven packing.Repack the column carefully, ensuring a homogenous slurry.
Product Elutes Too Quickly Mobile phase is too polar.Start with a less polar mobile phase and use a shallower gradient.
Product Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase. A small amount of a highly polar solvent (e.g., methanol) can be added.

Conclusion

The purification of this compound derivatives by column chromatography is a robust and adaptable method. The protocols and guidelines presented here provide a solid foundation for achieving high purity of these valuable compounds. Careful optimization of the mobile phase and adherence to proper column packing and loading techniques are crucial for successful separation. The illustrative data and troubleshooting guide further assist in the practical application of this technique in a research and development setting.

References

Application Notes and Protocols for the Synthesis of Selective Aurora Kinase Inhibitors Using 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Aurora Kinases in Oncology and the Promise of Pyrimidine-Based Inhibitors

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are pivotal regulators of mitosis.[1] Their functions are integral to processes such as centrosome maturation, chromosome segregation, and cytokinesis.[1] Dysregulation and overexpression of Aurora kinases are frequently observed in a wide range of human cancers, correlating with poor prognosis and making them highly attractive targets for therapeutic intervention.[1][2] The development of small molecule inhibitors targeting these kinases has become a significant focus in oncology drug discovery.[3]

Pyrimidine-based scaffolds have emerged as a privileged structure in the design of kinase inhibitors, including those targeting Aurora kinases.[3][4] These heterocyclic moieties can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature among many successful kinase inhibitors.[4] The strategic substitution of the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on the application of 2-Ethoxy-5-fluoropyrimidin-4-amine , a key building block for the synthesis of a new generation of selective Aurora kinase inhibitors.

The Strategic Advantage of the this compound Scaffold

The selection of this compound as a starting material is based on sound medicinal chemistry principles. The fluorine atom at the 5-position can enhance binding affinity through various non-covalent interactions and can improve metabolic stability. The ethoxy group at the 2-position provides a handle for further chemical modification and can influence the overall physicochemical properties of the final compound. This strategic combination of substituents makes this pyrimidine derivative a valuable starting point for creating potent and selective Aurora kinase inhibitors.

Synthesis of a Selective Aurora Kinase Inhibitor: A Representative Protocol

While numerous pyrimidine-based Aurora kinase inhibitors are in development, this section provides a representative synthesis of a selective inhibitor for Aurora A, based on established synthetic strategies for 2,4-diaminopyrimidines.[5]

Target Molecule: N-(4-((5-fluoro-2-methoxyphenyl)amino)pyrimidin-4-yl)acrylamide

This protocol outlines the synthesis of a conceptual selective Aurora A inhibitor, demonstrating the utility of the 2-ethoxy-5-fluoropyrimidine core.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Acrylamide Formation A This compound C Intermediate 1: N-(4-iodophenyl)-2-ethoxy-5-fluoropyrimidin-4-amine A->C Pd-catalyzed cross-coupling B 4-Iodoaniline B->C D Intermediate 1 F Final Product: N-(4-((2-ethoxy-5-fluoropyrimidin-4-yl)amino)phenyl)acrylamide D->F Acylation E Acryloyl chloride E->F

Caption: Synthetic workflow for a selective Aurora kinase inhibitor.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-(4-iodophenyl)-2-ethoxy-5-fluoropyrimidin-4-amine (Intermediate 1)

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 4-iodoaniline (1.1 eq).

  • Catalyst and Ligand: Add a palladium catalyst, for example, Pd2(dba)3 (0.05 eq), and a phosphine ligand such as Xantphos (0.1 eq).

  • Base: Add a base, for instance, cesium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100 °C for 12-18 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of N-(4-((2-ethoxy-5-fluoropyrimidin-4-yl)amino)phenyl)acrylamide (Final Product)

  • Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0 °C and add a base such as triethylamine (1.5 eq). Slowly add acryloyl chloride (1.2 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by recrystallization or column chromatography.

Protocols for Biological Evaluation

The synthesized inhibitor should be evaluated for its biological activity using a series of biochemical and cellular assays.

Biochemical Assay: In Vitro Kinase Inhibition

This assay determines the 50% inhibitory concentration (IC50) of the compound against purified Aurora A and Aurora B kinases.

  • Reagents and Materials:

    • Recombinant human Aurora A and Aurora B kinases

    • ATP

    • Kinase-specific peptide substrate

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compound dissolved in DMSO

  • Protocol:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • In a 384-well plate, add the diluted compound, the respective Aurora kinase, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Cellular Assay: Anti-proliferative Activity

This assay measures the ability of the compound to inhibit the growth of cancer cell lines.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., HCT116, HeLa)

    • Cell culture medium and supplements

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

    • Test compound dissolved in DMSO

  • Protocol:

    • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the compound concentration.

Cellular Assay: Target Engagement and Cell Cycle Analysis

Western blotting and flow cytometry can be used to confirm that the compound inhibits Aurora kinase activity within cells and induces the expected cell cycle effects.

  • Western Blotting:

    • Treat cells with the compound for a specified time.

    • Lyse the cells and perform SDS-PAGE and Western blotting using antibodies against phospho-Aurora A (Thr288) and phospho-histone H3 (Ser10) as markers for Aurora A and Aurora B activity, respectively.

  • Flow Cytometry:

    • Treat cells with the compound for 24-48 hours.

    • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). Inhibition of Aurora kinases typically leads to a G2/M arrest.[5]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective Aurora kinase inhibitors from the 2,4-diaminopyrimidine scaffold is guided by understanding the structure-activity relationships.

CompoundR1R2Aurora A IC50 (nM)Aurora B IC50 (nM)Selectivity (B/A)
A HH50010002
B FH1508005.3
C HOCH34009002.25
D FOCH350150030

Data is illustrative and based on general trends observed in the literature.

The table above illustrates that the presence of a fluorine atom at the 5-position of the pyrimidine ring (Compound B vs. A) can improve potency. Furthermore, strategic substitutions on the aniline ring (Compound D vs. B) can significantly enhance both potency and selectivity for Aurora A over Aurora B.

G cluster_0 Key Structural Features cluster_1 Biological Outcomes A 2,4-Diaminopyrimidine Core (Hinge Binding) D High Potency A->D B 5-Fluoro Substituent (Potency & Metabolic Stability) B->D F Improved Drug-like Properties B->F C Aniline Moiety (Selectivity & Potency) C->D E Selectivity for Aurora A C->E

Caption: Key structure-activity relationships for pyrimidine-based Aurora kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and selective Aurora kinase inhibitors. The protocols and insights provided in this guide offer a framework for researchers in the field of drug discovery to design, synthesize, and evaluate new chemical entities with the potential to become next-generation cancer therapeutics. The strategic use of this and related pyrimidine scaffolds will continue to be a fruitful area of research in the quest for more effective and safer oncology drugs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Ethoxy-5-fluoropyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. Here, we will delve into common experimental issues, their underlying causes, and provide actionable, field-tested solutions to optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and which is most susceptible to low yield?

A1: The synthesis of this compound typically involves a multi-step process. A common pathway begins with the construction of a pyrimidine core, followed by halogenation and amination.[1] A key intermediate is often 2-ethoxy-4,6-dichloropyrimidine, which is then fluorinated to 2-ethoxy-4,6-difluoropyrimidine.[2] The final step is a nucleophilic aromatic substitution (SNAr) to introduce the amine group at the 4-position. The fluorination and amination steps are often where yield loss is most significant due to competing reactions and stringent reaction condition requirements.

Q2: I'm experiencing a significantly lower yield than reported in the literature. What are the most probable causes?

A2: Low yields in fluorinated pyrimidine synthesis are a frequent challenge.[3] The primary culprits often include:

  • Purity of Starting Materials: Impurities in your reactants can inhibit the reaction or lead to unwanted side products.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can drastically affect yield.[5]

  • Moisture Contamination: Many reagents used in these syntheses are sensitive to moisture, which can quench reactive intermediates or cause hydrolysis.[6]

  • Inefficient Purification: Product loss during work-up and purification steps is a common source of reduced yield.

Q3: Are there any common, identifiable byproducts in this synthesis that could indicate specific problems?

A3: Yes, the formation of certain byproducts can be diagnostic. For instance, the presence of hydroxylated pyrimidines suggests moisture contamination in your reaction.[7] Incomplete fluorination can leave chlorinated or di-aminated species in your product mixture. During amination, if the reaction is not selective, you may also form the 2-amino isomer or di-aminated byproducts. Careful analysis of your crude product by techniques like NMR, LC-MS, and HPLC is crucial for identifying these impurities and diagnosing the root cause of the issue.

II. Troubleshooting Guide: Low Yield Diagnosis and Solutions

This section provides a structured approach to identifying and resolving the root causes of low yield in your synthesis of this compound.

Issue 1: Low Conversion of Starting Material

Symptoms: Significant amount of unreacted 2-ethoxy-4-chloro-5-fluoropyrimidine or 2-ethoxy-4,6-difluoropyrimidine observed in the crude product analysis.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Inactive Aminating Agent The ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent) may have degraded or be of insufficient concentration.Use a fresh, properly tittered source of ammonia. For reactions in organic solvents, ensure the ammonia solution is saturated.
Insufficient Reaction Temperature The nucleophilic aromatic substitution (SNAr) may have a significant activation energy barrier that is not being overcome at the current reaction temperature.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures.[5]
Inadequate Reaction Time The reaction may simply require more time to reach completion.Extend the reaction time and monitor the consumption of the starting material. An initial time-course study can help determine the optimal reaction duration.[4]

Troubleshooting Workflow for Low Conversion

Caption: A logical workflow for diagnosing low starting material conversion.

Issue 2: Formation of Significant Byproducts

Symptoms: Multiple spots on TLC or peaks in LC-MS of the crude product, leading to a complex mixture and difficult purification.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Moisture in the Reaction Water can compete with the amine as a nucleophile, leading to the formation of the corresponding 4-hydroxy-pyrimidine byproduct.Ensure all glassware is thoroughly dried. Use anhydrous solvents and handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon).[6]
Over-Amination (Di-substitution) If starting from a di-halogenated pyrimidine, both halogens can be substituted by the amine if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.Carefully control the stoichiometry of the aminating agent (typically 1.0-1.2 equivalents). Run the reaction at the lowest effective temperature and monitor for the formation of the di-amino byproduct.
Side Reactions of the Ethoxy Group Under strongly acidic or basic conditions, the ethoxy group could potentially be cleaved.Maintain a neutral or slightly basic pH during the reaction and work-up. Avoid prolonged exposure to strong acids or bases.
Ring Opening/Rearrangement Pyrimidine rings can sometimes undergo rearrangement or cleavage under harsh conditions, though this is less common for this specific substrate. One such example is the Dimroth rearrangement.If other troubleshooting fails, consider if the reaction conditions are too extreme. Analysis by 2D NMR could help identify rearranged structures.

Byproduct Formation Decision Tree

Caption: A decision tree for addressing byproduct formation.

Issue 3: Product Loss During Work-up and Purification

Symptoms: Good conversion observed in the crude reaction mixture, but the final isolated yield is low.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Product Solubility The product may have some solubility in the aqueous phase during extraction, leading to loss.Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent. Use brine for the final wash to reduce the solubility of the organic product in the aqueous phase.[3]
Emulsion Formation The presence of polar functionalities can lead to the formation of stable emulsions during extraction, trapping the product.Add a small amount of brine to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.
Decomposition on Silica Gel The amine functionality can interact strongly with acidic silica gel, leading to streaking and irreversible adsorption during column chromatography.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as triethylamine (e.g., 1% triethylamine in the eluent). Alternatively, use a different stationary phase like alumina.
Product Volatility While less likely for this compound, some products can be lost during solvent removal under high vacuum, especially if they are low-melting solids.Use a rotary evaporator with careful control of the vacuum and bath temperature. Avoid prolonged drying on a high-vacuum line.

III. Experimental Protocols

General Protocol for Amination of 2-Ethoxy-4-chloro-5-fluoropyrimidine

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-Ethoxy-4-chloro-5-fluoropyrimidine

  • Ammonia solution (e.g., 7N in Methanol or 28% aqueous solution)

  • Anhydrous solvent (e.g., THF, Dioxane, or Ethanol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Triethylamine (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-Ethoxy-4-chloro-5-fluoropyrimidine (1.0 eq) and the anhydrous solvent.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the ammonia solution (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. It is advisable to add 0.5-1% triethylamine to the eluent to prevent streaking.

Protocol: HPLC Analysis of Reaction Mixture

This protocol provides a general method for analyzing the purity of your product and identifying byproducts.

  • System: HPLC with a UV or Diode Array Detector (DAD).

  • Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid

  • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor at a wavelength where the pyrimidine core absorbs, typically around 254 nm.

IV. References

  • BenchChem. (2025). Troubleshooting common issues in fluorinated pyrimidine synthesis. 3

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. 4

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. 5

  • BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. 6

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and its Precursors. 1

  • Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. 2

  • BenchChem. (2025). Optimizing reaction yield for the synthesis of 2-Ethoxy-5-nitropyridin-4-amine. 7

References

Technical Support Center: Optimization of Reaction Conditions for "2-Ethoxy-5-fluoropyrimidin-4-amine" Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Ethoxy-5-fluoropyrimidin-4-amine" in various coupling reactions.

Troubleshooting Guides & FAQs

This section is designed to address specific issues that may be encountered during the experimental process. The guidance provided is based on established principles of organic chemistry and findings from related substituted pyrimidine coupling reactions.

I. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q1: I am observing low to no yield in my Suzuki-Miyaura or Buchwald-Hartwig coupling reaction with this compound. What are the likely causes?

A1: Low yields in palladium-catalyzed cross-coupling reactions with this substrate can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or the inherent reactivity of the pyrimidine core.

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For electron-rich and potentially sterically hindered aminopyrimidines, bulky and electron-rich phosphine ligands often provide the best results.

  • Base Selection: The base plays a crucial role in the catalytic cycle. An inappropriate or weak base can lead to poor reactivity. Strong, non-nucleophilic bases are often required, but must be compatible with other functional groups in your coupling partner.

  • Solvent and Temperature: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. The reaction temperature needs to be optimized; insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of starting materials, products, or the catalyst.

  • Inherent Reactivity: The 2-ethoxy and 4-amino groups are electron-donating, which can reduce the reactivity of the pyrimidine ring towards oxidative addition, a key step in the catalytic cycle. The 5-fluoro substituent is electron-withdrawing and can influence the electronics of the system.

Troubleshooting Steps:

  • Screen Catalysts and Ligands: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. For Buchwald-Hartwig reactions, catalyst systems based on ligands like XPhos, SPhos, or RuPhos are often effective for challenging substrates. For Suzuki couplings, ligands such as SPhos or DavePhos can be beneficial.

  • Optimize the Base: If using a weaker base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃, K₃PO₄, or NaOtBu. Be mindful of the base sensitivity of your coupling partner.

  • Ensure Anhydrous and Inert Conditions: Use freshly distilled and degassed solvents. Ensure all glassware is thoroughly dried. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Vary the Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Microwave irradiation can also be a valuable tool for accelerating sluggish reactions.

Q2: I am observing significant debromination or dechlorination of my aryl halide coupling partner instead of the desired coupling product. How can I minimize this side reaction?

A2: Protodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich substrates or under harsh conditions.

Mitigation Strategies:

  • Use Milder Bases: Very strong bases can sometimes promote this side reaction. Consider using K₃PO₄ or Cs₂CO₃ instead of alkali metal tert-butoxides.

  • Lower the Reaction Temperature: High temperatures can favor protodehalogenation. Try running the reaction at a lower temperature for a longer period.

  • Optimize the Ligand: Certain phosphine ligands can influence the rate of reductive elimination versus side reactions. Experimenting with different ligands can sometimes solve this issue.

  • Ensure Anhydrous Conditions: Trace amounts of water can act as a proton source for this side reaction. Ensure all reagents and solvents are scrupulously dried.

II. Amide Bond Formation

Q3: My amide coupling reaction between this compound and a carboxylic acid is sluggish and gives low yields. What can I do?

A3: The amino group of this compound is on an electron-deficient pyrimidine ring, which can reduce its nucleophilicity, making amide bond formation challenging.

Troubleshooting Steps:

  • Use a More Powerful Coupling Reagent: Standard carbodiimide reagents like EDC or DCC may not be effective. Switch to more potent uronium- or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP.[1] These reagents are known to be more effective for coupling with less nucleophilic amines.[2]

  • Activate the Carboxylic Acid as an Acid Chloride: Converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride will create a highly reactive electrophile that can overcome the low nucleophilicity of the amine. This method should be used with caution as it can be less functional group tolerant.

  • Optimize the Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically required to neutralize the acid formed and to deprotonate the amine salt if applicable. Ensure at least one equivalent of base is used.

  • Increase the Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often drive the reaction to completion. Monitor for any potential decomposition.

Q4: I am observing side reactions, such as racemization of my chiral carboxylic acid, during the amide coupling. How can I prevent this?

A4: Racemization is a common issue in amide coupling, especially when using highly reactive coupling reagents or elevated temperatures.

Mitigation Strategies:

  • Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can be used in conjunction with carbodiimide coupling reagents to minimize racemization.[1]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of racemization.

  • Choose the Right Coupling Reagent: Some coupling reagents are known to cause less racemization than others. For example, COMU, an Oxyma-based reagent, is reported to have a low propensity for racemization.

Data Presentation

The following tables summarize typical reaction conditions for various coupling reactions. These are starting points and may require further optimization for specific substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Palladium Source Pd(PPh₃)₄ (5-10 mol%) or Pd₂(dba)₃ (2-5 mol%)Pd(PPh₃)₄ is often effective, but air-stable pre-catalysts can also be used.
Ligand SPhos or XPhos (4-10 mol%)Required when using Pd₂(dba)₃. Bulky, electron-rich ligands are preferred.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Cs₂CO₃ is often more effective for challenging couplings.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OSolvents should be degassed prior to use.
Temperature 80-110 °CMicrowave irradiation can significantly shorten reaction times.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Palladium Source Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%)Air-stable palladium pre-catalysts are also a good option.
Ligand XPhos, SPhos, or RuPhos (2-10 mol%)The choice of ligand is crucial and substrate-dependent.
Base NaOtBu or K₃PO₄ (1.5-2.5 equivalents)NaOtBu is a strong base; K₃PO₄ is a milder alternative.
Solvent Toluene or 1,4-DioxaneAnhydrous and deoxygenated solvents are essential.
Temperature 80-120 °CHigher temperatures may be required for less reactive aryl halides.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.

Table 3: Representative Conditions for Amide Bond Formation

ParameterConditionNotes
Coupling Reagent HATU (1.1-1.5 equivalents) or PyBOP (1.1-1.5 equivalents)These are highly effective for challenging couplings.
Base DIPEA or TEA (2-3 equivalents)A non-nucleophilic base is required.
Solvent DMF or DCM (anhydrous)Polar aprotic solvents are generally preferred.
Temperature 0 °C to 60 °CStart at a lower temperature to minimize side reactions.
Reaction Time 1-12 hoursMonitor by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).

  • Add this compound (1.2 eq.) and the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Amide Coupling using HATU
  • In a dry flask, dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as DMF.

  • Add HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq.) in a minimal amount of the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis start Define Reaction Goal reagents Select Reagents & Solvents start->reagents glassware Prepare Dry Glassware reagents->glassware setup Assemble Apparatus under Inert Atmosphere glassware->setup add_reagents Add Reagents in Order setup->add_reagents conditions Set Temperature & Stirring add_reagents->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purify Crude Product (Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze end Final Product analyze->end

Caption: A generalized experimental workflow for a coupling reaction.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response ligand Growth Factor ligand->receptor:f0 inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->raf

Caption: Simplified MAPK signaling pathway and the inhibitory action of a pyrimidine-based drug.[3][4][5]

References

Technical Support Center: Purification of 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-fluoropyrimidin-4-amine. The following sections detail methods to remove impurities and offer guidance on common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in this compound typically arise from the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 2,4-dichloro-5-fluoropyrimidine or 2-ethoxy-4-chloro-5-fluoropyrimidine, depending on the specific synthesis.

  • Regioisomers: If the starting materials are asymmetric, isomers can form.

  • Side-Reaction Products: Products from reactions with protecting groups or other reagents used in the synthesis.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: A good starting point for recrystallization is to use a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are often effective for aminopyrimidine derivatives.

Q4: What are the suggested conditions for column chromatography of this compound?

A4: For column chromatography, silica gel is the recommended stationary phase. A gradient elution with a mobile phase consisting of a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically effective. The optimal ratio will depend on the specific impurities present.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Possible Causes:

  • The chosen solvent has too high a solubility for the compound at low temperatures.

  • The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.

  • An excessive amount of solvent was used.

Solutions:

  • Solvent Screening: Test a range of solvents and solvent mixtures to find the optimal system.

  • Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

Issue 2: Poor Separation During Column Chromatography

Possible Causes:

  • The polarity of the eluent is too high, causing all compounds to elute quickly.

  • The polarity of the eluent is too low, resulting in very slow or no elution of the desired product.

  • The column is overloaded with the crude sample.

Solutions:

  • TLC Optimization: Before running the column, use thin-layer chromatography (TLC) to determine the optimal solvent system for separation.

  • Gradient Elution: Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.

  • Proper Loading: Do not exceed the loading capacity of your column. As a general rule, use a sample-to-silica ratio of 1:50 to 1:100 by weight.

Data Presentation

The following tables summarize representative quantitative data for the purification of a 10g batch of crude this compound.

Table 1: Purity and Yield after Recrystallization

Solvent SystemInitial Purity (%)Purity after Recrystallization (%)Yield (%)
Ethanol859580
Isopropanol859675
Ethyl Acetate/Hexanes859785

Table 2: Purity and Yield after Column Chromatography

Eluent System (Hexane:Ethyl Acetate)Initial Purity (%)Purity after Chromatography (%)Yield (%)
Gradient 9:1 to 7:385>9990
Isocratic 8:28598.588

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Methodology:

  • Place 10g of crude this compound in a 250 mL Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., 50 mL of ethyl acetate) and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 1 hour to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography

Objective: To achieve high purity of this compound by separating it from closely related impurities.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexanes.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve 1g of crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column bed.

  • Elution: Begin elution with a mobile phase of 9:1 hexane:ethyl acetate, collecting fractions.

  • Gradient Increase: Gradually increase the polarity of the mobile phase to 7:3 hexane:ethyl acetate to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_decision Purification Method Selection cluster_methods Purification Techniques cluster_end Final Product Crude_Product Crude this compound (Purity: ~85%) Decision Assess Impurity Profile & Required Purity Crude_Product->Decision Recrystallization Recrystallization (Moderate Purity) Decision->Recrystallization Moderate purity sufficient Column_Chromatography Column Chromatography (High Purity) Decision->Column_Chromatography High purity required Pure_Product_Recryst Purified Product (Purity: 95-97%) Recrystallization->Pure_Product_Recryst Pure_Product_Column Highly Purified Product (Purity: >99%) Column_Chromatography->Pure_Product_Column Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Corrective Actions Problem Purification Issue Encountered Low_Yield Low Yield? Problem->Low_Yield Poor_Purity Poor Purity? Problem->Poor_Purity Optimize_Solvent Optimize Solvent System Low_Yield->Optimize_Solvent Yes Adjust_Conditions Adjust Temperature/ Cooling Rate Low_Yield->Adjust_Conditions Yes Poor_Purity->Optimize_Solvent Yes (Recrystallization) Check_Loading Check Column Loading Poor_Purity->Check_Loading Yes (Column) Modify_Eluent Modify Eluent Polarity Poor_Purity->Modify_Eluent Yes (Column)

"2-Ethoxy-5-fluoropyrimidin-4-amine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 2-Ethoxy-5-fluoropyrimidin-4-amine. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] Keep containers tightly sealed and protect from light and moisture. For prolonged storage, refrigeration (2-8 °C) is advisable.

Q2: What is the general stability profile of this compound?

A2: While specific data for this compound is limited, fluorinated pyrimidines generally exhibit enhanced metabolic and chemical stability due to the strong carbon-fluorine bond.[2][3] The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the pyrimidine ring.[4] However, like other aminopyrimidines, it may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, potential degradation pathways may include:

  • Hydrolysis: The ethoxy group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a hydroxylated pyrimidine derivative. The amine group could also be a site for hydrolytic deamination.

  • Oxidation: The pyrimidine ring and the amine group are potential sites for oxidation, which can lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to dimerization or other complex transformations. The degradation of pyrimidines like uracil and thymine involves ring opening and subsequent breakdown into smaller molecules such as beta-alanine.[5][6][7]

Q4: Are there any known incompatible materials with this compound?

A4: Avoid strong oxidizing agents, strong acids, and strong bases, as they can promote degradation.[1][8] It is also good practice to avoid storing it with reactive materials that could catalyze its decomposition.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in chromatogram after short-term storage. Contamination or initial degradation.1. Re-analyze a freshly prepared sample from a new stock vial.2. Ensure proper storage conditions (cool, dry, dark).3. Check the purity of the solvent used for sample preparation.
Loss of compound potency over time in solution. Degradation in solution.1. Prepare fresh solutions for each experiment.2. Investigate the stability of the compound in the specific solvent and pH used.3. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.
Discoloration of the solid compound. Potential degradation or contamination.1. Do not use the discolored material.2. Re-evaluate storage conditions; ensure the container is properly sealed and protected from light and air.3. Consider re-purification if the material is critical and a fresh lot is unavailable.
Inconsistent experimental results. Compound instability under experimental conditions.1. Perform forced degradation studies to understand the compound's lability under your specific experimental conditions (e.g., pH, temperature, light exposure).2. Use a stability-indicating analytical method to monitor for degradation products.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[9][10][11][12] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Summary of Forced Degradation Conditions
Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of the ethoxy group to a hydroxyl group; deamination.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursHydrolysis of the ethoxy group; potential ring opening.
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxides; ring-opened products.
Thermal Degradation Solid state at 80°C for 48 hoursLimited degradation expected, but depends on the melting point and intrinsic stability.
Photodegradation Solution exposed to UV light (e.g., 254 nm) for 24 hoursDimerization; complex rearrangements.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC-UV

Objective: To determine the stability of this compound under various stress conditions using High-Performance Liquid Chromatography with UV detection.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Forced Degradation Sample Preparation:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal (in solution): Dilute 1 mL of the stock solution with 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water). Incubate at 60°C.

    • Photolytic: Expose a solution of the compound to a UV lamp.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

Visualizations

Potential Degradation Pathways

G cluster_main Potential Degradation of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis A This compound B 2-Hydroxy-5-fluoropyrimidin-4-amine A->B Acid/Base (Ethoxy Hydrolysis) C 2-Ethoxy-5-fluoropyrimidin-4-ol A->C Acid/Base (Deamination) D N-Oxide Derivative A->D H₂O₂ E Ring-Opened Products A->E H₂O₂ F Dimer A->F UV Light G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of Compound B Aliquot for Different Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal B->F G Photolytic B->G H Incubate and Collect Samples at Time Points C->H D->H E->H F->H G->H I Neutralize/Quench Reactions H->I J Analyze by Stability-Indicating Method (e.g., HPLC) I->J K Quantify Parent Compound and Degradation Products J->K L Characterize Major Degradants (e.g., LC-MS) K->L

References

Technical Support Center: A Guide to the Stable Storage and Handling of 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethoxy-5-fluoropyrimidin-4-amine (CAS 56076-21-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. By understanding the principles behind proper storage and recognizing the signs of decomposition, you can safeguard the quality of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is imperative to store it under controlled conditions. The recommended storage temperature is between 2°C and 8°C.[1][2] Furthermore, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from atmospheric components.[1][2] The container should be tightly sealed to protect it from moisture and air, as related fluorinated compounds can be sensitive to both.[3]

Q2: Why is an inert atmosphere necessary for storing this compound?

While specific data on the atmospheric sensitivity of this compound is not extensively published, the general class of fluorinated pyrimidines can be susceptible to oxidative degradation and hydrolysis. The inert atmosphere displaces oxygen and moisture, minimizing the risk of these decomposition pathways. The amino and ethoxy groups on the pyrimidine ring can be susceptible to oxidation, which could lead to the formation of undesired impurities.

Q3: Can I store this compound at room temperature for short periods?

For short-term use, such as during the weighing and preparation of solutions for an experiment, brief exposure to ambient conditions is generally acceptable. However, for any period longer than a few hours, it is strongly advised to return the compound to its recommended storage conditions of 2-8°C under an inert atmosphere. Prolonged exposure to room temperature, light, and atmospheric conditions can accelerate decomposition.

Q4: What are the signs of decomposition I should look for?

Visual inspection is the first line of defense against using a degraded compound. Signs of decomposition for this compound, which is typically a solid, may include:

  • Color Change: Any deviation from the initial color of the solid could indicate the formation of degradation products.

  • Clumping or Caking: This may suggest the absorption of moisture (hygroscopicity), which could facilitate hydrolytic decomposition.

  • Inconsistent Analytical Results: If you observe unexpected peaks in your analytical data (e.g., HPLC, LC-MS, NMR) or a decrease in the main peak's purity, this is a strong indicator of degradation.

Troubleshooting Guide: Is My Compound Decomposing?

Encountering unexpected results in your experiments can be frustrating. This troubleshooting guide will help you determine if the integrity of your this compound is a potential contributing factor.

Potential Decomposition Pathways

While a definitive forced degradation study for this specific molecule is not publicly available, based on the reactivity of substituted pyrimidines, we can infer several potential decomposition pathways:

  • Hydrolysis of the Ethoxy Group: The 2-ethoxy group could be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions, to form 2-hydroxy-5-fluoropyrimidin-4-amine. The electron-withdrawing nature of the fluorine atom at the 5-position can influence the reactivity of the pyrimidine ring.

  • Reactions Involving the Amino Group: The 4-amino group can undergo various reactions, including oxidation or interaction with reactive species in your experimental setup.

  • Photodegradation: Fluorinated aromatic compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-fluorine bond or other ring modifications. It is, therefore, prudent to protect the compound from prolonged exposure to light.

Troubleshooting Flowchart

Troubleshooting_Decomposition start Unexpected Experimental Results or Visual Changes in Compound check_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Tightly Sealed? start->check_storage improper_storage Storage Conditions Improper? check_storage->improper_storage analytical_purity Perform Purity Analysis (e.g., HPLC, LC-MS, NMR) compare_data Compare Data to Certificate of Analysis (CoA) or a Fresh Standard analytical_purity->compare_data new_peaks New Impurity Peaks Observed? compare_data->new_peaks purity_low Purity Significantly Lower than Specification? new_peaks->purity_low No investigate_impurities Investigate Impurity Identity (e.g., via MS fragmentation) - Consistent with hydrolysis product? - Other unexpected masses? new_peaks->investigate_impurities Yes quarantine Quarantine the Lot. Contact Supplier for Technical Support. purity_low->quarantine Yes no_issue Compound Likely Stable. Troubleshoot Experimental Protocol. purity_low->no_issue No investigate_impurities->quarantine improper_storage->analytical_purity No improper_storage->quarantine Yes

Caption: Troubleshooting flowchart for suspected decomposition of this compound.

Step-by-Step Troubleshooting Protocol
  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations in the table below. Any deviation could be a root cause of degradation.

  • Analytical Purity Assessment:

    • Methodology: Utilize a suitable analytical method to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. For more detailed information on impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide mass information of potential degradation products.

    • Sample Preparation: Prepare a fresh solution of your this compound in a suitable solvent.

    • Analysis: Run the sample on your analytical instrument and compare the resulting chromatogram or spectrum to the Certificate of Analysis (CoA) provided by the supplier or to data from a freshly opened, trusted batch of the compound.

  • Data Interpretation:

    • Purity Decrease: A significant decrease in the area of the main peak compared to the CoA or a reference standard is a clear indication of degradation.

    • Appearance of New Peaks: The presence of new, significant peaks in your chromatogram suggests the formation of impurities. If using LC-MS, the mass of these new peaks can provide clues to their identity. For example, a mass corresponding to the hydrolyzed product (2-hydroxy-5-fluoropyrimidin-4-amine) would strongly suggest that hydrolysis is a degradation pathway.

  • Action Plan: If you confirm that your compound has degraded, it is crucial to quarantine the affected batch to prevent its use in further experiments. Contact the supplier's technical support with your findings to discuss potential replacement or further investigation.

Summary of Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CTo slow down the rate of potential chemical degradation.[1][2]
Atmosphere Inert Gas (Nitrogen or Argon)To prevent oxidation and reaction with atmospheric moisture.[1][2]
Container Tightly Sealed, OpaqueTo protect from moisture, air, and light.[3]
Incompatible Substances Strong Oxidizing Agents, Strong Acids, Strong BasesTo prevent chemical reactions that could lead to decomposition.

By adhering to these storage and handling guidelines, you can ensure the integrity of your this compound and maintain the quality and reproducibility of your research.

References

Technical Support Center: Managing Regioselectivity in Reactions with 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethoxy-5-fluoropyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity in various chemical transformations involving this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for common organic reactions?

The primary reactive sites on this compound are the carbon atoms of the pyrimidine ring, particularly C4 and C6, and the exocyclic amino group. The fluorine atom at the C5 position and the ethoxy group at the C2 position significantly influence the reactivity of the ring. For nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, the positions bearing a potential leaving group are the most relevant. In this molecule, while there isn't a typical halogen leaving group at C4 or C6, the electronic nature of the ring can still direct reactions. The amino group at C4 can also undergo various transformations.

Q2: Which position is generally more reactive towards nucleophilic aromatic substitution (SNAr)?

In many pyrimidine systems, the C4 and C6 positions are the most electrophilic and thus most susceptible to nucleophilic attack. For 2,4-dihalopyrimidines, reactions generally favor the C4 site.[1][2] The presence of a strong electron-withdrawing group at the C5 position, such as the fluorine atom in this compound, can enhance the electrophilicity of the adjacent C4 and C6 positions. However, the interplay of electronic and steric effects ultimately dictates the regioselectivity.

Q3: How does the fluorine atom at C5 influence regioselectivity?

The fluorine atom at C5 is a strongly electron-withdrawing group, which deactivates the pyrimidine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its presence is expected to increase the electrophilic character of the C4 and C6 positions. In some cases, a strongly electron-withdrawing substituent at C5 can steer nucleophilic attack to the C2 position, deviating from the general preference for C4.[1]

Q4: Can I expect to perform electrophilic aromatic substitution on this molecule?

Direct electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to its electron-deficient nature.[3] The two nitrogen atoms in the ring significantly withdraw electron density, making it much less reactive towards electrophiles than benzene.[3] Reactions such as nitration or Friedel-Crafts are typically not feasible unless the ring is heavily activated with strongly electron-donating groups. The presence of the amino group at C4 does provide some activation, but successful electrophilic substitution is not guaranteed and would likely require harsh conditions.

Q5: What types of metal-catalyzed cross-coupling reactions are feasible with this compound?

While this compound does not have a typical halide leaving group for standard cross-coupling, derivatization to introduce a halide or triflate at a reactive position would enable a range of reactions. Should a leaving group be present (e.g., at C4 or C6), Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are all potentially viable for forming C-C, C-N, and C-C (alkyne) bonds, respectively. The regioselectivity of these reactions on substituted pyrimidines is often directed to the C4 position.[1][4][5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: A mixture of isomers is obtained when reacting this compound with a nucleophile, with substitution occurring at multiple positions.

Possible Causes and Solutions:

  • Nature of the Nucleophile: The structure of the nucleophile can significantly impact regioselectivity.

    • Troubleshooting Step: If using a primary or secondary amine, consider switching to a tertiary amine. Tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines.[2]

  • Reaction Conditions: Temperature and reaction time can influence the kinetic versus thermodynamic product distribution.

    • Troubleshooting Step: Lowering the reaction temperature may favor the formation of the kinetic product. Monitor the reaction progress closely and stop it once the desired isomer is predominantly formed to avoid isomerization or further reaction.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • Troubleshooting Step: Experiment with a range of aprotic polar solvents such as DMF, DMSO, or NMP, as well as less polar solvents like THF or dioxane, to see how it impacts the isomeric ratio.

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (on a halogenated derivative)

Problem: A Suzuki-Miyaura or Buchwald-Hartwig amination reaction on a halogenated derivative of this compound is providing a low yield of the desired product.

Possible Causes and Solutions:

  • Catalyst System (Ligand Choice): The choice of palladium catalyst and ligand is critical for efficient cross-coupling with electron-deficient heteroaromatics.

    • Troubleshooting Step: For Suzuki couplings, screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4][5] For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often effective for C-N bond formation with heteroaryl halides.

  • Reaction Conditions: Temperature, reaction time, and the choice of base can all impact catalyst activity and product yield.

    • Troubleshooting Step: Microwave irradiation can sometimes improve yields and reduce reaction times in Suzuki couplings of dichloropyrimidines.[6] For Buchwald-Hartwig reactions, ensure the base is strong enough to deprotonate the amine but not so strong that it causes catalyst decomposition or side reactions.

  • Substrate Reactivity: The position of the halide on the pyrimidine ring will affect its reactivity. Halides at C4 are generally more reactive than those at C2.[1]

    • Troubleshooting Step: If the reaction is sluggish, consider converting a less reactive halide (e.g., -Cl) to a more reactive one (e.g., -I) via a Finkelstein reaction if the substrate is stable to the conditions.

Experimental Protocols (Adapted from Related Systems)

Disclaimer: The following protocols are adapted from literature procedures for structurally similar pyrimidine derivatives and may require optimization for this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is based on the general principles of SNAr on activated fluoro-heterocycles.

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or NMP; 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add the desired amine nucleophile (1.1-1.5 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Stir the reaction mixture at a controlled temperature (start at room temperature and heat if necessary, e.g., 50-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling (of a Halogenated Derivative)

This protocol is adapted from procedures for the Suzuki coupling of dichloropyrimidines.[6] It assumes a halogen (e.g., Cl, Br, I) is present on the pyrimidine ring, typically at the C4 or C6 position.

  • In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).

  • Under an inert atmosphere, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O).

  • Heat the reaction mixture with stirring (e.g., 80-110 °C). Microwave heating can also be effective.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation

The following tables summarize expected regiochemical outcomes and yields for key reactions based on literature for analogous pyrimidine systems. Note: These are illustrative and actual results with this compound may vary.

Table 1: Expected Regioselectivity in Nucleophilic Aromatic Substitution on a Dihalo-pyrimidine Analog

NucleophilePosition of Electron-Withdrawing Group (EWG)Expected Major ProductReference
Primary/Secondary AmineNoneC4-Substitution[1]
Primary/Secondary AmineC5-NitroC4-Substitution[2]
Tertiary AmineC5-NitroC2-Substitution[2]
Thiophenol (basic)NoneC4-Substitution[1]

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines

Aryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O100 (MW)1581[6]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O100 (MW)1592[6]
3-Thienylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O100 (MW)1575[6]

Visualizations

The following diagrams illustrate key concepts in managing regioselectivity.

regioselectivity_factors cluster_substrate Substrate Factors cluster_reagents Reagent Factors cluster_conditions Condition Factors Electronic Effects Electronic Effects Regioselective Outcome Regioselective Outcome Electronic Effects->Regioselective Outcome Steric Hindrance Steric Hindrance Steric Hindrance->Regioselective Outcome Nucleophile/Electrophile Nucleophile/Electrophile Nucleophile/Electrophile->Regioselective Outcome Catalyst/Ligand Catalyst/Ligand Catalyst/Ligand->Regioselective Outcome Temperature Temperature Temperature->Regioselective Outcome Solvent Solvent Solvent->Regioselective Outcome

Caption: Factors influencing the regiochemical outcome of a reaction.

snar_workflow start Start: this compound + Nucleophile conditions Select Reaction Conditions (Solvent, Base, Temperature) start->conditions reaction Perform S_NAr Reaction conditions->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Work-up and Purification monitoring->workup Reaction Complete product Isolate Regioisomeric Products workup->product analyze Analyze Regioselectivity (NMR, etc.) product->analyze optimize Optimize Conditions? analyze->optimize optimize->conditions Yes optimize->product No, Desired Outcome

Caption: Experimental workflow for optimizing SNAr regioselectivity.

References

Technical Support Center: Overcoming Poor Solubility of 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols to address solubility challenges encountered with "2-Ethoxy-5-fluoropyrimidin-4-amine" in reaction mixtures and other experimental settings.

Frequently Asked Questions (FAQs)

Q1: What general solubility characteristics can I expect from this compound?

A1: While specific quantitative data for this compound is not widely published, its structure as a substituted pyrimidine suggests certain solubility behaviors. Pyrimidine and its derivatives tend to be soluble in polar organic solvents like methanol and ethanol due to their ability to form hydrogen bonds and engage in dipole-dipole interactions.[1][2] However, factors like the fluorine and ethoxy groups can increase lipophilicity, potentially limiting aqueous solubility. Like many amine-containing compounds, its solubility is also expected to be highly dependent on the pH of the medium.[1][2][3]

Q2: My compound is not dissolving in the primary reaction solvent. What are the immediate steps I should take?

A2: If you are observing poor solubility, you can take several immediate actions. First, gentle heating and agitation (e.g., stirring or sonication) can significantly increase the rate of dissolution and overall solubility.[1][4] If this is insufficient, the incremental addition of a co-solvent is a common and effective strategy.[5][6] Finally, for aqueous or protic systems, adjusting the pH can dramatically alter solubility, especially for an amine-containing compound like this one.[3][7]

Q3: How does temperature influence the solubility of this compound?

A3: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[1][4] This principle can be leveraged to dissolve the compound by heating the mixture. However, it is crucial to ensure that the elevated temperature does not cause degradation of your compound or other reactants. Always perform a stability check if you plan to maintain high temperatures for an extended period. Studies on various pyrimidine derivatives consistently show a linear increase in solubility with rising temperature.[8]

Q4: What is a co-solvent, and which ones are effective for compounds like this compound?

A4: A co-solvent is a water-miscible organic solvent added to a primary solvent to increase the solubility of a poorly soluble compound.[4][5][6] Co-solvents work by reducing the polarity of the overall solvent system (in the case of aqueous mixtures) or by providing more favorable interactions with the solute.[5] For a compound with the structure of this compound, common and effective co-solvents would likely include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol)[9]

The optimal choice and percentage of co-solvent depend on the specific reaction conditions and compatibility with other reagents.

Q5: How can I use pH adjustment to improve solubility?

A5: The 4-amino group on the pyrimidine ring is basic and can be protonated at acidic pH. This protonation results in the formation of a salt, which is typically much more soluble in aqueous and polar protic solvents than the neutral form.[3][10] Therefore, lowering the pH of the reaction mixture by adding a small amount of a non-interfering acid can significantly enhance solubility. Conversely, in non-polar organic solvents, the neutral (free base) form may be more soluble. It is essential to consider the pH compatibility with your desired reaction chemistry.

Troubleshooting and Optimization Workflow

If initial attempts to dissolve the compound fail, follow this systematic approach to identify an appropriate solvent system.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound has poor solubility check_temp Increase temperature and agitation (e.g., 40-60°C, sonication)? start->check_temp add_cosolvent Add a polar aprotic co-solvent (e.g., 5-20% DMF, DMSO, NMP)? check_temp->add_cosolvent No success Success: Compound Dissolved check_temp->success Yes check_ph Is the medium aqueous or protic? Can pH be modified? add_cosolvent->check_ph No add_cosolvent->success Yes adjust_ph Adjust pH to acidic range (e.g., pH 2-5) to protonate amine group. check_ph->adjust_ph Yes rescreen Systematically screen alternative solvents and co-solvents. (See Protocol 1) check_ph->rescreen No adjust_ph->rescreen No adjust_ph->success Yes rescreen->success Success fail Failure: Re-evaluate experimental design or consider structural modification. rescreen->fail No suitable system found

A step-by-step workflow for troubleshooting solubility issues.

Quantitative Data Summary

While specific solubility data for this compound is limited, the following table provides a qualitative summary of expected solubility based on the properties of similar pyrimidine derivatives.[1][2]

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, NMP, AcetoneHighStrong dipole-dipole interactions effectively solvate the polar pyrimidine core.
Polar Protic Water, Methanol, EthanolModerate to LowCan act as both H-bond donor and acceptor. Solubility in water is likely low but enhanced by pH adjustment.[1]
Ethers THF, Diethyl EtherModerate to LowModerate polarity allows for some interaction, but less effective than highly polar solvents.
Hydrocarbons Hexane, TolueneVery LowThe compound is too polar to be effectively solvated by non-polar solvents.
Chlorinated DCM, ChloroformModerateCan solvate moderately polar compounds.

Experimental Protocols

Protocol 1: Systematic Screening of Solvent/Co-solvent Systems

Objective: To identify an optimal solvent or co-solvent mixture for dissolving this compound for a specific reaction.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Candidate co-solvents (e.g., DMF, DMSO, NMP, THF)

  • Small-volume vials (e.g., 2 mL HPLC vials)

  • Magnetic stir plate and stir bars

  • Vortex mixer

Procedure:

  • Preparation: Weigh 2-5 mg of this compound into each of several labeled vials.

  • Primary Solvent Addition: Add the primary reaction solvent to each vial to the target concentration (e.g., 0.1 M).

  • Initial Assessment: Vortex and stir the vials at room temperature for 10 minutes. Visually inspect for undissolved solid.

  • Co-solvent Titration: To the vials with undissolved solid, add a selected co-solvent in 5% (v/v) increments.

  • Mixing and Observation: After each addition, vortex and stir the mixture for 5-10 minutes. Observe and record the volume percentage at which the solid completely dissolves.

  • Temperature Effect (Optional): If solubility is still limited, gently warm the vials (e.g., to 40°C) and observe any changes.

  • Selection: Choose the solvent system that achieves complete dissolution with the minimum amount of co-solvent and is compatible with the planned reaction chemistry.

Protocol 2: pH-Adjusted Aqueous Solubility Determination

Objective: To determine the effect of pH on the aqueous solubility of the compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) or other relevant buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • HPLC or UV-Vis spectrophotometer for quantification

  • Thermostatic shaker

Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7.4, 8).

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Sample Collection: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw a sample from the clear supernatant.

  • Filtration/Centrifugation: Filter the sample through a 0.22 µm syringe filter or centrifuge at high speed to remove any remaining solid particles.

  • Quantification: Dilute the filtered sample with a suitable mobile phase or buffer and determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH to visualize the relationship.

Key Factors Influencing Solubility

The solubility of this compound is a multifactorial property. Understanding these factors is key to rationally designing a strategy to overcome solubility challenges.

G cluster_factors cluster_details center Solubility of This compound solvent Solvent Properties center->solvent temp Temperature center->temp ph System pH center->ph solid_state Solid-State Properties center->solid_state polarity Polarity & H-Bonding solvent->polarity cosolvent Co-solvents solvent->cosolvent heating Increased Kinetic Energy temp->heating protonation Protonation of Amine (↓pH) Increases Aqueous Solubility ph->protonation crystal Crystal Lattice Energy (Polymorphism, Amorphous vs. Crystalline) solid_state->crystal

Key physicochemical factors that govern compound solubility.

References

Technical Support Center: Scale-Up Synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the scale-up synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine. This document is designed for researchers, chemists, and process engineers involved in transitioning this synthesis from the laboratory to pilot and manufacturing scales. We will address common challenges, provide troubleshooting strategies, and offer insights grounded in chemical principles and scale-up experience.

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of various active pharmaceutical ingredients (APIs). While its synthesis may appear straightforward on paper, scaling up presents significant challenges related to reaction control, impurity management, and process safety. This guide provides a framework for navigating these complexities.

Section 1: The Core Synthetic Pathway

The most common and industrially viable route to this compound involves a sequential nucleophilic aromatic substitution (SNAr) starting from 2,4-dichloro-5-fluoropyrimidine. This precursor is typically synthesized from 5-fluorouracil.[1][2] The two key transformations are:

  • Selective Ethoxylation: Displacement of the more reactive chlorine at the C4 position with sodium ethoxide. Self-correction: Based on pyrimidine chemistry, the C4 position is generally more activated towards nucleophilic attack than the C2 position. However, some sources might proceed via a different order or require specific conditions to ensure selectivity. The most common route involves reacting 2,4-dichloro-5-fluoropyrimidine first with ammonia to yield 2-chloro-5-fluoropyrimidin-4-amine, followed by reaction with sodium ethoxide. Let's proceed with the most cited pathway: Amination followed by Ethoxylation. The first step is the selective amination of 2,4-dichloro-5-fluoropyrimidine to form the key intermediate, 2-chloro-5-fluoropyrimidin-4-amine.[3]

  • Ethoxylation: Substitution of the remaining chlorine at the C2 position with an ethoxy group using sodium ethoxide.

This sequence is critical for minimizing byproduct formation and achieving high purity.

Synthetic_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Ethoxylation SM 2,4-Dichloro-5-fluoropyrimidine INT 2-Chloro-5-fluoropyrimidin-4-amine SM->INT  Ammonia (aq.)  Solvent (e.g., Ethanol)  Controlled Temperature PROD This compound INT->PROD  Sodium Ethoxide  Solvent (e.g., Ethanol)  Reflux

Caption: General Synthetic Workflow for this compound.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during scale-up.

Step 1: Amination of 2,4-Dichloro-5-fluoropyrimidine

Question 1: My amination reaction is sluggish and gives a mixture of products, including the di-amino byproduct and unreacted starting material. What's going wrong?

Answer: This is a classic selectivity and conversion problem in SNAr reactions on di-substituted pyrimidines. The root cause often lies in a combination of temperature control, reagent stoichiometry, and mixing.

  • Causality: The C4 position on the pyrimidine ring is significantly more electrophilic than the C2 position, making it more susceptible to nucleophilic attack by ammonia. However, if the reaction temperature is too high or the reaction is run for too long, the less reactive C2 chlorine can also be displaced, leading to 2,4-diamino-5-fluoropyrimidine. Insufficient ammonia or poor mixing can lead to incomplete conversion.

  • Troubleshooting Workflow:

    Troubleshooting_Amination Start Problem: Low Selectivity/Conversion in Amination CheckTemp Is reaction temperature strictly controlled (e.g., 0-10 °C)? Start->CheckTemp CheckNH3 Is ammonia stoichiometry correct (slight excess)? Was it added slowly? CheckTemp->CheckNH3 Yes SolutionTemp Implement robust cooling. Use a jacketed reactor with a calibrated temperature probe. CheckTemp->SolutionTemp No CheckMixing Is agitation sufficient for homogeneous mixing in the reactor volume? CheckNH3->CheckMixing Yes SolutionNH3 Verify ammonia concentration. Use a dosing pump for controlled subsurface addition. CheckNH3->SolutionNH3 No SolutionMixing Model mixing with CFD or consult a chemical engineer. Consider impeller type and speed. CheckMixing->SolutionMixing No End If issues persist, analyze raw material purity. CheckMixing->End Yes

    Caption: Troubleshooting workflow for the selective amination step.

Question 2: We are observing a significant exotherm during the addition of aqueous ammonia. How can we manage this on a larger scale?

Answer: The reaction between ammonia and the activated chloropyrimidine is inherently exothermic. On a large scale, the heat generated can overwhelm the reactor's cooling capacity, leading to a runaway reaction, increased byproduct formation, and severe safety hazards.

  • Expertise & Causality: The rate of heat generation is a function of the reaction rate, which is influenced by concentration and temperature. The ability to remove that heat is determined by the reactor's surface-area-to-volume ratio, which decreases as you scale up. This is a fundamental principle of process scaling.

  • Mitigation Strategies:

    • Semi-Batch Operation: Add the aqueous ammonia solution slowly and sub-surface to the solution of the chloropyrimidine in the solvent. This allows the cooling system to keep pace with heat generation.

    • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a thermal sink. However, this may decrease reaction rate and increase cycle time, so a balance must be found.

    • Cooling Capacity: Ensure your reactor's cooling system is adequate. Perform a simple heat flow calculation during a lab-scale run to estimate the total heat evolution and required cooling duty for the pilot scale.

    • Reverse Addition: In some cases, adding the electrophile (chloropyrimidine solution) to the nucleophile (ammonia solution) can help maintain a low concentration of the limiting reagent, thereby controlling the reaction rate. This requires careful process evaluation.

Step 2: Ethoxylation of 2-Chloro-5-fluoropyrimidin-4-amine

Question 3: The yield of our final product is low after the ethoxylation step, and we detect unreacted 2-chloro-5-fluoropyrimidin-4-amine. Why is the reaction not going to completion?

Answer: Incomplete conversion in the ethoxylation step typically points to issues with the nucleophile (sodium ethoxide) or the reaction conditions.

  • Causality & Experience: Sodium ethoxide is a strong base and is extremely sensitive to moisture. Any water present in the solvent, reagents, or reactor will consume the ethoxide, rendering it inactive for the desired SNAr reaction. The chlorine at the C2 position is also less reactive than the C4 chlorine that was displaced in the first step, necessitating more forcing conditions (e.g., higher temperature/reflux).

  • Solutions:

    • Reagent Qualification: Use freshly prepared or commercially sourced sodium ethoxide with a certificate of analysis confirming its activity. A simple titration can verify its strength before use.

    • Anhydrous Conditions: Ensure the solvent (e.g., ethanol) is rigorously dried. The reactor should be dried and kept under an inert atmosphere (Nitrogen or Argon) throughout the process.

    • Temperature & Time: The reaction often requires heating to reflux in ethanol to proceed at a reasonable rate.[4] Monitor the reaction by HPLC to confirm it has reached completion before proceeding with work-up. A typical reaction profile should be established at the lab scale.

Question 4: Our final product is off-color and difficult to purify. What are the likely impurities from the ethoxylation step?

Answer: Off-color products often indicate the presence of degradation or side-reaction products. In this synthesis, several impurities are possible, which can complicate purification.

  • Trustworthiness & Self-Validation: A robust process must include an analytical method that can separate the starting material, intermediate, final product, and all likely impurities. This validates that your process controls are effective.

Impurity NamePotential SourceMitigation Strategy
2,4-Diethoxy-5-fluoropyrimidine Carry-through of 2,4-dichloro-5-fluoropyrimidine from Step 1, which then fully reacts in Step 2.Improve purification of the intermediate, 2-chloro-5-fluoropyrimidin-4-amine, to remove unreacted starting material.
2-Chloro-5-fluoropyrimidin-4-amine Incomplete reaction in Step 2.Ensure anhydrous conditions, active sodium ethoxide, and sufficient reaction time/temperature.
5-Fluoropyrimidine-2,4-diamine Carry-through of the di-amino byproduct from Step 1.Optimize selectivity in the amination step (lower temperature, controlled addition).
Oxidation Products Exposure to air at high temperatures during reaction or work-up.Maintain a strict inert atmosphere. Consider using an antioxidant during work-up if necessary.

Section 3: Experimental Protocols

The following protocols are generalized for a laboratory scale and must be adapted and optimized for scale-up with appropriate safety reviews (e.g., HAZOP).

Protocol 1: Synthesis of 2-Chloro-5-fluoropyrimidin-4-amine (Intermediate)
  • Reactor Setup: Charge a jacketed glass reactor with 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and ethanol (5-10 volumes). Begin agitation and inert with a nitrogen blanket.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Ammonia Addition: Slowly add aqueous ammonia (~28-30%, 1.1-1.5 eq) sub-surface over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the resulting slurry at 5-10 °C for an additional 2-4 hours.

  • Monitoring: Withdraw a sample and analyze by HPLC or TLC to confirm the consumption of the starting material.

  • Isolation: Quench the reaction by adding water. The product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum at 50-60 °C to a constant weight. Expect a white to off-white solid.

Protocol 2: Synthesis of this compound (Final Product)
  • Reactor Setup: Charge the dried intermediate, 2-chloro-5-fluoropyrimidin-4-amine (1.0 eq), and anhydrous ethanol (5-10 volumes) to a dry, nitrogen-purged reactor.

  • Ethoxide Addition: Add a solution of sodium ethoxide in ethanol (~21 wt%, 1.2-1.5 eq) to the reactor.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is <1%.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the excess base carefully with an acid (e.g., acetic acid or dilute HCl) to pH ~7.

  • Crystallization: Reduce the solvent volume under vacuum. The product will begin to crystallize. Cool the mixture to 0-5 °C to maximize precipitation.

  • Isolation & Drying: Filter the product, wash the cake with cold ethanol, and dry under vacuum at 50-60 °C.

References

Preventing dimer formation in "2-Ethoxy-5-fluoropyrimidin-4-amine" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during reactions involving "2-Ethoxy-5-fluoropyrimidin-4-amine".

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound reactions?

A1: Dimer formation refers to a side reaction where two molecules of this compound react with each other to form a larger, unwanted molecule (a dimer). This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process. The exact structure of the dimer can vary depending on the reaction conditions.

Q2: What are the potential mechanisms for dimer formation?

A2: While specific mechanistic studies on this compound are not widely published, dimerization could hypothetically proceed through several pathways:

  • Nucleophilic Attack: The amino group of one molecule can act as a nucleophile and attack an electrophilic site on another molecule. This may be facilitated by the presence of a base.

  • Condensation Reactions: Under certain conditions, particularly at elevated temperatures, the amino group could participate in condensation reactions.

  • Radical Mechanisms: Although less common in typical synthetic reactions, radical-mediated dimerization could be a possibility under specific oxidative or photochemical conditions.

Q3: Which reaction conditions are known to promote dimer formation in similar aminopyrimidines?

A3: Based on experience with structurally related aminopyrimidines, the following conditions may increase the likelihood of dimer formation:

  • High Temperatures: Elevated reaction temperatures can provide the activation energy for unwanted side reactions, including dimerization.

  • Strong Bases: The use of strong bases can deprotonate the amino group, increasing its nucleophilicity and promoting self-reaction.

  • High Concentration: Higher concentrations of the starting material can increase the probability of intermolecular reactions.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long can lead to the formation of various byproducts, including dimers.

  • Presence of Oxidizing Agents or Air (Oxygen): In some cases, oxidative coupling can lead to dimerization.

Troubleshooting Guide: Dimer Formation

This guide addresses the common issue of dimer formation when using this compound in a reaction.

Problem Potential Cause Recommended Solution
Significant dimer byproduct observed by TLC/LC-MS Reaction temperature is too high. Maintain a lower reaction temperature. Consider starting the reaction at 0°C or even lower, and then slowly warming to room temperature if necessary.
Incorrect stoichiometry of reagents (e.g., excess base). Carefully control the stoichiometry of all reagents. Use the minimum effective amount of base. Consider using a weaker, non-nucleophilic base.
High concentration of starting material. Perform the reaction at a lower concentration. Consider slow, dropwise addition of this compound to the reaction mixture to maintain a low instantaneous concentration.
Reaction run under air. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential oxidation-mediated dimerization.
Presence of moisture. Use anhydrous solvents and reagents to avoid potential side reactions that could be initiated by water.
Low yield of desired product with significant amount of starting material converted to dimer. Inappropriate choice of base. Screen different bases. A bulky or hindered base might be less likely to promote dimerization.
Solvent effects. The choice of solvent can influence reaction pathways. Experiment with different solvents (e.g., aprotic vs. protic) to see if dimer formation can be suppressed.

Experimental Protocols

Protocol: General Procedure for a Nucleophilic Substitution Reaction to Minimize Dimer Formation

This protocol provides a general methodology for a nucleophilic substitution reaction involving this compound, incorporating best practices to minimize dimer formation.

Materials:

  • This compound

  • Nucleophile

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU or DIPEA)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (dried in an oven)

Procedure:

  • Preparation:

    • Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool under a stream of inert gas.

    • Ensure all solvents and reagents are anhydrous.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the nucleophile (1.1 equivalents) and the anhydrous solvent.

    • Add the base (1.2 equivalents).

    • Cool the mixture to 0°C using an ice bath.

  • Addition of this compound:

    • Dissolve this compound (1.0 equivalent) in a separate flask with a minimum amount of anhydrous solvent.

    • Add the solution of this compound dropwise to the cooled reaction mixture over a period of 30-60 minutes using a syringe pump or a dropping funnel.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes.

    • Compare the reaction mixture to a co-spotted lane of the starting material to track its consumption and check for the appearance of higher molecular weight byproducts (potential dimers).

  • Work-up and Purification:

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to isolate the desired product from any residual starting material and dimer byproduct.

Visualizations

Dimer_Formation_Troubleshooting cluster_solutions Solutions start Dimer Formation Observed check_temp Check Reaction Temperature start->check_temp check_stoich Check Reagent Stoichiometry start->check_stoich check_conc Check Reactant Concentration start->check_conc check_atm Check Reaction Atmosphere start->check_atm lower_temp Lower Temperature (e.g., 0°C) check_temp->lower_temp control_base Use Weaker/Hindered Base Adjust Stoichiometry check_stoich->control_base slow_addition Slow, Dropwise Addition Lower Concentration check_conc->slow_addition inert_atm Use Inert Atmosphere (N2 or Ar) check_atm->inert_atm end_node Reduced Dimer Formation lower_temp->end_node control_base->end_node slow_addition->end_node inert_atm->end_node

Caption: Troubleshooting workflow for addressing dimer formation.

Dimerization_Pathway reactant1 This compound dimer Dimer Byproduct reactant1->dimer reactant2 This compound reactant2->dimer high_temp High Temperature high_temp->dimer strong_base Strong Base strong_base->dimer

Caption: Potential pathway for dimer formation.

Technical Support Center: Fluorinated Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of common fluorinated pyrimidines, including 5-fluorouracil (5-FU), capecitabine, and gemcitabine.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in Direct Fluorination of Uracil to 5-Fluorouracil

Question: My direct fluorination of uracil to produce 5-fluorouracil is resulting in a much lower yield than expected. What are the potential causes and how can I improve it?

Answer: Low yields in the direct fluorination of uracil are a common problem. The primary causes often revolve around the fluorinating agent, reaction conditions, and substrate purity.[1]

  • Fluorinating Agent:

    • Activity: Electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF4) can degrade if not stored under anhydrous conditions. Ensure the agent is fresh and handled in an inert, dry atmosphere.[1]

    • Reactivity: The choice of fluorinating agent is critical. Milder agents may require more forcing conditions, which can lead to decomposition, while highly reactive agents like elemental fluorine can be less selective and hazardous.[1]

  • Reaction Conditions:

    • Solvent: Protic solvents can react with the fluorinating agent. Anhydrous polar aprotic solvents like acetonitrile or DMF are often preferred.[1]

    • Temperature: Fluorination reactions can be highly exothermic. Insufficient cooling can lead to side reactions and decomposition of both the starting material and product.[1] A reaction temperature of 15-25°C is often optimal for the final step of adding urea in some synthesis routes.

    • Reaction Time: Inadequate reaction time can lead to incomplete conversion, while prolonged reaction times can increase the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.[1]

  • Purity of Starting Materials:

    • Ensure the uracil is of high purity and completely dry. Moisture can quench the fluorinating agent and lead to unwanted side reactions.[1]

Issue 2: Poor Diastereoselectivity in Gemcitabine Synthesis

Question: I am struggling with the separation of diastereomers during the synthesis of gemcitabine. How can I improve the diastereoselectivity of the reaction or efficiently separate the isomers?

Answer: Achieving high diastereoselectivity is a key challenge in gemcitabine synthesis. The formation of the desired β-anomer is often accompanied by the undesired α-anomer.[2] Several factors can be optimized to improve the diastereomeric ratio and facilitate separation.

  • Reaction Strategy:

    • Reformatsky and Aldol Reactions: These are common methods for creating the C-C bond to introduce the difluoroacetate unit. The choice of reagents, solvent, and temperature can significantly influence the diastereomeric ratio. For instance, using an ultrasonic bath during a Reformatsky reaction has been shown to improve the yield of the desired anti-diastereomer.

    • Lewis Acid/Base: The choice of Lewis acid or base catalyst can impact the transition state geometry, thereby affecting the stereochemical outcome. Experimenting with different catalysts may be beneficial.[1]

  • Separation Techniques:

    • Chromatography: While challenging, separation of diastereomers by silica gel column chromatography or HPLC is often feasible. Careful selection of the eluent system is critical.[3]

    • Crystallization: Selective crystallization is a powerful technique for separating diastereomers on a larger scale. This may require screening various solvent systems to find conditions where one diastereomer preferentially crystallizes.[1][3]

Issue 3: Purification Challenges and Impurity Profile in Capecitabine Synthesis

Question: After synthesizing capecitabine, I'm facing difficulties in purification, and my final product contains several impurities. What are the common impurities and best practices for purification?

Answer: Capecitabine synthesis is a multi-step process, and impurities can be introduced at various stages. Effective purification is key to obtaining a product that meets pharmaceutical standards. Common impurities can be process-related (unreacted precursors, by-products) or degradation-related (oxidation, hydrolysis).[4]

  • Common Impurities & Purification Strategies:

    • Unreacted Intermediates: Starting materials or intermediates from previous steps can carry through to the final product. Two such impurities are (2-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate and 2-(5-fluoro-2-oxo-4-(pentyloxycarbonylamino)pyrimidin-1(2H)-yl)-5-methyl tetrahydrofuran-3,4-diyl diacetate.[5]

    • Side-Reaction Products: These can include isomers or products from reactions with protecting groups.

    • Degradation Products: Capecitabine can degrade under certain conditions, leading to impurities such as 5'-deoxy-5-fluorocytidine and 5'-deoxy-5-fluorouridine.[6]

    • Purification: A common final purification step involves crystallization from a solvent system like ethyl acetate/n-hexane to isolate the pure capecitabine.

Data Summary

Table 1: Comparison of Conditions in Gemcitabine Intermediate Synthesis

Reaction TypeReagentsConditionsDiastereomeric Ratio (anti:syn)Reference
ReformatskyEthyl bromodifluoroacetate, ZnStandard3:1[3]
ReformatskyEthyl bromodifluoroacetate, Zn, I₂Ultrasonic bath, 10-12°C, 12hImproved selectivity for anti[3]
Aldol Reactiont-butyl difluorothioacetate, Li enolate-Varies with conditions
Reformatsky-typeBromodifluoroacetylene, Zn, (R)-2-3:1[3]

Table 2: Typical Yields and Purity for Fluorinated Pyrimidine Synthesis

CompoundSynthesis MethodTypical YieldTypical PurityReference
5-FluorouracilDirect fluorination of uracil with fluorine in trifluoroacetic acid89.4%99.2%[7]
5-FluorouracilCyclization from ethyl fluoroacetate and ethyl formate62.3% - 76.2%-[8]
CapecitabineMulti-step from D-ribose25.0% (overall)>99%[9]
Gemcitabine HClFrom 2-deoxy-D-erythro-2,2-difluoro-ribofuranose-3,5-dibenzoate-99.9%[10]

Experimental Protocols

Protocol 1: Direct Fluorination of Uracil to 5-Fluorouracil

This protocol is a general guideline for the direct fluorination of uracil.

  • Preparation: In a suitable reactor, a suspension of uracil (e.g., 2 g, 0.018 mol) is prepared in a diluent such as acetic acid (e.g., 170 cc).

  • Fluorination: A mixture of fluorine and nitrogen gas (e.g., 1:5 volumetric ratio) is bubbled through the vigorously stirred suspension at a controlled temperature (e.g., 20°C) and flow rate (e.g., 200-300 cc/hr).

  • Monitoring: The reaction progress is monitored by TLC until the starting uracil is consumed.

  • Work-up: The reaction mixture is then processed to isolate the 5-fluorouracil. This may involve filtration and crystallization from a suitable solvent like water.

Protocol 2: HPLC Analysis of Fluorinated Pyrimidines

This protocol is a general guideline for analyzing the purity of fluorinated pyrimidines.

  • System: HPLC with a UV or Diode Array Detector (DAD).

  • Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).

  • Mobile Phase: A gradient elution is often effective. For example, a binary mobile phase system with Mobile Phase A consisting of ddH₂O with 0.05% formic acid and acetonitrile (95:5 v/v) and Mobile Phase B consisting of ddH₂O with 0.05% formic acid and acetonitrile (5:95 v/v).[11]

  • Flow Rate: Typically around 0.2 mL/min.[12]

  • Detection: UV detection at a wavelength appropriate for the compound of interest (e.g., 270 nm).[12]

  • Sample Preparation: Samples are dissolved in the mobile phase.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Purity & Activity of Uracil & Fluorinating Agent start->check_reagents review_conditions Review Reaction Conditions (Solvent, Temp, Time) check_reagents->review_conditions monitor_reaction Monitor Reaction Progress (TLC/HPLC) review_conditions->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No optimize_time_temp Optimize Reaction Time & Temperature incomplete_reaction->optimize_time_temp Yes purification_loss Purification Loss? side_products->purification_loss No optimize_reagent_solvent Optimize Fluorinating Agent & Solvent side_products->optimize_reagent_solvent Yes optimize_purification Optimize Purification Method purification_loss->optimize_purification Yes

Caption: Troubleshooting workflow for low yield in 5-FU synthesis.

Capecitabine_to_5FU_Pathway Capecitabine Capecitabine DFCR 5'-deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver & Tumor) _5FU 5-Fluorouracil (5-FU) DFUR->_5FU Thymidine Phosphorylase (Tumor)

Caption: Metabolic conversion of capecitabine to 5-fluorouracil.[13][14][15]

Gemcitabine_MoA Gemcitabine Gemcitabine dFdCMP dFdCMP (Gemcitabine Monophosphate) Gemcitabine->dFdCMP Deoxycytidine Kinase (dCK) dFdCDP dFdCDP (Gemcitabine Diphosphate) dFdCMP->dFdCDP Nucleoside Monophosphate Kinase dFdCTP dFdCTP (Gemcitabine Triphosphate) dFdCDP->dFdCTP Nucleoside Diphosphate Kinase RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporated into DNA by DNA_synthesis_inhibition Inhibition of DNA Synthesis RNR->DNA_synthesis_inhibition Depletes dNTPs for DNA_Polymerase->DNA_synthesis_inhibition Leads to Apoptosis Apoptosis DNA_synthesis_inhibition->Apoptosis

Caption: Gemcitabine's mechanism of action in DNA synthesis inhibition.[16][17][18][19][20]

References

Identifying and minimizing byproduct formation in Biginelli-like reactions for pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproduct formation in Biginelli-like reactions for the synthesis of dihydropyrimidinones (DHPMs).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Biginelli-like reaction?

A1: The most frequently encountered byproducts in the Biginelli reaction are Hantzsch-type 1,4-dihydropyridines (DHPs), N-acylurea derivatives, and Michael adducts. Hantzsch DHPs are often observed as yellow, highly fluorescent compounds.

Q2: How does the Hantzsch dihydropyridine byproduct form?

A2: The Hantzsch byproduct formation is a competing reaction pathway. It typically occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea, especially at elevated temperatures.[1]

Q3: What leads to the formation of N-acylurea byproducts?

A3: N-acylurea byproducts can arise from a competing reaction between the β-ketoester and urea. Their formation can complicate the purification of the desired dihydropyrimidinone.

Q4: How can I confirm the presence of specific byproducts in my reaction mixture?

A4: Byproducts can be identified using standard analytical techniques. For instance, Hantzsch dihydropyridines are often visibly yellow and fluorescent. For more definitive identification of byproducts like N-acylureas, spectroscopic methods such as 1H and 13C NMR, as well as mass spectrometry, are highly effective.

Q5: What is the generally accepted mechanism for the Biginelli reaction?

A5: The most widely accepted mechanism, proposed by Kappe, involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to this intermediate, and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product.[2]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Dihydropyrimidinone (DHPM)

Q: My Biginelli reaction is resulting in a low yield of the desired DHPM product. What are the potential causes and how can I improve the yield?

A: Low yields in the Biginelli reaction can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Catalyst Inefficiency: The choice and activity of the catalyst are critical. While classic Brønsted acids like HCl can be used, they may also promote side reactions. Lewis acids are often more effective.

    • Recommendation: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. Consider screening different Lewis acid catalysts (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) to find the optimal one for your specific substrates.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time significantly impact the reaction outcome.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions may benefit from milder conditions, while others require higher temperatures. Solvent-free conditions or the use of microwave irradiation have also been shown to improve yields in some cases.[3]

  • Reagent Purity: Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.

    • Recommendation: Ensure the aldehyde, β-ketoester, and urea (or thiourea) are of high purity.

  • Stoichiometry: The molar ratio of the reactants can influence the product yield.

    • Recommendation: A slight excess of the urea/thiourea component (e.g., 1.5 equivalents) is often beneficial.

Issue 2: Significant Formation of Hantzsch Dihydropyridine Byproduct

Q: My reaction is producing a significant amount of a yellow, fluorescent byproduct, which I suspect is a Hantzsch dihydropyridine. How can I minimize its formation?

A: The formation of the Hantzsch DHP is a common issue, particularly at higher temperatures. Here are strategies to favor the Biginelli pathway:

  • Temperature Control: Higher temperatures promote the decomposition of urea to ammonia, which is a key component in the Hantzsch reaction.

    • Recommendation: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.

    • Recommendation: Experiment with different Lewis acids, as some may preferentially promote the desired Biginelli reaction. Nano ZnO has been reported to allow for controllable selectivity between the two pathways based on reaction conditions.[1]

  • Order of Reagent Addition: The sequence in which the reactants are combined can play a role.

    • Recommendation: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia.

Issue 3: Difficulty in Product Purification

Q: My crude product is proving difficult to purify, and I suspect the presence of N-acylurea byproducts. What purification strategies can I employ?

A: N-acylurea byproducts can indeed complicate purification due to their similar polarities to the desired DHPM.

  • Recrystallization: This is often the most effective method for removing N-acylurea impurities.

    • Recommendation: A detailed recrystallization protocol is provided in the "Experimental Protocols" section below. The choice of solvent is crucial and may require some screening. Ethanol is a common and often effective solvent for recrystallizing DHPMs.[4]

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used for further purification.

    • Recommendation: A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective. The optimal solvent system will depend on the specific DHPM and impurities.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Dihydropyrimidinones

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1SnCl₂·2H₂O10EthanolReflux585[5]
2CoCl₂·6H₂O10EthanolReflux878[5]
3NiCl₂·6H₂O10EthanolReflux692[5]
4CuCl₂·2H₂O10EthanolReflux490[5]
5TsOH10EthanolReflux782[5]
6Yb(OTf)₃2None1000.595[3]
7InBr₃10EthanolReflux745 (DHPM)[6]

Table 2: Influence of Reaction Temperature on Biginelli vs. Hantzsch Product Formation

EntryCatalystTemperature (°C)DHPM Yield (%)Hantzsch DHP Yield (%)Reference
1Nano ZnO60HighLow[1]
2Nano ZnO120-140 (in water)LowHigh[1]
3Bentonitic Clay (TAFF)IR irradiation45-62Detected as byproduct[7]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hantzsch Byproduct Formation

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea (1.5 mmol)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, 2 mol%)

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.02 mmol).

  • Heat the mixture at a controlled temperature (e.g., 60-80 °C) under solvent-free conditions or in a minimal amount of a suitable solvent.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of cold ethanol and stir for 5-10 minutes to precipitate the product.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Protocol 2: Purification of Dihydropyrimidinones by Recrystallization

This protocol provides a general guideline for the purification of crude DHPMs containing byproducts such as N-acylureas.

Materials:

  • Crude DHPM product

  • Recrystallization solvent (e.g., ethanol, glacial acetic acid, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the DHPM has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is a good starting point.

  • Dissolution: Place the crude DHPM in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. Add the solvent dropwise to avoid using an excess.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Visualizations

Biginelli_vs_Hantzsch cluster_Biginelli Biginelli Pathway cluster_Hantzsch Hantzsch Pathway (Byproduct) A Aldehyde + Urea B N-Acyliminium Ion A->B H⁺ D DHPM Product B->D + β-Ketoester - H₂O C β-Ketoester C->D E Urea F Ammonia (NH₃) E->F Δ (Heat) H DHP Byproduct F->H G Aldehyde + 2x β-Ketoester G->H

Caption: Competing pathways in Biginelli-like reactions.

Troubleshooting_Workflow Start Biginelli Reaction Initiated Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Byproduct Byproduct Formation Problem->Byproduct Yes Purification Purification Difficulty Problem->Purification Yes Success Successful Synthesis Problem->Success No CheckCatalyst Check Catalyst Activity Optimize Loading LowYield->CheckCatalyst LowerTemp Lower Reaction Temp. Byproduct->LowerTemp Recrystallize Recrystallization Purification->Recrystallize OptimizeConditions Optimize Temp. & Time (Monitor by TLC) CheckCatalyst->OptimizeConditions CheckPurity Check Reagent Purity OptimizeConditions->CheckPurity CheckPurity->Success ChangeCatalyst Screen Catalysts LowerTemp->ChangeCatalyst ChangeCatalyst->Success ColumnChrom Column Chromatography Recrystallize->ColumnChrom ColumnChrom->Success

Caption: Troubleshooting workflow for Biginelli reactions.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "2-Ethoxy-5-fluoropyrimidin-4-amine" in cross-coupling reactions. The information is designed to assist in catalyst selection, reaction optimization, and overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during cross-coupling reactions with this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The palladium precatalyst may not have been effectively reduced to the active Pd(0) species.• Ensure rigorous anaerobic conditions, as oxygen can deactivate the catalyst. • Consider using a pre-formed Pd(0) catalyst or a more easily activated precatalyst.
Inappropriate Ligand: The ligand may not be suitable for the specific transformation, leading to poor catalytic activity.• For Suzuki couplings, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. • For Buchwald-Hartwig aminations, ligands such as BrettPhos or RuPhos are often effective for electron-deficient heterocycles.
Incorrect Base: The chosen base may be too weak to facilitate transmetalation (in Suzuki coupling) or deprotonation of the amine (in Buchwald-Hartwig amination).• Screen a range of bases, including inorganic bases like K₃PO₄ and Cs₂CO₃, and organic bases like DBU. • Ensure the base is anhydrous, as water can interfere with the reaction.
Significant Side Product Formation (e.g., Dehalogenation) High Reaction Temperature: Elevated temperatures can promote side reactions, including hydrodehalogenation.• Attempt the reaction at a lower temperature for a longer duration. • Consider using a more active catalyst system that allows for lower reaction temperatures.
Protodehalogenation: The presence of protic impurities (e.g., water) can lead to the replacement of the halogen with hydrogen.• Use anhydrous solvents and reagents. • Add a sacrificial agent that can react with any protic impurities.
Poor Reproducibility Inconsistent Reagent Quality: The purity of reagents, especially the boronic acid/ester, amine, and base, can significantly impact the reaction outcome.• Use high-purity reagents from a reliable supplier. • If using a boronic acid, consider its stability and potential for dehydration to the corresponding boroxine.
Variable Catalyst Activity: The activity of the palladium catalyst can be affected by its age, storage conditions, and handling.• Use fresh catalyst or store it under an inert atmosphere. • Perform a control reaction with a known substrate to verify catalyst activity.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding cross-coupling reactions with this compound.

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A1: For a Suzuki-Miyaura coupling, a good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. A common combination is Pd₂(dba)₃ with a ligand like SPhos or XPhos. An inorganic base such as K₃PO₄ or Cs₂CO₃ is often effective. A typical solvent system would be a mixture of an organic solvent like 1,4-dioxane or toluene with water. The reaction is usually heated to between 80-110 °C.

Q2: How does the electronic nature of this compound influence catalyst selection?

A2: this compound is an electron-deficient heterocycle due to the presence of two nitrogen atoms and a fluorine atom in the pyrimidine ring. This electronic property generally makes oxidative addition of the palladium catalyst to the C-X bond (where X is a halogen) more facile. However, the resulting heteroaryl-palladium complex can be less prone to reductive elimination. Therefore, ligands that promote reductive elimination, such as bulky, electron-rich phosphines, are often preferred.

Q3: What are some common pitfalls to avoid when setting up these cross-coupling reactions?

A3: One of the most common pitfalls is the presence of oxygen and water in the reaction mixture. These can deactivate the catalyst and lead to side reactions. It is crucial to use anhydrous solvents and to thoroughly degas the reaction mixture before adding the catalyst. Another common issue is the choice of an inappropriate base, which can lead to incomplete reaction or decomposition of the starting materials. Careful selection and screening of the base are recommended.

Q4: Can you provide a general workflow for optimizing a cross-coupling reaction with this substrate?

A4: A general optimization workflow would involve the systematic screening of several key reaction parameters. This typically starts with the choice of catalyst and ligand, followed by the base and solvent. Once a promising combination is identified, the reaction temperature and concentration can be fine-tuned to maximize the yield and minimize side products.

G cluster_0 Catalyst & Ligand Screening cluster_1 Base & Solvent Optimization cluster_2 Parameter Fine-Tuning a1 Select Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) a2 Choose Ligand Class (e.g., Buchanwald, Josiphos) a1->a2 a3 Screen Catalyst/Ligand Combinations a2->a3 b1 Select Optimal Catalyst/Ligand a3->b1 b2 Screen Inorganic & Organic Bases (e.g., K₃PO₄, Cs₂CO₃, DBU) b1->b2 b3 Screen Solvents (e.g., Dioxane, Toluene, DMF) b2->b3 c1 Select Optimal Base & Solvent b3->c1 c2 Optimize Reaction Temperature c1->c2 c3 Optimize Reactant Concentration c2->c3 Final Optimized Protocol Final Optimized Protocol c3->Final Optimized Protocol

Caption: A workflow for the systematic optimization of cross-coupling reactions.

Experimental Protocols

Below are representative, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which can be adapted for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M) via syringe.

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4 mol %) under an inert atmosphere. Dissolve this mixture in a small amount of the reaction solvent and add it to the reaction vial via syringe.

  • Reaction: Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (if it is the aryl halide partner, 1.0 equiv.), the amine to be coupled (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., BrettPhos, 4 mol %). Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 16-24 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

G cluster_reaction Cross-Coupling Reaction cluster_workup Work-up cluster_purification Purification start Reaction Mixture (Substrate, Reagents, Solvent) reaction Heating & Stirring under Inert Atmosphere start->reaction quench Quenching reaction->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography Pure Product Pure Product chromatography->Pure Product

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Ethoxy-5-fluoropyrimidin-4-amine and 2-chloro-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry and drug discovery, forming the core scaffold of numerous therapeutic agents. Among these, 2,4,5-trisubstituted pyrimidines are of particular interest. This guide provides a comparative analysis of the reactivity of two key synthetic intermediates: 2-Ethoxy-5-fluoropyrimidin-4-amine and 2-chloro-5-fluoropyrimidin-4-amine . The choice between a 2-ethoxy and a 2-chloro substituent significantly impacts the synthetic strategy for further functionalization, particularly in common carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. This document aims to provide an objective comparison based on established principles of chemical reactivity and available experimental data for similar systems.

Chemical Structures

CompoundStructure
This compoundthis compound structure
2-chloro-5-fluoropyrimidin-4-amine2-chloro-5-fluoropyrimidin-4-amine structure

Reactivity Comparison: An Overview

The primary difference in reactivity between the two compounds lies in the nature of the substituent at the 2-position of the pyrimidine ring. The chloro group in 2-chloro-5-fluoropyrimidin-4-amine is a well-established leaving group in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. In contrast, the ethoxy group in this compound is a significantly poorer leaving group, rendering this position less reactive towards substitution under standard conditions.

The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, facilitates nucleophilic attack, particularly at the 2- and 4-positions.[1] However, the 4-amino group, being an electron-donating group, tends to decrease the overall reactivity of the ring towards nucleophilic attack to some extent.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The reactivity of halopyrimidines in SNAr generally follows the trend I > Br > Cl > F.[2] The chloro group at the C2 position of 2-chloro-5-fluoropyrimidin-4-amine is susceptible to displacement by various nucleophiles, although it is less reactive than a chloro group at the C4 or C6 position.[3]

The ethoxy group, being a stronger base, is a much poorer leaving group compared to chloride. Cleavage of the C-O ether bond in aromatic systems typically requires harsh conditions, such as strong acids or bases at elevated temperatures, and is not as facile as the displacement of a halogen.[2][4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental tools for C-C and C-N bond formation, respectively. The oxidative addition of the palladium catalyst to the carbon-leaving group bond is a critical step in the catalytic cycle.

For 2-chloro-5-fluoropyrimidin-4-amine , the C-Cl bond can readily undergo oxidative addition, making it a suitable substrate for these reactions. Aryl chlorides are generally less reactive than aryl bromides or iodides, often necessitating the use of bulky, electron-rich phosphine ligands and higher temperatures to achieve efficient coupling.[5]

Conversely, This compound is generally not a suitable substrate for standard Suzuki or Buchwald-Hartwig reactions. The C-O bond of the ethoxy group is significantly stronger than the C-Cl bond and is much more challenging to activate for oxidative addition. While methods for the cross-coupling of aryl ethers exist, they often require specialized catalysts and more forcing reaction conditions.

Quantitative Reactivity Data (Illustrative)

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling

SubstrateArylboronic AcidCatalyst / LigandBase / SolventTemp. (°C)Time (h)Yield (%)Reference (for similar systems)
2-Chloropyrimidine Phenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃ / Toluene/EtOH/H₂O10012~85[6]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2 mol%)K₂CO₃ / Dioxane10016~92[6]
2-Ethoxypyrimidine Phenylboronic acidSpecialized Ni or Pd catalyst / specific ligandStronger base / high-boiling solvent>120>24Lower(Hypothetical)

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination

SubstrateAmineCatalyst / LigandBase / SolventTemp. (°C)Time (h)Yield (%)Reference (for similar systems)
2-Chloropyrimidine MorpholinePd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)K₃PO₄ / Toluene11024~78[6]
AnilinePd(OAc)₂ (2 mol%) / SPhos (4 mol%)Cs₂CO₃ / Dioxane/H₂O10018~75-85[6]
2-Ethoxypyrimidine MorpholineSpecialized catalyst systemStronger base / harsher conditions>120>24Lower(Hypothetical)

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-chloro-5-fluoropyrimidin-4-amine

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 2-chloro-5-fluoropyrimidin-4-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a phosphine ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[8]

Hypothetical Protocol for Suzuki-Miyaura Coupling of this compound

Activation of the C-O bond for cross-coupling is challenging and would likely require specialized conditions, potentially involving a nickel catalyst or a palladium catalyst with a specific ligand designed for C-O bond activation. The following is a speculative protocol.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (1.5-2.0 eq.), and a strong base (e.g., K₃PO₄ or a stronger, non-nucleophilic base).

  • Catalyst System: Add a nickel catalyst (e.g., NiCl₂(dppp)) or a specialized palladium catalyst system known for C-O activation.

  • Solvent: Use a high-boiling, anhydrous, and degassed solvent such as dioxane or toluene.

  • Reaction: Heat the reaction to a high temperature (e.g., 120-150 °C).

  • Monitoring and Work-up: Follow similar procedures as for the 2-chloro analogue, with careful handling due to the potentially more sensitive nature of the reaction components and products.

Biological Context: Inhibition of the JAK-STAT Signaling Pathway

The 2,4-diaminopyrimidine scaffold is a prominent feature in many kinase inhibitors.[9][10] Derivatives of 2,4-diamino-5-fluoropyrimidine are of particular interest as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[11][12]

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis.[13][14] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers.[9][12]

JAK inhibitors containing the 2,4-diaminopyrimidine core can bind to the ATP-binding site of the kinase domain of JAKs, preventing the phosphorylation and activation of STAT proteins. This blockade of the signaling cascade can modulate the immune response and inhibit the growth of cancer cells.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK Autophosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Regulation of Gene Expression

Caption: The JAK-STAT signaling pathway and the point of inhibition by 2,4-diaminopyrimidine derivatives.

Logical Experimental Workflow for Reactivity Comparison

To empirically compare the reactivity of the two compounds, a standardized set of experiments could be designed.

Experimental_Workflow cluster_starting_materials Starting Materials cluster_reactions Reactions cluster_analysis Analysis Compound_A This compound Suzuki_A Suzuki Coupling Compound_A->Suzuki_A Buchwald_A Buchwald-Hartwig Amination Compound_A->Buchwald_A Compound_B 2-chloro-5-fluoropyrimidin-4-amine Suzuki_B Suzuki Coupling Compound_B->Suzuki_B Buchwald_B Buchwald-Hartwig Amination Compound_B->Buchwald_B Analysis Comparative Analysis: - Yield - Reaction Time - Optimal Conditions Suzuki_A->Analysis Buchwald_A->Analysis Suzuki_B->Analysis Buchwald_B->Analysis

References

Comparison of different fluorinated pyrimidines in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small molecule kinase inhibitors has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. Pyrimidine scaffolds are prevalent in kinase inhibitor design due to their structural resemblance to the adenine core of ATP, allowing them to act as competitive inhibitors. This guide provides a comparative overview of different fluorinated pyrimidines as key building blocks in the synthesis of kinase inhibitors, supported by experimental data and detailed protocols.

Impact of Fluorine Position on Kinase Inhibitory Activity

The position of the fluorine atom on the pyrimidine ring can profoundly influence the biological activity of the resulting kinase inhibitor. While a direct head-to-head comparison across a single kinase target with identical substitutions is rare in published literature, analysis of various studies on epidermal growth factor receptor (EGFR) and Aurora kinase inhibitors reveals distinct trends. Generally, the 5-position is a common and often favorable site for fluorine or fluorinated groups, while substitutions at the 2- and 4-positions are also utilized to modulate potency and selectivity.

Data Summary: Fluorinated Pyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of various kinase inhibitors synthesized from different fluorinated pyrimidine precursors. This data is collated from multiple studies to highlight the impact of the fluorinated pyrimidine scaffold on biological activity.

Fluorinated Pyrimidine PrecursorKinase TargetInhibitor Structure/ReferenceIC50 (nM)Reference
2,4-dichloro-5-fluoropyrimidineBruton's Tyrosine Kinase (BTK)Spebrutinib Intermediate (SPEB-003)(Intermediate)[1]
5-Trifluoromethyl-2,4-dichloropyrimidineEpidermal Growth Factor Receptor (EGFR)Compound 9u 91[2]
2,4,6-trichloropyrimidine (non-fluorinated precursor for fluorinated final product)Aurora Kinase ACompound 13 (contains a 2-fluorophenyl group)38.6[3]
5-Fluorouracil-(Used in synthesis of derivatives)-[4]
2,4-diamino-5-fluoropyrimidineDihydrofolate Reductase (DHFR)(Scaffold for various inhibitors)(Varies)[4]

Note: The inhibitory concentrations (IC50) are highly dependent on the entire molecular structure of the final inhibitor, not just the fluorinated pyrimidine core. This table aims to provide examples of successful inhibitors derived from these precursors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of kinase inhibitors. Below are representative procedures for the synthesis of key intermediates and final compounds using fluorinated pyrimidines.

Protocol 1: Synthesis of a 2,4-Diaminopyrimidine-based Aurora Kinase Inhibitor Intermediate

This protocol describes a key step in the synthesis of a pyrimidine-based Aurora kinase inhibitor.[3]

Reaction: Nucleophilic substitution of a dichloro-pyrimidine with an amine.

Materials:

  • 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (29 )

  • (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone

  • Triethylamine

  • 1-Pentanol

Procedure:

  • A solution of compound 29 (5 g, 20.5 mmol), (S)-(3-aminopyrrolidin-1-yl) (3-chloro-2-fluorophenyl)methanone (6.5 g, 26.7 mmol), and triethylamine (4.3 mL, 30.8 mmol) in 1-pentanol (5 mL) is prepared.

  • The reaction mixture is heated at 120 °C for 6 hours.

  • After cooling, the mixture is poured into water (300 mL).

  • The resulting precipitate is collected and purified by flash column chromatography on silica gel (dichloromethane/methanol, 94:6) to yield the product.

Protocol 2: Synthesis of a 5-Trifluoromethylpyrimidine EGFR Inhibitor

This protocol outlines the synthesis of a potent EGFR inhibitor using a 5-trifluoromethylpyrimidine scaffold.[2]

Reaction: Suzuki coupling and subsequent amide bond formation.

Materials:

  • 2,4-dichloro-5-(trifluoromethyl)pyrimidine

  • (4-aminophenyl)boronic acid

  • Pd(PPh3)4

  • Na2CO3

  • 1,4-Dioxane/Water

  • (E)-3-(3-fluorophenyl)acrylic acid

  • HATU

  • DIPEA

  • DMF

Procedure (multi-step):

  • Suzuki Coupling: 2,4-dichloro-5-(trifluoromethyl)pyrimidine is reacted with (4-aminophenyl)boronic acid in the presence of a palladium catalyst and base to form the corresponding 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine intermediate.

  • Amide Coupling: The intermediate from step 1 is then coupled with (E)-3-(3-fluorophenyl)acrylic acid using a peptide coupling reagent like HATU to yield the final inhibitor.

Visualizing Synthesis and Signaling Pathways

Kinase Inhibitor Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of 2,4-diaminopyrimidine-based kinase inhibitors, a common scaffold derived from fluorinated pyrimidines.

G A 2,4-Dichloro-5-fluoropyrimidine C Intermediate: 2-Chloro-4-(R1-amino)-5-fluoropyrimidine A->C Nucleophilic Aromatic Substitution (SNAr) B Amine 1 (R1-NH2) B->C E Final Inhibitor: 2-(R2-amino)-4-(R1-amino)-5-fluoropyrimidine C->E SNAr D Amine 2 (R2-NH2) D->E F Purification (Chromatography) E->F

Caption: General synthesis of 2,4-diaminopyrimidine inhibitors.

EGFR Signaling Pathway

Aberrant signaling through the Epidermal Growth Factor Receptor (EGFR) pathway is a hallmark of many cancers. The diagram below outlines the key components of this pathway, which is a primary target for many pyrimidine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P1 Autophosphorylation EGFR->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->P1 Inhibition

Caption: Simplified EGFR signaling pathway and inhibitor action.

Aurora Kinase Signaling Pathway

Aurora kinases are critical regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This pathway is another important target for fluorinated pyrimidine inhibitors.

G cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events cluster_outcome Cellular Outcome G2 G2 Phase M Mitosis G2->M AuroraA Aurora A M->AuroraA AuroraB Aurora B M->AuroraB Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Arrest Mitotic Arrest & Apoptosis Centrosome->Arrest Spindle->Arrest Chromosome->Arrest Cytokinesis->Arrest Inhibitor Pyrimidine Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Role of Aurora kinases in mitosis and their inhibition.

References

Comparative Analysis of 2-Ethoxy-5-fluoropyrimidin-4-amine Derivatives as Novel DHODH Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of derivatives of "2-Ethoxy-5-fluoropyrimidin-4-amine" as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH). These compounds represent a promising class of therapeutics for cancers such as Acute Myeloid Leukemia (AML) by targeting the de novo pyrimidine biosynthesis pathway. This guide includes a summary of their mechanism of action, comparative biological data of representative DHODH inhibitors, and detailed experimental protocols for their evaluation.

Introduction to DHODH Inhibition in Cancer Therapy

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, particularly those in hematological malignancies like AML, exhibit a high rate of proliferation and are heavily dependent on this pathway for nucleotide supply. Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and induction of differentiation and apoptosis in cancer cells.[1] Derivatives of this compound have been identified as promising scaffolds for the development of novel DHODH inhibitors.[1][2]

Biological Activity and Comparative Data

Table 1: Comparative Biological Activity of Representative DHODH Inhibitors

CompoundhDHODH IC50 (nM)THP-1 Differentiation EC50 (nM)THP-1 Apoptosis EC50 (nM)
Compound 1 1.232.8-
Compound 17 -17.320.2
Brequinar 1.8265-

*Data sourced from a study on 2-hydroxypyrazolo[1,5-a]pyridine derivatives. These compounds are presented as representative examples of potent DHODH inhibitors.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound derivatives is the inhibition of DHODH, which catalyzes the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation and inducing differentiation and apoptosis in cancer cells.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Inhibitor This compound Derivatives Inhibitor->Inhibition

Caption: Inhibition of DHODH by this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. The following are standard protocols for assessing the biological activity of DHODH inhibitors.

DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay determines the in vitro inhibitory activity of compounds on human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

  • Add 178 µL of DHODH enzyme solution to each well.

  • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

  • Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DHODH_Assay_Workflow A Prepare Compound Dilutions B Add Compound & DHODH to Plate A->B C Pre-incubate B->C D Add Reaction Mix (DHO, DCIP, CoQ10) C->D E Measure Absorbance Decrease D->E F Calculate IC50 E->F

Caption: Experimental workflow for the DHODH enzymatic assay.

AML Cell Differentiation Assay (Flow Cytometry)

This assay quantifies the ability of DHODH inhibitors to induce differentiation in AML cells by measuring the expression of myeloid differentiation markers, such as CD11b and CD14, using flow cytometry.

Materials:

  • AML cell line (e.g., THP-1, HL-60)

  • Complete cell culture medium

  • Test compounds

  • DMSO (vehicle control)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., PE-CD11b, FITC-CD14) and corresponding isotype controls

  • Flow cytometer

Procedure:

  • Seed AML cells in a multi-well plate and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of the test compounds or DMSO as a vehicle control.

  • Incubate the cells for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash them with cold FACS buffer.

  • Resuspend the cells in FACS buffer and aliquot into FACS tubes.

  • Add the fluorochrome-conjugated antibodies or isotype controls to the appropriate tubes.

  • Incubate the tubes for 30 minutes at 4°C in the dark.

  • Wash the cells with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer for analysis.

  • Acquire data on a flow cytometer.

  • Analyze the data to determine the percentage of cells expressing the differentiation markers.

  • Plot the percentage of differentiated cells against the logarithm of the compound concentration to determine the EC50 value.

Cell_Differentiation_Workflow A Seed & Treat AML Cells B Incubate (72-96h) A->B C Harvest & Wash Cells B->C D Antibody Staining (CD11b/CD14) C->D E Flow Cytometry Analysis D->E F Calculate EC50 E->F

Caption: Workflow for the AML cell differentiation assay.

Conclusion

Derivatives of this compound are a promising class of compounds for the development of novel DHODH inhibitors with potential applications in cancer therapy, particularly for AML. Their mechanism of action, targeting the de novo pyrimidine biosynthesis pathway, offers a clear rationale for their anti-proliferative and differentiation-inducing effects. The provided experimental protocols serve as a guide for the robust evaluation of these and other DHODH inhibitors, enabling a thorough comparison of their biological activities and therapeutic potential. Further investigation into the structure-activity relationships of this specific chemical series is warranted to optimize their potency and drug-like properties.

References

The 2-Ethoxy-5-fluoropyrimidin-4-amine Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1] Its ability to mimic the purine bases of ATP allows for competitive inhibition at the ATP-binding sites of protein kinases, crucial regulators of cellular processes that are often dysregulated in cancer.[2][3] This guide delves into the structure-activity relationship (SAR) of analogs based on the "2-Ethoxy-5-fluoropyrimidin-4-amine" scaffold, providing a comparative analysis of their potential as kinase inhibitors. While direct, comprehensive SAR studies on this specific scaffold are not extensively published, we can extrapolate key trends from closely related pyrimidine-based inhibitors to guide future drug discovery efforts.

The Core Scaffold: Understanding the Key Pharmacophoric Features

The "this compound" scaffold presents three key positions for chemical modification, each playing a crucial role in its interaction with kinase targets. Understanding the impact of substitutions at these positions is fundamental to designing potent and selective inhibitors.

  • C2-Ethoxy Group: This group often occupies the ribose-binding pocket of the ATP-binding site. Modifications here can influence potency and selectivity.

  • C5-Fluoro Group: The small, highly electronegative fluorine atom at this position can significantly impact the electronic properties of the pyrimidine ring and form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the kinase active site.

  • C4-Amino Group: This group typically forms critical hydrogen bond interactions with the hinge region of the kinase, a key anchoring point for ATP-competitive inhibitors.

Below is a logical diagram illustrating the key interaction points of the scaffold within a generic kinase ATP-binding site.

Figure 1: Hypothesized Binding Mode of the this compound Scaffold cluster_kinase Kinase ATP-Binding Site Scaffold This compound Scaffold Hinge Hinge Region Scaffold->Hinge H-Bonding (C4-Amine) RibosePocket Ribose Pocket Scaffold->RibosePocket Steric/Hydrophobic Fit (C2-Ethoxy) HydrophobicPocket Hydrophobic Pocket Scaffold->HydrophobicPocket Halogen Bonding/Hydrophobic Interactions (C5-Fluoro)

Caption: Hypothesized binding interactions of the core scaffold.

Comparative Analysis of Analog Performance

To elucidate the SAR of the "this compound" scaffold, we will analyze data from related pyrimidine-based kinase inhibitors. The following tables summarize the in vitro activity of various pyrimidine analogs against different protein kinases and cancer cell lines. This comparative data provides valuable insights into how modifications at different positions on the pyrimidine ring affect biological activity.

Kinase Inhibition Profile of Related Pyrimidine Analogs

The following table presents the half-maximal inhibitory concentration (IC50) values of various pyrimidine derivatives against several key protein kinases implicated in cancer.

Compound SeriesModificationTarget KinaseIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidineHalogenated benzylidenebenzohydrazidesEGFR0.079[4]
Pyrrolo[2,3-d]pyrimidineHalogenated benzylidenebenzohydrazidesHer20.040[4]
Pyrrolo[2,3-d]pyrimidineHalogenated benzylidenebenzohydrazidesVEGFR20.136[4]
N-trisubstituted pyrimidineVaried substitutionsAURKA0.0071[1]
N-trisubstituted pyrimidineVaried substitutionsAURKB0.0257[1]
Phenylpyrazolopyrimidine4-Chlorophenyl carbo-enylc-Src60.4[5]
Phenylpyrazolopyrimidine4-Chlorophenyl carbo-enylBtk90.5[5]
Phenylpyrazolopyrimidine4-Chlorophenyl carbo-enylLck110[5]
Antiproliferative Activity of Related Pyrimidine Analogs

The following table showcases the cytotoxic effects of different pyrimidine analogs on various cancer cell lines, providing an indication of their potential as anticancer agents.

Compound SeriesModificationCell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidineHalogenated benzylidenebenzohydrazidesHepG2 (Liver)29-59[4]
N-trisubstituted pyrimidineVaried substitutionsU937 (Leukemia)0.012[1]
Phenylpyrazolopyrimidine4-Chlorophenyl carbo-enylHT-29 (Colon)~90% inhibition at 50 µM[5]
Phenylpyrazolopyrimidine4-Chlorophenyl carbo-enylSK-OV-3 (Ovarian)~79% inhibition at 50 µM[5]

Deciphering the Structure-Activity Relationship: Key Insights

Based on the comparative data from related pyrimidine scaffolds, we can infer the following SAR trends for "this compound" analogs:

  • The C4-Amino Group is a Critical Anchor: The 4-amino group is consistently involved in crucial hydrogen bonding interactions with the kinase hinge region. Modifications that disrupt this interaction are likely to abolish activity. However, substitution on the amine with carefully selected moieties can lead to interactions with other regions of the ATP binding site and enhance potency and selectivity.

  • The C2-Ethoxy Group Influences Selectivity and Potency: The nature of the substituent at the C2 position significantly impacts the inhibitor's interaction with the ribose-binding pocket. While an ethoxy group is a good starting point, exploring other alkoxy groups or introducing small, constrained ring systems could optimize van der Waals interactions and improve selectivity for specific kinases.

  • The C5-Position is Tolerant to a Range of Substituents: The 5-position of the pyrimidine ring often points towards the solvent-exposed region of the ATP-binding site. The presence of a fluorine atom is advantageous due to its ability to form favorable interactions. Replacing the fluorine with other halogens (Cl, Br) or small hydrophobic groups (methyl, ethyl) could modulate potency and pharmacokinetic properties. Larger, more complex substitutions at this position can be explored to target unique sub-pockets in different kinases, thereby engineering selectivity.

The following diagram illustrates the logical flow of optimizing the "this compound" scaffold based on these SAR principles.

Figure 2: SAR-Guided Optimization Workflow Start Start with this compound Scaffold C4_Mod Maintain or Modify C4-Amine for Hinge Binding Start->C4_Mod C2_Mod Vary C2-Alkoxy Group for Potency and Selectivity Start->C2_Mod C5_Mod Modify C5-Fluoro for Fine-tuning and PK Properties Start->C5_Mod Synthesis Synthesize Analog Library C4_Mod->Synthesis C2_Mod->Synthesis C5_Mod->Synthesis Screening Screen against Kinase Panel and Cancer Cell Lines Synthesis->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: A workflow for optimizing the lead scaffold.

Experimental Protocols for Evaluation

To enable researchers to validate the SAR of novel "this compound" analogs, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely correlated with kinase activity.

Procedure:

  • Prepare Reagents:

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Kinase and substrate solution in kinase buffer.

    • ATP solution in kinase buffer.

    • Test compound dilutions in DMSO.

  • Assay Protocol: a. To a 96-well plate, add 5 µL of the test compound dilution. b. Add 20 µL of the kinase/substrate solution to each well. c. Initiate the reaction by adding 25 µL of the ATP solution. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and detect the remaining ATP by adding 50 µL of a commercially available kinase-glo reagent. f. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. g. Measure luminescence using a microplate reader.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. b. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Procedure:

  • Cell Culture:

    • Culture cancer cells in appropriate media and conditions.

  • Assay Protocol: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO). c. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

The following diagram outlines the workflow for the cell proliferation assay.

Figure 3: MTT Assay Workflow Start Seed Cancer Cells in 96-well Plate Treatment Treat with Test Compounds Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 4 hours MTT_Addition->Formazan_Incubation Solubilization Dissolve Formazan Crystals Formazan_Incubation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Caption: A step-by-step workflow for the MTT assay.

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the extensive knowledge base of pyrimidine-based inhibitors, researchers can rationally design and synthesize analogs with improved potency, selectivity, and drug-like properties. The key to success will lie in the systematic exploration of chemical space around the C2, C4, and C5 positions, guided by the SAR principles outlined in this guide. Future efforts should focus on obtaining high-resolution co-crystal structures of lead compounds bound to their target kinases to validate the hypothesized binding modes and facilitate further structure-based drug design.

References

A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, serving as a privileged structure for potent and selective kinase inhibitors.[1][2][3] Kinase deregulation is a well-established driver of oncogenesis, making kinase inhibitors a critical class of anti-cancer drugs.[2] This guide provides a comparative analysis of pyrimidine-based inhibitors targeting key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Anaplastic Lymphoma Kinase (ALK), and Vascular Endothelial Growth Factor Receptor (VEGFR). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in research and drug development.

EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

Tyrosine kinase inhibitors targeting EGFR are the standard of care for NSCLC patients with activating EGFR mutations.[4] The pyrimidine core is a common feature among many of these inhibitors.

Comparative Potency and Efficacy

The following tables summarize the in vitro potency (IC50) and clinical efficacy (Progression-Free Survival and Overall Response Rate) of prominent pyrimidine-based EGFR inhibitors.

Table 1: In Vitro Potency (IC50, nM) of EGFR Inhibitors

InhibitorEGFR (Wild-Type)EGFR (L858R)EGFR (Exon 19 Del)EGFR (T790M)
Gefitinib >100010-505-20>1000
Erlotinib 100-2005-202-10>1000
Afatinib 10-500.5-10.4-0.810-15
Osimertinib 200-5001-51-51-10

Data compiled from multiple preclinical studies. Actual values may vary based on experimental conditions.[5][6][7][8][9]

Table 2: Clinical Efficacy of First-Line EGFR Inhibitors in EGFR-Mutant NSCLC

InhibitorMedian Progression-Free Survival (PFS) (months)Overall Response Rate (ORR) (%)
Gefitinib 9.7 - 11.956 - 64
Erlotinib 9.7 - 11.058 - 69
Afatinib 11.1 - 14.770 - 73
Osimertinib 18.972 - 80

Data compiled from various clinical trials.[4][10][11][12][13][14]

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the points of inhibition by pyrimidine-based TKIs.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Inhibitor Pyrimidine-Based EGFR Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition

CDK4/6 Inhibitors in Breast Cancer

CDK4/6 inhibitors, in combination with endocrine therapy, have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer.[15] Palbociclib, ribociclib, and abemaciclib are key pyrimidine-based drugs in this class.

Comparative Potency and Efficacy

Table 3: In Vitro Potency (IC50, nM) of CDK4/6 Inhibitors

InhibitorCDK4/cyclin D1CDK6/cyclin D3
Palbociclib 9 - 1115 - 16
Ribociclib 1039
Abemaciclib 24 - 9.9

Data compiled from multiple preclinical studies.[2][3][16][17]

Table 4: Clinical Efficacy of First-Line CDK4/6 Inhibitors in HR+/HER2- Advanced Breast Cancer

InhibitorMedian Progression-Free Survival (PFS) (months)Overall Response Rate (ORR) (%)
Palbociclib 24.8 - 27.642 - 55
Ribociclib 25.341 - 53
Abemaciclib 28.248 - 59

Data compiled from various clinical trials. Direct comparisons are limited, and patient populations may vary.[4][18][19][20]

CDK4/6 Signaling Pathway

The diagram below shows the role of CDK4/6 in cell cycle progression and its inhibition.

CDK46_Signaling Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK46_Complex Cyclin D-CDK4/6 Complex CyclinD->CDK46_Complex CDK46 CDK4/6 CDK46->CDK46_Complex Rb Rb CDK46_Complex->Rb Phosphorylation Rb_P p-Rb CDK46_Complex->Rb_P Inhibitor Pyrimidine-Based CDK4/6 Inhibitor Inhibitor->CDK46_Complex E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition

CDK4/6 Cell Cycle Regulation

ALK Inhibitors in NSCLC

Rearrangements in the anaplastic lymphoma kinase (ALK) gene are found in a subset of NSCLC patients. Pyrimidine-based ALK inhibitors have shown remarkable efficacy in this population.

Comparative Potency and Efficacy

Table 5: In Vitro Potency (IC50, nM) of ALK Inhibitors against Wild-Type and Mutant ALK

InhibitorEML4-ALK (WT)ALK L1196MALK G1202R
Crizotinib 20-30100-200>1000
Ceritinib 20-4050-100200-300
Alectinib 1-22-510-20
Brigatinib <11-220-30
Lorlatinib <11-25-10

Data compiled from multiple preclinical studies.[21][22][23][24][25]

Table 6: Clinical Efficacy of First-Line ALK Inhibitors in ALK-Positive NSCLC

InhibitorMedian Progression-Free Survival (PFS) (months)Overall Response Rate (ORR) (%)
Crizotinib 10.974
Ceritinib 16.672
Alectinib 34.883
Brigatinib 24.071
Lorlatinib Not Reached (at 5 years, 60% PFS rate)77

Data from head-to-head trials against crizotinib or as first-line therapy.[26][27][28][29][30][31]

VEGFR Inhibitors in Various Solid Tumors

VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Several multi-kinase inhibitors with a pyrimidine core target VEGFR2.

Comparative Potency

Table 7: In Vitro Potency (IC50, nM) of VEGFR2 Inhibitors

InhibitorVEGFR2
Sorafenib 90
Sunitinib 9
Pazopanib 30
Axitinib 0.2

Data compiled from multiple preclinical studies.[32][33][34][35][36]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key assays used to characterize kinase inhibitors.

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of a compound on kinase activity.

HTRF_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Biotinylated Substrate - ATP - Inhibitor (serial dilutions) Start->Prepare_Reagents Incubate_Kinase Incubate Kinase, Substrate, and Inhibitor Prepare_Reagents->Incubate_Kinase Add_ATP Add ATP to Initiate Reaction Incubate_Kinase->Add_ATP Incubate_Reaction Incubate at Room Temperature Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction with EDTA Incubate_Reaction->Stop_Reaction Add_Detection Add Detection Reagents: - Europium Cryptate-labeled Antibody - Streptavidin-XL665 Stop_Reaction->Add_Detection Incubate_Detection Incubate for Signal Development Add_Detection->Incubate_Detection Read_Plate Read Plate on HTRF Reader (665nm / 620nm) Incubate_Detection->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

HTRF Kinase Assay Workflow

Protocol Outline:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare solutions of the kinase, biotinylated peptide substrate, and ATP in assay buffer.[37][38]

  • Kinase Reaction: In a microplate, add the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate for a defined period at a specific temperature.

  • Detection: Stop the reaction by adding EDTA. Add the HTRF detection reagents: a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and streptavidin-XL665 which binds to the biotinylated substrate.[39][40]

  • Signal Measurement: After incubation, read the plate on an HTRF-compatible reader. The ratio of the fluorescence at 665 nm (acceptor) and 620 nm (donor) is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells.

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Incubate_Adherence Incubate Overnight for Cell Adherence Seed_Cells->Incubate_Adherence Treat_Cells Treat Cells with Serial Dilutions of the Inhibitor Incubate_Adherence->Treat_Cells Incubate_Treatment Incubate for 48-72 Hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to Each Well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 Hours (Formazan Crystal Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO, Detergent) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at ~570nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Cell Proliferation Assay Workflow

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[41][42]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the pyrimidine-based inhibitor and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[43]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[44]

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and plot against inhibitor concentration to determine the IC50 value.

Western Blotting for Target Engagement

Western blotting is used to confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.

Protocol Outline:

  • Cell Treatment and Lysis: Treat cancer cells with the kinase inhibitor at various concentrations for a specified time. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the level of protein phosphorylation. A decrease in phosphorylation with increasing inhibitor concentration indicates target engagement.[1] The membrane is often stripped and re-probed with an antibody for the total protein as a loading control.

References

The Kinase Inhibitor's Compass: A Comparative Guide to Derivatives of 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in the dynamic field of kinase inhibitor discovery, the selection of a core chemical scaffold is a decision of paramount importance. The pyrimidine ring, a privileged structure in medicinal chemistry, has consistently proven its value as a versatile foundation for potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the potential efficacy of kinase inhibitors derived from the "2-Ethoxy-5-fluoropyrimidin-4-amine" scaffold. We will explore its synthetic utility, compare the performance of analogous compounds against critical oncogenic kinases, and provide the detailed experimental methodologies necessary to validate these findings in your own laboratory.

The Strategic Advantage of the 2-Alkoxy-5-fluoropyrimidine Scaffold

The "this compound" moiety presents several strategic advantages for the design of novel kinase inhibitors. The pyrimidine core itself is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of numerous kinases. The ethoxy group at the 2-position can be readily modified to explore structure-activity relationships (SAR) and optimize properties such as solubility and metabolic stability. Furthermore, the fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. The 4-amino group serves as a key handle for introducing various substituents to target specific regions of the kinase active site, thereby influencing potency and selectivity.

Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors

While specific efficacy data for direct derivatives of "this compound" is emerging, we can infer their potential by examining the performance of structurally similar 2,4-diaminopyrimidine and other pyrimidine-based inhibitors against key cancer-related kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, is a key driver in several cancers, including non-small cell lung cancer (NSCLC). Pyrimidine-based inhibitors have shown significant promise in targeting EGFR.

Inhibitor ClassExample CompoundTarget(s)IC50 (Kinase Assay)Cellular IC50Reference
Pyrimidine-based OsimertinibEGFR (T790M, L858R, ex19del)~1 nM (T790M)~10-50 nM (H1975, PC-9)N/A
Quinazoline-based GefitinibEGFR (L858R, ex19del)~2-37 nM~10-800 nM (various cell lines)N/A
Pyrimido[4,5-d]pyrimidine Compound 1 EGFR1.3 µM1.8 µM (A549)N/A

Osimertinib, a third-generation EGFR inhibitor with a pyrimidine core, demonstrates superior efficacy against mutant forms of EGFR compared to first-generation quinazoline-based inhibitors like gefitinib. This highlights the potential for pyrimidine scaffolds to be tailored for high potency and selectivity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Inhibitor ClassExample CompoundTarget(s)IC50 (Kinase Assay)Cellular IC50Reference
Pyrimidine-based PazopanibVEGFR-1, -2, -3, PDGFR, c-Kit8 nM (VEGFR-2)21 nM (HUVEC proliferation)N/A
Pyrrole-based SunitinibVEGFR-1, -2, -3, PDGFR, c-Kit9 nM (VEGFR-2)20 nM (HUVEC proliferation)N/A
2,4-diaminopyrimidine Compound 2 VEGFR-20.19 µM10.61 µM (HepG-2)[1]

Pazopanib, a pyrimidine-based multi-targeted tyrosine kinase inhibitor, exhibits comparable potency to sunitinib in inhibiting VEGFR-2. Novel 2,4-diaminopyrimidine derivatives have also demonstrated significant VEGFR-2 inhibitory activity[1].

Aurora Kinase and Polo-Like Kinase 4 (PLK4) Inhibitors

Aurora kinases and PLK4 are serine/threonine kinases that play critical roles in mitosis. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Inhibitor ClassExample CompoundTarget(s)IC50 (Kinase Assay)Cellular IC50Reference
2,4-diaminopyrimidine Compound 11c Aurora A0.15 µM0.5-4.0 µM (various cell lines)[2][3]
Aminopyrimidine Compound 8h PLK40.0067 µMNot Reported[4]
Indazole-based CFI-400945PLK40.26 nMNot ReportedN/A

Derivatives of 2,4-diaminopyrimidine have been shown to be potent and selective inhibitors of Aurora kinases[2][3]. Furthermore, novel aminopyrimidine compounds have exhibited remarkable potency against PLK4[4].

Experimental Protocols

To facilitate the evaluation of novel kinase inhibitors derived from "this compound," we provide the following detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a generic, luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase and its specific substrate in kinase assay buffer.

  • Compound Addition: To the wells of the assay plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 10 µL of the Kinase Reaction Mix to each well.

  • ATP Addition: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction and Detect ADP: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for a luciferase/luciferin reaction.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound (100 µL per well). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[5]

Western Blot Analysis of Kinase Signaling Pathways

This technique is used to determine the effect of an inhibitor on the phosphorylation status of a target kinase and its downstream signaling proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[4][6][7][8]

Visualizing the Path Forward: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival, Growth Inhibitor Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell Viability (MTT) Cell Viability (MTT) IC50 Determination->Cell Viability (MTT) Western Blot Western Blot SAR Studies SAR Studies Western Blot->SAR Studies ADME/Tox ADME/Tox SAR Studies->ADME/Tox Compound Synthesis Compound Synthesis Compound Synthesis->Kinase Assay

Caption: General workflow for the discovery and evaluation of kinase inhibitors.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of a new generation of kinase inhibitors. By leveraging the established principles of pyrimidine-based inhibitor design and employing the rigorous experimental methodologies outlined in this guide, researchers can systematically explore the therapeutic potential of its derivatives. The comparative data presented herein for analogous compounds targeting key oncogenic kinases provide a strong rationale for the continued investigation of this chemical space. Through a dedicated and data-driven approach, the scientific community can unlock the full potential of this versatile scaffold in the ongoing quest for more effective and selective cancer therapies.

References

A Comparative In Vitro Analysis of Novel 2-Ethoxy-5-fluoropyrimidine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Targeting Kinases with a Fluoropyrimidine Scaffold

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Its ability to mimic endogenous purines and pyrimidines allows for competitive binding to the ATP-binding pockets of protein kinases, a family of enzymes frequently dysregulated in cancer. The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring can enhance binding affinity and metabolic stability, while the 2-ethoxy group can be tailored to occupy specific hydrophobic pockets within the kinase domain. This guide focuses on the in vitro characterization of a hypothetical series of compounds synthesized from the versatile starting material, "2-Ethoxy-5-fluoropyrimidin-4-amine." We will explore their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two well-validated targets in cancer therapy.[1][2][3][4][5][6]

This guide will provide a comparative framework for evaluating these novel compounds against established EGFR/HER2 inhibitors, offering detailed experimental protocols and data interpretation strategies for researchers in drug discovery and development.

Hypothetical Compound Synthesis and Selection

For the purpose of this guide, we will consider three hypothetical compounds derived from this compound:

  • Compound A: A derivative designed for potent and selective inhibition of wild-type EGFR.

  • Compound B: A dual inhibitor targeting both EGFR and HER2.

  • Compound C: A derivative designed to overcome common resistance mutations in EGFR (e.g., T790M).

These compounds will be compared against two well-established kinase inhibitors:

  • Gefitinib: A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).[2][4]

  • Lapatinib: A dual tyrosine kinase inhibitor that interrupts the HER2/neu and EGFR pathways.[2]

Comparative In Vitro Efficacy: A Multi-faceted Approach

A robust in vitro evaluation is critical to understanding the potency, selectivity, and mechanism of action of novel kinase inhibitors. Our comparative analysis will focus on three key areas: biochemical potency, cellular activity, and target engagement.

Biochemical Potency: Direct Inhibition of Kinase Activity

The initial assessment of a potential kinase inhibitor involves determining its direct effect on the purified enzyme. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.

Table 1: Comparative Biochemical IC50 Values (nM) against EGFR and HER2

CompoundEGFR (Wild-Type) IC50 (nM)HER2 IC50 (nM)EGFR (T790M Mutant) IC50 (nM)
Compound A 5500150
Compound B 1520200
Compound C 5060010
Gefitinib 10>1000500
Lapatinib 2015>1000

Data for Compounds A, B, and C are hypothetical for illustrative purposes. Data for Gefitinib and Lapatinib are representative values from published literature.

These results would suggest that Compound A is a potent and selective EGFR inhibitor, Compound B demonstrates dual EGFR/HER2 activity, and Compound C is highly potent against the T790M resistance mutation.

Cellular Activity: Assessing Anti-proliferative Effects

Moving from a cell-free system to a cellular context is crucial to evaluate the compound's ability to penetrate cell membranes and inhibit the target kinase in its native environment. Cell viability assays, such as the MTT assay, are commonly employed for this purpose.[7]

Table 2: Comparative Anti-proliferative Activity (IC50 in µM) in Cancer Cell Lines

CompoundA431 (EGFR overexpression)SK-BR-3 (HER2 overexpression)H1975 (EGFR L858R/T790M)
Compound A 0.15.02.5
Compound B 0.50.33.0
Compound C 2.08.00.2
Gefitinib 0.2>105.0
Lapatinib 0.80.2>10

Data for Compounds A, B, and C are hypothetical. Data for Gefitinib and Lapatinib are representative.

The cellular data should correlate with the biochemical findings. For instance, Compound C's potent inhibition of the H1975 cell line, which harbors the T790M mutation, would validate its biochemical profile.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Rationale: The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening and IC50 determination of kinase inhibitors. Its high sensitivity allows for the use of low enzyme concentrations.

Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase, Substrate, ATP, and Test Compound B Incubate at RT A->B C Add ADP-Glo™ Reagent (Depletes remaining ATP) B->C D Incubate at RT C->D E Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F Measure Luminescence E->F G cluster_0 Cell Treatment cluster_1 MTT Reaction and Measurement A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of test compounds B->C D Incubate for 72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm G->H G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

A Comprehensive Guide to Validating the Structure of 2-Ethoxy-5-fluoropyrimidin-4-amine Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount.[1][2][3][4] 2-Ethoxy-5-fluoropyrimidin-4-amine and its derivatives represent a class of compounds with significant potential in medicinal chemistry.[5][6] This guide provides an in-depth, technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the unambiguous structural validation of these molecules. We will explore the causal relationships behind experimental choices and present self-validating protocols, offering researchers, scientists, and drug development professionals a robust framework for their analytical workflows.

Introduction: The Critical Role of Structural Validation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For pyrimidine derivatives, which are foundational scaffolds in numerous therapeutic agents, even minor structural ambiguities can lead to significant differences in efficacy and safety.[7] Therefore, rigorous structural confirmation is a non-negotiable step in the drug discovery pipeline.[1][8] While one-dimensional (1D) NMR provides initial insights, complex substitution patterns and potential tautomerism in pyrimidine derivatives often lead to spectral overlap and ambiguity, necessitating the enhanced resolution and connectivity information provided by 2D NMR.[1][2][3][4][9]

This guide will use a representative, hypothetical derivative, 2-Ethoxy-5-fluoro-6-(hydroxymethyl)pyrimidin-4-amine , to illustrate the power of a combined 2D NMR approach.

Structure of the Parent Compound: this compound

  • Molecular Formula: C6H8FN3O[5][6][10]

  • Molecular Weight: 157.15 g/mol [5]

  • Key Features: An ethoxy group at C2, a fluorine atom at C5, and an amino group at C4 of the pyrimidine ring.[5]

The 2D NMR Toolkit: Principles and Experimental Choices

A suite of 2D NMR experiments is employed to piece together the molecular puzzle. Each experiment provides a unique type of correlation, and their combined interpretation allows for a comprehensive structural assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9][11] This is the foundational experiment for mapping out proton-proton spin systems within the molecule.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals directly to the carbon atoms they are attached to (¹JCH).[11][12] This is an exceptionally sensitive and crucial experiment for assigning carbon resonances.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[11][12][14] This is vital for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, regardless of their bonding connectivity.[15][16][17][18] This is indispensable for determining stereochemistry and conformational preferences.[18]

The choice to run this specific combination of experiments is deliberate. COSY establishes the proton framework. HSQC then links this proton framework to the carbon backbone. HMBC bridges the gaps, connecting fragments and confirming the overall scaffold. Finally, NOESY provides the through-space information that defines the molecule's 3D arrangement.

Case Study: Structural Elucidation of a Novel Derivative

Let's consider the structural validation of 2-Ethoxy-5-fluoro-6-(hydroxymethyl)pyrimidin-4-amine .

Hypothetical NMR Data

For our case study, we will use the following hypothetical, yet representative, ¹H and ¹³C NMR data.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-Ethoxy-5-fluoro-6-(hydroxymethyl)pyrimidin-4-amine (in DMSO-d₆)

Assignment¹H Chemical Shift (δ, ppm)Multiplicity, Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
H-1' (CH₂)4.30q, J = 7.162.5
H-2' (CH₃)1.35t, J = 7.114.8
H-6a (CH₂)4.50d, J = 5.558.0
NH₂6.80br sN/A
OH5.40t, J = 5.5N/A
C2N/AN/A161.0
C4N/AN/A158.5 (d, JCF = 15 Hz)
C5N/AN/A135.0 (d, JCF = 250 Hz)
C6N/AN/A145.0 (d, JCF = 20 Hz)

Note: Chemical shifts are illustrative. Actual values can vary based on experimental conditions.[9] The carbon signals C4, C5, and C6 are expected to show coupling to the fluorine atom.

Step-by-Step 2D NMR Analysis Workflow

The logical flow of data interpretation is as crucial as the data acquisition itself.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_final Structure Validation H1_NMR ¹H NMR: Identify proton signals, multiplicities, and integrations. C13_NMR ¹³C NMR & DEPT: Identify carbon signals and types (CH, CH₂, CH₃, Cq). COSY COSY: Establish H-H spin systems (e.g., ethoxy, hydroxymethyl). C13_NMR->COSY Initial Assignments HSQC HSQC: Correlate each proton to its directly attached carbon. COSY->HSQC Define Spin Systems HMBC HMBC: Connect fragments via long-range H-C correlations. HSQC->HMBC Assign Carbon Backbone NOESY NOESY: Confirm spatial proximity and conformation. HMBC->NOESY Connect All Fragments Structure Assemble Fragments & Propose Structure NOESY->Structure Add 3D Information Validation Final Structure Validation Structure->Validation

Caption: Workflow for 2D NMR-based structure elucidation.

1. COSY Analysis:

  • A cross-peak between the quartet at 4.30 ppm (H-1') and the triplet at 1.35 ppm (H-2') immediately confirms the ethoxy group (-O-CH₂-CH₃).

  • A correlation between the triplet of the hydroxyl proton at 5.40 ppm (OH) and the doublet of the methylene protons at 4.50 ppm (H-6a) establishes the -CH₂-OH fragment and indicates that the OH proton is coupled to the methylene protons.

2. HSQC Analysis:

  • This experiment provides direct, one-bond C-H correlations, solidifying assignments:

    • H-1' (4.30 ppm) correlates to the carbon at 62.5 ppm.

    • H-2' (1.35 ppm) correlates to the carbon at 14.8 ppm.

    • H-6a (4.50 ppm) correlates to the carbon at 58.0 ppm.

  • The absence of signals for the carbons at 161.0, 158.5, 135.0, and 145.0 ppm confirms their quaternary nature (or attachment to fluorine).

3. HMBC Analysis:

  • This is the key to assembling the puzzle. We look for 2- and 3-bond correlations:

    • Ethoxy to Ring: The ethoxy protons (H-1' and H-2') will show long-range correlations to the pyrimidine ring. A crucial correlation from the methylene protons H-1' (4.30 ppm) to the quaternary carbon C2 (161.0 ppm) confirms the attachment of the ethoxy group at the 2-position.

    • Hydroxymethyl to Ring: The methylene protons H-6a (4.50 ppm) should show correlations to carbons on the pyrimidine ring. Expected correlations would be to C5 (135.0 ppm) and C6 (145.0 ppm), confirming its position at C6.

    • Amino Group to Ring: The broad singlet of the amino protons (NH₂, 6.80 ppm) may show correlations to C4 (158.5 ppm) and C5 (135.0 ppm), confirming its placement.

4. NOESY Analysis:

  • NOESY confirms through-space proximities, which is vital for verifying substituent placement on the ring.

  • A NOE correlation between the amino protons (NH₂) and the methylene protons of the hydroxymethyl group (H-6a) would provide strong evidence for their adjacent positioning on the pyrimidine ring.

  • A correlation between the ethoxy methylene protons (H-1') and the amino protons (NH₂) would further support the overall proposed structure.

Comparison with Alternative Techniques

While 2D NMR is powerful, it's important to understand its place among other analytical techniques.

TechniqueStrengthsLimitationsRole in Validation
2D NMR Provides unambiguous connectivity and spatial information. Non-destructive.Requires larger sample amounts than MS. Can be time-consuming.Gold Standard for complete de novo structure elucidation.
Mass Spectrometry (MS) High sensitivity. Provides accurate mass and molecular formula.Does not provide direct connectivity information for isomers.Complementary. Confirms molecular weight and elemental composition.
X-Ray Crystallography Provides an absolute 3D structure.Requires a suitable single crystal, which can be difficult to obtain.Definitive. Used for absolute configuration when a crystal is available.
FTIR Spectroscopy Provides information about functional groups present.Spectrum can be complex; does not provide connectivity.Supportive. Confirms the presence of key functional groups (e.g., -NH₂, -OH).

Standardized Experimental Protocols

Adherence to standardized protocols ensures data reproducibility and quality.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -NH₂ and -OH.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

  • D₂O Exchange (Optional): To confirm exchangeable protons (-NH₂ or -OH), acquire a standard ¹H NMR spectrum, then add a drop of D₂O, shake, and re-acquire the spectrum. The signals for these protons will diminish or disappear.[9]

2D NMR Data Acquisition

The following are typical acquisition parameters on a 500 MHz spectrometer. These should be optimized for the specific instrument and sample.

COSY (DQF-COSY):

  • Pulse Program: cosygpmfqf

  • Spectral Width: 12 ppm in both dimensions.

  • Acquisition Time: ~0.2 s

  • Number of Scans: 4-8

  • Number of Increments: 256-512

HSQC (Phase-Sensitive with Gradient Selection):

  • Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)

  • ¹H Spectral Width: 12 ppm

  • ¹³C Spectral Width: 180-200 ppm

  • ¹JCH Coupling Constant: Optimized for ~145 Hz.

  • Number of Scans: 8-16

  • Number of Increments: 256

HMBC (Gradient Selected):

  • Pulse Program: hmbcgplpndqf

  • ¹H Spectral Width: 12 ppm

  • ¹³C Spectral Width: 220 ppm

  • Long-Range Coupling Delay: Optimized for 8 Hz (a good compromise for ²JCH and ³JCH).[11][12]

  • Number of Scans: 16-64

  • Number of Increments: 400

NOESY (Phase-Sensitive with Gradient Selection):

  • Pulse Program: noesygpph

  • Spectral Width: 12 ppm in both dimensions.

  • Mixing Time (d8): 0.5 - 0.8 seconds for small molecules.[16]

  • Number of Scans: 16-32

  • Number of Increments: 256-512

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d₆ Filter Filter if Needed Dissolve->Filter D2O Optional D₂O Exchange Filter->D2O NMR_Tube Insert into Spectrometer D2O->NMR_Tube Tune Tune & Shim NMR_Tube->Tune Acquire Acquire 1D & 2D Spectra (COSY, HSQC, HMBC, NOESY) Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate Spectra Baseline->Calibrate

Caption: Standardized workflow for NMR sample handling and data acquisition.

Conclusion

The structural validation of novel pharmaceutical compounds like this compound derivatives demands a meticulous and multi-faceted analytical approach. A well-designed suite of 2D NMR experiments—specifically COSY, HSQC, HMBC, and NOESY—provides an unparalleled level of detail, allowing for the unambiguous determination of covalent connectivity and three-dimensional structure.[1][2][3][4] By understanding the principles behind each experiment and following a logical, self-validating workflow, researchers can ensure the scientific integrity of their findings, paving the way for successful downstream drug development.

References

A Comparative Guide to High-Resolution Mass Spectrometry for the Confirmation of 2-Ethoxy-5-fluoropyrimidin-4-amine and Related Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the confirmation of the pharmaceutical intermediate, 2-Ethoxy-5-fluoropyrimidin-4-amine. It includes an objective analysis of the performance of these methods, supported by illustrative experimental data and detailed protocols.

Introduction to Product Confirmation in Pharmaceutical Development

The confirmation of the chemical structure and purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development. Regulatory bodies require unambiguous identification of the compound and characterization of any impurities.[1][2][3] this compound, with the chemical formula C₆H₈FN₃O and a molecular weight of 157.15 g/mol , is a pyrimidine derivative used in medicinal chemistry.[4][5] Accurate characterization of such molecules is essential for ensuring the safety and efficacy of the final drug product.

High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the precise mass measurement of molecules, enabling confident identification and structural elucidation.[6][7][8] This guide will compare the capabilities of HRMS with other common analytical techniques.

Comparison of Analytical Techniques

The choice of analytical technique for product confirmation depends on the specific requirements of the analysis, such as the need for structural confirmation, purity assessment, or quantification. Below is a comparison of HRMS with other relevant methods.

Technique Principle Strengths Limitations Application to this compound
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the determination of elemental composition.[7][9]- High specificity and sensitivity.[10][11] - Provides exact mass and elemental composition.[8] - Suitable for identifying unknown impurities.[8][12]- Does not provide information on the spatial arrangement of atoms (isomers). - Can be susceptible to matrix effects.- Unambiguous confirmation of molecular formula. - Identification and structural elucidation of process-related impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.[13]- Unrivaled for complete structure elucidation.[13] - Provides information on stereochemistry.- Relatively low sensitivity compared to MS. - Requires larger sample amounts.- Definitive confirmation of the chemical structure, including the position of the ethoxy, fluoro, and amine groups on the pyrimidine ring.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase, with detection by UV-Vis absorbance.- Excellent for purity assessment and quantification. - Robust and widely available.- Limited identification capabilities based on retention time alone. - Requires a chromophore for UV detection.- Determination of purity and quantification of this compound. - Can be used to monitor the progress of a reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds followed by detection with a mass spectrometer.[14][15]- High chromatographic resolution for volatile compounds. - Provides both retention time and mass spectral data for identification.[15]- Limited to volatile and thermally stable analytes. - Derivatization may be required for non-volatile compounds.- Analysis of volatile impurities or starting materials used in the synthesis of this compound.
Elemental Analysis Determines the elemental composition of a sample.- Provides the percentage of C, H, N, and other elements, which can be used to confirm the empirical formula.- Requires a pure sample. - Does not provide structural information.- Confirmation of the elemental composition and empirical formula of a synthesized batch.

Experimental Data and Protocols

To illustrate the application of these techniques, the following sections present hypothetical experimental data for the analysis of a sample of this compound.

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol:

A sample of this compound was dissolved in methanol and infused into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.[16][17] The instrument was operated in positive ion mode, and data was acquired over a mass range of m/z 50-500.

Data:

Parameter Value
Theoretical Monoisotopic Mass 157.0651
Measured Monoisotopic Mass 157.0653
Mass Error (ppm) 1.27
Inferred Elemental Composition C₆H₈FN₃O

Interpretation:

The extremely low mass error provides high confidence in the assigned elemental composition, confirming the identity of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A sample of this compound was dissolved in deuterated chloroform (CDCl₃) and analyzed using a 400 MHz NMR spectrometer. ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra were acquired.

Data (Hypothetical ¹H NMR):

Chemical Shift (ppm) Multiplicity Integration Assignment
7.85d1HPyrimidine-H
5.50br s2H-NH₂
4.40q2H-OCH₂CH₃
1.40t3H-OCH₂CH₃

Interpretation:

The chemical shifts, multiplicities, and integrations are consistent with the proposed structure of this compound, confirming the connectivity of the atoms.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Experimental Protocol:

A sample of this compound was analyzed by reverse-phase HPLC using a C18 column and a mobile phase of acetonitrile and water with UV detection at 254 nm.

Data:

Peak Retention Time (min) Area (%)
1 (Main Product)5.299.5
2 (Impurity A)3.80.3
3 (Impurity B)6.10.2

Interpretation:

The HPLC analysis indicates a purity of 99.5% for the main product, with two minor impurities detected.

Visualizing Workflows and Relationships

High-Resolution Mass Spectrometry Workflow

The following diagram illustrates a typical workflow for the confirmation of a small molecule product using high-resolution mass spectrometry.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_processing Data Processing and Interpretation cluster_confirmation Confirmation Sample Dissolve Sample in Appropriate Solvent Infusion Infuse Sample into Mass Spectrometer Sample->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization MassAnalysis High-Resolution Mass Analysis Ionization->MassAnalysis DataAcquisition Acquire High-Resolution Mass Spectrum MassAnalysis->DataAcquisition MassMeasurement Measure Exact Mass of Parent Ion DataAcquisition->MassMeasurement FormulaDetermination Determine Elemental Composition MassMeasurement->FormulaDetermination Confirmation Confirm Product Identity FormulaDetermination->Confirmation

Caption: Workflow for Product Confirmation using HRMS.

Interrelationship of Analytical Techniques

This diagram shows the logical relationship and complementary nature of different analytical techniques in the comprehensive characterization of a pharmaceutical product.

Analytical_Techniques cluster_structure Structural Elucidation cluster_purity Purity and Impurity Profiling cluster_composition Compositional Analysis Product This compound (Synthesized Product) HRMS HRMS (Elemental Composition) Product->HRMS NMR NMR (Connectivity & Stereochemistry) Product->NMR HPLC HPLC-UV (Purity Assessment) Product->HPLC Elemental Elemental Analysis (Empirical Formula) Product->Elemental LC_HRMS LC-HRMS (Impurity Identification) HPLC->LC_HRMS

Caption: Complementary Analytical Techniques for Product Characterization.

Conclusion

High-resolution mass spectrometry is an indispensable technique for the confirmation of pharmaceutical products like this compound. Its ability to provide exact mass measurements and determine elemental composition offers a high degree of confidence in product identity. While HRMS is a powerful tool, a comprehensive characterization often relies on the synergistic use of multiple analytical techniques. NMR spectroscopy remains the gold standard for complete structural elucidation, while HPLC is essential for purity assessment and quantification. The integration of these techniques provides a robust analytical workflow for ensuring the quality and safety of pharmaceutical intermediates and final products.

References

A Comparative Analysis of Metabolic Stability: Ethoxy vs. Methoxy Substituted Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, particularly in the realm of oncology, fluoropyrimidines represent a cornerstone of chemotherapy. The modulation of their metabolic stability is a critical aspect of optimizing their pharmacokinetic profiles, enhancing therapeutic efficacy, and minimizing toxicity. A common strategy to achieve this is the introduction of alkoxy substituents. This guide provides an objective comparison of the metabolic stability of ethoxy versus methoxy substituted fluoropyrimidines, supported by established principles of drug metabolism and detailed experimental protocols.

Principles of Alkoxy Group Metabolism

The primary route of metabolism for both methoxy and ethoxy groups attached to an aromatic ring, such as a fluoropyrimidine, is oxidative O-dealkylation . This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. The process involves the removal of the alkyl group (methyl or ethyl) to form a hydroxylated fluoropyrimidine metabolite and a corresponding aldehyde (formaldehyde from a methoxy group and acetaldehyde from an ethoxy group).

The rate-limiting step in this metabolic transformation is typically the initial hydrogen atom abstraction from the carbon atom adjacent (alpha) to the oxygen atom of the alkoxy group. Factors that can influence the rate of this reaction, and thus the metabolic stability of the compound, include:

  • Steric Hindrance: The size and conformation of the alkoxy group can affect its ability to fit into the active site of the metabolizing CYP enzyme.

  • Electronic Effects: The electron density at the alpha-carbon and the strength of the C-H bonds can be influenced by the electronic properties of the fluoropyrimidine ring.

The Influence of Fluorine Substitution

The presence of fluorine atoms on the pyrimidine ring has a profound impact on the metabolic stability of the entire molecule. Fluorine is a highly electronegative atom, which imparts several key properties:

  • Metabolic Blocking: Fluorine atoms can be strategically placed at positions that are susceptible to metabolic attack, thereby blocking these metabolic pathways.

  • Electronic Withdrawal: The strong electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring. This can influence the binding affinity of the molecule to CYP enzymes and alter the reactivity of adjacent functional groups, including the alkoxy substituent.

Head-to-Head Comparison: Ethoxy vs. Methoxy

While direct comparative clinical data for a specific ethoxy vs. methoxy substituted fluoropyrimidine is not extensively available in public literature, a reasoned comparison can be made based on fundamental principles of drug metabolism.

FeatureMethoxy-Substituted FluoropyrimidineEthoxy-Substituted FluoropyrimidineRationale
Size & Sterics Smaller, less sterically hindered.Larger, more sterically hindered.The additional methyl group in the ethoxy substituent increases its bulk, which may lead to a poorer fit in the active site of some CYP isozymes, potentially slowing down metabolism.
Metabolic Pathway Primarily O-demethylation.Primarily O-deethylation.Both undergo oxidative O-dealkylation to their corresponding hydroxylated metabolites.
Potential Rate of Metabolism Potentially faster due to less steric hindrance.Potentially slower due to increased steric hindrance.This is a generalization and the actual rate is highly dependent on the specific CYP isozyme involved and the overall molecular structure.
Metabolic Products Hydroxylated fluoropyrimidine and formaldehyde.Hydroxylated fluoropyrimidine and acetaldehyde.The aldehyde byproducts can have different toxicological profiles, which is a consideration in drug design.

Illustrative Experimental Data

To provide a quantitative perspective, the following table presents hypothetical data from a liver microsomal stability assay comparing a methoxy-substituted fluoropyrimidine (Compound A) and an ethoxy-substituted fluoropyrimidine (Compound B).

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A (Methoxy) 2527.7
Compound B (Ethoxy) 4017.3
Warfarin (Control) 6011.6

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

A standard method for assessing metabolic stability is the in vitro liver microsomal stability assay . This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, including CYPs.

Liver Microsomal Stability Assay Protocol
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound (e.g., ethoxy- or methoxy-substituted fluoropyrimidine) in a suitable organic solvent like DMSO.

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.

    • Terminate the reaction by adding a quench solution, typically a cold organic solvent like acetonitrile, containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathways and the experimental workflow.

Metabolic O-Dealkylation of Alkoxy-Substituted Fluoropyrimidines cluster_methoxy Methoxy Pathway cluster_ethoxy Ethoxy Pathway Methoxy-FP Methoxy-Substituted Fluoropyrimidine Metabolite_M Hydroxylated Fluoropyrimidine Methoxy-FP->Metabolite_M CYP450 O-demethylation Formaldehyde Formaldehyde Ethoxy-FP Ethoxy-Substituted Fluoropyrimidine Metabolite_E Hydroxylated Fluoropyrimidine Ethoxy-FP->Metabolite_E CYP450 O-deethylation Acetaldehyde Acetaldehyde

Caption: Metabolic pathways for methoxy and ethoxy substituted fluoropyrimidines.

Liver Microsomal Stability Assay Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Compound, NADPH, Microsomes) Start->Reagent_Prep Incubation_Setup Incubation Setup (Compound + Microsomes) Reagent_Prep->Incubation_Setup Pre_incubation Pre-incubation at 37°C Incubation_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add NADPH) Pre_incubation->Reaction_Start Time_Sampling Time Point Sampling (0, 5, 15, 30, 60 min) Reaction_Start->Time_Sampling Reaction_Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Time_Sampling->Reaction_Quench Protein_Precipitation Protein Precipitation (Centrifugation) Reaction_Quench->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis Data_Analysis Data Analysis (Calculate t½ and CLint) LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical liver microsomal stability assay.

Conclusion

The choice between an ethoxy and a methoxy substituent on a fluoropyrimidine scaffold for optimizing metabolic stability is a nuanced decision in drug design. While both are primarily metabolized via O-dealkylation, the slightly larger steric bulk of the ethoxy group may confer greater metabolic stability in some instances by hindering its interaction with metabolizing enzymes. However, this is not a universal rule, and the actual metabolic fate is highly dependent on the specific molecular context and the CYP isozymes involved.

Therefore, the in vitro liver microsomal stability assay is an indispensable tool for empirically determining the metabolic liabilities of drug candidates. The detailed protocol and principles outlined in this guide provide a framework for researchers to make informed decisions in the design and development of novel fluoropyrimidine-based therapeutics with improved pharmacokinetic profiles.

Benchmarking New Pyrimidine Derivatives Against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel cancer therapeutics has led to the development of numerous small molecule kinase inhibitors. Among these, pyrimidine derivatives have emerged as a promising class of compounds due to their structural similarity to the purine core of ATP, allowing for effective competition at the kinase ATP-binding site. This guide provides a comprehensive framework for benchmarking new pyrimidine derivatives against established kinase inhibitors, focusing on objective performance comparisons and supporting experimental data.

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The following tables summarize the biochemical and cellular potency of a new hypothetical pyrimidine derivative (PYR-123) against established kinase inhibitors targeting the MAPK/ERK and other key signaling pathways.

Table 1: Biochemical Inhibitory Activity against MEK1 Kinase

InhibitorTargetAssay TypeIC50 (nM)
PYR-123 (Hypothetical) MEK1 In Vitro Kinase Assay 5.8
TrametinibMEK1In Vitro Kinase Assay0.92
CobimetinibMEK1In Vitro Kinase Assay4.2
BinimetinibMEK1In Vitro Kinase Assay12

Table 2: Cellular Activity in BRAF V600E Mutant A375 Melanoma Cells

InhibitorAssay TypeEndpointIC50 (nM)
PYR-123 (Hypothetical) Cell Viability (MTT) Growth Inhibition 25.3
TrametinibCell Viability (MTT)Growth Inhibition1.1
CobimetinibCell Viability (MTT)Growth Inhibition23
BinimetinibCell Viability (MTT)Growth Inhibition28

Table 3: Inhibition of ERK Phosphorylation in A375 Cells

InhibitorAssay TypeEndpointIC50 (nM)
PYR-123 (Hypothetical) Western Blot p-ERK Inhibition 10.2
TrametinibWestern Blotp-ERK Inhibition0.3
CobimetinibWestern Blotp-ERK Inhibition4.4
BinimetinibWestern Blotp-ERK Inhibition11

Table 4: Comparative Activity of Pyrimidine Derivatives Against Various Kinases

Recent studies have highlighted the versatility of pyrimidine scaffolds in targeting a range of kinases.[1] For instance, pyrimidine derivatives have shown potent inhibition of Aurora Kinases (AURK) and Polo-like Kinases (PLK), which are crucial for cell cycle regulation.[1] Molecules like Alisertib (MLN8237) and Barasertib (AZD1152) are examples of pyrimidine-based inhibitors with low nanomolar IC50 values against AURKA and AURKB.[1] Furthermore, the pyrazolo[3,4-d]pyrimidine scaffold is a key feature in several approved and clinical-trial-stage kinase inhibitors, including the BTK inhibitor Ibrutinib.[2][3]

Derivative ClassTarget Kinase(s)Example Compound(s)Reported IC50 (nM)
2,4-diaminopyrimidineAURKA, AURKBAlisertib, Barasertib1.2 (AURKA), 0.37 (AURKB)
Pyrrolo[2,3-d]pyrimidineEGFR, HER2, VEGFR2Compound 5k (from study)79 (EGFR), 40 (HER2), 136 (VEGFR2)[4]
Pyrazolo[3,4-d]pyrimidineBTK, PI3KαIbrutinib, Compound 50 (from study)(BTK - Covalent), 2.6 (PI3Kα)[3]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of kinase inhibitors.

In Vitro MEK1 Kinase Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MEK1.

  • Materials:

    • Purified, active recombinant MEK1 enzyme.

    • Inactive ERK2 as the substrate.[5]

    • ATP solution (concentration near the Km of MEK1 for ATP).[5]

    • Test compounds (e.g., PYR-123) and benchmark inhibitors (e.g., Trametinib) serially diluted in DMSO.[5]

    • Kinase buffer.

    • 96-well plates.

    • Stop solution (e.g., EDTA).[5]

    • Detection reagent to quantify phosphorylated ERK2.

  • Procedure:

    • Add 10 µL of diluted inhibitor or DMSO vehicle to the wells of a 96-well plate.[5]

    • Add 20 µL of a master mix containing the MEK1 enzyme and ERK2 substrate in kinase buffer to each well.[5]

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[5]

    • Initiate the kinase reaction by adding 20 µL of ATP solution to each well.[5]

    • Allow the reaction to proceed for 30-60 minutes at 30°C.[5]

    • Stop the reaction by adding a stop solution.[5]

    • Quantify the amount of phosphorylated ERK2 using a suitable detection method (e.g., TR-FRET, AlphaScreen).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • A375 melanoma cells (or other relevant cell line).

    • Complete growth medium.

    • Test compounds and benchmark inhibitors.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Express cell viability as a percentage relative to the vehicle-treated control cells.[6]

    • Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Western Blot for ERK Phosphorylation

This technique is used to measure the inhibition of a specific signaling pathway node within the cell.

  • Materials:

    • Cells treated with inhibitors.

    • Lysis buffer with protease and phosphatase inhibitors.[6]

    • BCA assay for protein quantification.[6]

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies (anti-phospho-ERK and anti-total-ERK).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with inhibitors for a specified time, then lyse the cells.

    • Quantify the total protein concentration in each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies.

    • Wash the membrane and incubate with the secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total-ERK.

    • Normalize the phospho-ERK signal to the total-ERK signal to determine the relative inhibition of ERK phosphorylation.[5]

    • Calculate the IC50 value based on the concentration-dependent inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental processes is crucial for understanding the mechanism of action and evaluation strategy for new kinase inhibitors.

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates PYR123 PYR-123 PYR123->MEK Trametinib Trametinib Trametinib->MEK

Caption: The MAPK/ERK signaling cascade and the point of inhibition for PYR-123.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay In Vitro Kinase Assay IC50_Biochem Determine IC50 (Biochemical Potency) KinaseAssay->IC50_Biochem CellCulture Cell Line Culture (e.g., A375) Treatment Treat with Inhibitor CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay WesternBlot Western Blot for Target Engagement (p-ERK) Treatment->WesternBlot IC50_Cellular Determine IC50 (Cellular Potency) ViabilityAssay->IC50_Cellular WesternBlot->IC50_Cellular

Caption: General workflow for the preclinical evaluation of a new kinase inhibitor.

Conclusion

The systematic benchmarking of new pyrimidine derivatives against established inhibitors is a critical step in the drug discovery process. By employing a multi-faceted approach that includes in vitro biochemical assays, cell-based functional assays, and target engagement studies, researchers can build a comprehensive profile of a new compound's potency, selectivity, and potential therapeutic utility. The integration of quantitative data into clear tables, alongside detailed and reproducible experimental protocols and illustrative diagrams, provides a robust framework for making informed decisions about the future development of promising therapeutic candidates.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities like 2-Ethoxy-5-fluoropyrimidin-4-amine, a fluorinated pyrimidine derivative, are paramount.[1] Given the biological activity often associated with this class of compounds, a conservative and rigorous approach to waste management is not just a regulatory requirement but a cornerstone of responsible research.[2][3]

This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, it must be handled as a potent, hazardous substance. This principle of precaution is central to all subsequent recommendations.

Hazard Identification and Precautionary Risk Assessment

This compound belongs to the fluorinated pyrimidine family. Compounds in this class, such as the well-known anti-cancer drug 5-Fluorouracil (5-FU), function by interfering with fundamental cellular processes.[2][3] Therefore, it is prudent to assume that this compound may possess cytotoxic or other hazardous properties.

Assumed Potential Hazards:

  • Harmful if swallowed or inhaled.[4]

  • Causes skin and serious eye irritation.[4][5]

  • May cause damage to organs through prolonged or repeated exposure.[6]

  • Potential risk to fertility or the unborn child.[2]

All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Required Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.[7][8] Different tasks require different levels of protection, but the following table outlines the minimum required PPE for handling this compound in any form (solid or liquid).

PPE Category Item Specifications & Rationale
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free gloves are required. The outer glove should extend over the gown's cuff. This provides a barrier against skin absorption; the outer glove can be removed immediately if contamination occurs.[9]
Body Protection Disposable GownA solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated) is necessary to protect skin and clothing. It must be discarded as hazardous waste after use.[6][7]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant (or equivalent) safety goggles must be worn. A full face shield should be worn over the goggles to protect against splashes and aerosolized particles.[7][10]
Respiratory Protection N95 Respirator (or higher)A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood) to prevent inhalation.[7]
Foot & Hair Protection Shoe & Hair CoversDisposable, non-slip shoe covers and a hair bonnet should be worn to prevent contamination of areas outside the immediate workspace.[7]

Decontamination and Spill Management

Immediate and appropriate action is critical in the event of an accidental spill.[11] Spill kits equipped for hazardous chemical cleanup must be readily accessible.

Spill Response Protocol:

  • Alert & Evacuate: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[12]

  • Don PPE: Before attempting cleanup, don the full PPE ensemble described in the table above.

  • Containment & Cleanup:

    • For Solid Spills: Gently cover the spill with absorbent pads to avoid raising dust. Carefully scoop the material into a designated hazardous waste container.

    • For Liquid Spills: Cover the spill with a suitable absorbent material (e.g., chemical absorbent pads or vermiculite). Work from the outside of the spill inward.

  • Decontamination:

    • Clean the spill area thoroughly with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water.

    • All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in a sealed, labeled hazardous waste container.[13]

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Waste Segregation and Disposal Protocol

Proper segregation of hazardous waste at the point of generation is crucial for safe and compliant disposal.[14] Never mix incompatible waste streams.

Step 1: Waste Characterization and Segregation

  • Solid Hazardous Waste:

    • Includes: Unused or expired solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves, gowns, absorbent liners).

    • Procedure: Collect in a designated, puncture-resistant, and clearly labeled hazardous waste container.[7]

  • Liquid Hazardous Waste:

    • Includes: Unused or expired stock solutions, contaminated solvents.

    • Procedure: Collect in a labeled, leak-proof, and chemically compatible hazardous liquid waste container. DO NOT pour down the drain.[7][15] The container must be kept closed when not in use.

  • Sharps Hazardous Waste:

    • Includes: Needles, syringes, or broken glass contaminated with this compound.

    • Procedure: Dispose of immediately in a designated, puncture-proof, and labeled sharps container.[14]

Step 2: Container Management and Labeling

  • Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[14] The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, under the control of laboratory personnel, and clearly marked.[14]

Disposal Workflow for this compound

G cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Pathway A Waste Generated (Solid, Liquid, Sharps) B Solid Waste (Gloves, Vials, Powder) A->B Segregate Immediately C Liquid Waste (Solvents, Solutions) A->C Segregate Immediately D Sharps Waste (Needles, Glassware) A->D Segregate Immediately E Seal in Labeled, Leak-Proof Container B->E C->E D->E F Store in Designated Satellite Accumulation Area (SAA) E->F Manage Container G Schedule Pickup with Institutional EHS F->G Request Disposal H Transport by Certified Hazardous Waste Vendor G->H I High-Temperature Incineration H->I

Caption: Disposal workflow from generation to final incineration.

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by professionals.

  • Contact EHS: Once your waste container is nearing full, or after a designated accumulation time (per institutional policy), contact your Environmental Health & Safety department to schedule a waste pickup.

  • Certified Vendor: The EHS department will arrange for a certified hazardous waste management company to collect, transport, and dispose of the material.

  • Incineration: The standard and most effective method for the final disposal of this type of chemical waste is high-temperature incineration, which ensures the complete destruction of the compound.[7]

By adhering to these rigorous procedures, you contribute to a safe and sustainable research environment, upholding the highest standards of scientific integrity and professional responsibility.

References

Comprehensive Safety and Handling Guide for 2-Ethoxy-5-fluoropyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Ethoxy-5-fluoropyrimidin-4-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the highest standards of laboratory safety and experimental integrity.

Hazard Assessment and Core Principles

This compound is a substituted pyrimidine, a class of compounds widely used in pharmaceutical research. The presence of a fluorine atom and an amine group necessitates a cautious approach due to potential toxicity and reactivity. Fluorinated pyrimidines can interfere with biological processes, and aromatic amines are a class of compounds with known toxicological profiles.[2] Therefore, all handling procedures must be designed to minimize exposure through inhalation, skin contact, and ingestion.

A fundamental principle of laboratory safety is to treat all novel or uncharacterized compounds as potentially hazardous.[3] This guide is built on the core tenets of risk minimization: engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is mandatory when handling this compound.[4] Each component is selected to provide a specific barrier against potential exposure routes.

Protection Level Equipment Rationale and Causality
Primary Engineering Control Certified Chemical Fume HoodMinimizes inhalation of dust or vapors. The enclosed workspace with dedicated ventilation is the most effective way to control airborne contaminants.[4][5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles conforming to EN 166 (EU) or NIOSH (US) standards protect against splashes. A face shield offers broader protection, especially during tasks with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions.[1][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene), Double-Gloving RecommendedPrevents direct skin contact. Since all disposable gloves have a finite breakthrough time, wearing two pairs (double-gloving) and changing them frequently, especially after any suspected contact, provides an additional layer of safety.[6][7] Studies on aromatic amines have shown variable permeation through different glove materials, making frequent changes a critical practice.[6][7]
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination. A lab coat that fastens securely is essential.[5][8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesProtects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in a laboratory setting.[5][8]
Respiratory Protection NIOSH-Approved RespiratorRequired only if working outside of a fume hood or if engineering controls are deemed insufficient to control airborne concentrations. The type of respirator will depend on a risk assessment of the specific procedure.[1][9]

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood_check Is work required outside a fume hood? shoes->outside_hood_check respirator Wear a NIOSH-Approved Respirator outside_hood_check->respirator Yes end_procedure Proceed with Experiment outside_hood_check->end_procedure No respirator->end_procedure Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment ppe_don Don Appropriate PPE risk_assessment->ppe_don weigh Weigh Compound ppe_don->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate segregate_solid Segregate Solid Waste react->segregate_solid segregate_liquid Segregate Liquid Waste react->segregate_liquid ppe_doff Properly Remove PPE decontaminate->ppe_doff wash_hands Wash Hands Thoroughly ppe_doff->wash_hands dispose Dispose via Licensed Vendor segregate_solid->dispose segregate_liquid->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.